4-Chloro-5-iodo-2-methoxybenzoic acid
Description
BenchChem offers high-quality 4-Chloro-5-iodo-2-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-iodo-2-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-5-iodo-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO3/c1-13-7-3-5(9)6(10)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXULZZPLSJNDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 4-Chloro-5-iodo-2-methoxybenzoic Acid: A Strategically Substituted Aromatic Intermediate
Abstract
This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthesis pathway for 4-Chloro-5-iodo-2-methoxybenzoic acid, a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The document elucidates the strategic rationale for the selected synthetic route, focusing on the principles of electrophilic aromatic substitution and regiochemical control. A detailed, step-by-step experimental protocol is provided, grounded in established methodologies for aromatic iodination. This guide is intended for an audience of professional researchers, chemists, and drug development scientists, offering field-proven insights into the synthesis of this valuable chemical building block.
Introduction and Strategic Importance
4-Chloro-5-iodo-2-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a dense arrangement of functional groups—a carboxylic acid, a methoxy ether, and two different halogens (chloro and iodo) at specific positions. This unique substitution pattern makes it a highly valuable intermediate for further chemical elaboration. The presence of the iodo group, in particular, offers a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are foundational in modern drug discovery and the synthesis of complex organic materials.[1] The strategic placement of the chloro and methoxy groups further modulates the electronic properties and steric environment of the molecule, influencing its reactivity and potential biological activity.
Synthesis Strategy: Retrosynthesis and Pathway Rationale
A logical and efficient synthesis of 4-Chloro-5-iodo-2-methoxybenzoic acid begins with the commercially available precursor, 4-Chloro-2-methoxybenzoic acid .[2] This approach simplifies the synthesis to a single, key transformation: a regioselective electrophilic aromatic iodination.
Retrosynthetic Analysis
The retrosynthetic disconnection points directly to the C-I bond, identifying iodination as the final synthetic step.
Caption: Retrosynthetic analysis of the target molecule.
Rationale for Regioselectivity
The high degree of expected regioselectivity for the introduction of iodine at the C-5 position is a cornerstone of this synthetic strategy. It is dictated by the cumulative directing effects of the substituents already present on the aromatic ring:
-
Methoxy Group (-OCH₃) at C-2: This is a strongly activating, ortho, para-directing group. It powerfully directs incoming electrophiles to the C-3 (ortho) and C-5 (para) positions.
-
Chloro Group (-Cl) at C-4: This is a deactivating, yet ortho, para-directing group. It directs electrophiles to the C-3 (ortho) and C-5 (ortho) positions.
-
Carboxylic Acid Group (-COOH) at C-1: This is a deactivating, meta-directing group. It directs incoming electrophiles to the C-3 and C-5 positions.
The directing vectors from all three substituents converge on the C-5 position , making it the most electronically enriched and sterically accessible site for electrophilic attack. The powerful para-directing influence of the methoxy group is the dominant factor, ensuring a highly selective reaction and minimizing the formation of isomeric byproducts.
Recommended Synthesis Pathway and Mechanism
The chosen method for this transformation is the iodination of 4-Chloro-2-methoxybenzoic acid using N-Iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid (TFA) . This system is well-documented for the mild and efficient iodination of electron-rich or moderately activated aromatic compounds, particularly methoxy-substituted arenes.[3][4]
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Trifluoroacetic acid protonates the NIS, generating a more potent electrophilic iodine species. This activated species is then attacked by the electron-rich aromatic ring at the C-5 position, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a base (e.g., the trifluoroacetate anion) abstracts the proton from the C-5 position to restore aromaticity and yield the final product.
Caption: Experimental workflow for the synthesis.
Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles.[3][4] Researchers should conduct their own risk assessment and optimization.
Materials:
-
4-Chloro-2-methoxybenzoic acid (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)[5]
-
Trifluoroacetic acid (TFA) (0.1 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol & Deionized Water (for recrystallization)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-2-methoxybenzoic acid (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 10-15 mL per gram of starting material).
-
Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.1 eq) in one portion. Follow this with the dropwise addition of trifluoroacetic acid (0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-16 hours.[6] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing an equal volume of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted iodine and NIS.
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of acetonitrile used). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with deionized water (1x) and saturated brine solution (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield 4-Chloro-5-iodo-2-methoxybenzoic acid as a pure solid.
Data Presentation
The following table summarizes key quantitative data for the precursor and the final product.
| Compound Name | 4-Chloro-2-methoxybenzoic acid | 4-Chloro-5-iodo-2-methoxybenzoic acid |
| Role | Precursor / Starting Material | Final Product |
| CAS Number | 57479-70-6[2] | 1440526-64-6 |
| Molecular Formula | C₈H₇ClO₃ | C₈H₆ClIO₃ |
| Molecular Weight ( g/mol ) | 186.59[2] | 312.49 |
| Appearance | White to off-white powder | White to pale yellow solid |
| Melting Point (°C) | 146 - 148[2] | (Not publicly available) |
Conclusion
The synthesis of 4-Chloro-5-iodo-2-methoxybenzoic acid is most effectively and strategically accomplished via the direct electrophilic iodination of 4-Chloro-2-methoxybenzoic acid. The inherent directing effects of the substituents on the aromatic ring provide a powerful tool for achieving high regioselectivity, making this a reliable and efficient transformation. The use of N-Iodosuccinimide with a catalytic acid promoter represents a mild and high-yielding method, consistent with modern synthetic standards. This guide provides the necessary theoretical grounding and a practical, actionable protocol for researchers to successfully synthesize this valuable chemical intermediate.
References
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Chemistry LibreTexts. 16.2: Other Aromatic Substitutions. (2024). Available at: [Link].
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Lehmler, H. J., et al. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. (2011). Available at: [Link].
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Chemia. Hydrocarbon iodination: Aromatic compound iodination overview and reactions. (2022). Available at: [Link].
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Chemia. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. (2022). Available at: [Link].
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ResearchGate. Iodination of Deactivated Aromatic Hydrocarbons. (Table). Available at: [Link].
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Fosu, S. C., et al. Selective C–H Iodination of (Hetero)arenes. PMC. (2021). Available at: [Link].
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Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available at: [Link].
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Wiley Online Library. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. (Journal Article). Available at: [Link].
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Royal Society of Chemistry. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity. Organic & Biomolecular Chemistry. (2024). Available at: [Link].
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ResearchGate. Iodination of substituted indoles. (Table). Available at: [Link].
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Bergström, M., et al. N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Diva-portal.org. (2017). Available at: [Link].
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Wikipedia. N-Iodosuccinimide. Available at: [Link].
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CoLab. N -Iodosuccinimide (NIS) in Direct Aromatic Iodination. (2017). Available at: [Link].
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Panetta, C. A., Fang, Z., & Mattern, D. L. Iodination of Methylated Anisoles. ElectronicsAndBooks. (1995). Available at: [Link].
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PrepChem.com. Synthesis of 4-methoxy-2-methoxy benzoic acid. Available at: [Link].
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Matyjaszczyk, M. S. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. NIH. Available at: [Link].
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Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. (2018). Available at: [Link].
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ACS Catalysis. Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids. (2020). Available at: [Link].
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Organic Chemistry Portal. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. (2002). Available at: [Link].
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An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-iodo-2-methoxybenzoic Acid
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-5-iodo-2-methoxybenzoic acid is a halogenated and methoxy-substituted benzoic acid derivative. Its structural complexity makes it a potentially valuable building block in medicinal chemistry and materials science. Structurally related compounds, such as 2-chloro-5-iodobenzoic acid, are recognized as key intermediates in the synthesis of modern pharmaceuticals, including SGLT2 inhibitors for diabetes management.[1][2][3] A thorough understanding of the physicochemical properties of this specific molecule is therefore essential for its effective utilization in research and development. This guide provides a comprehensive analysis of these properties, combining computational predictions with detailed, field-proven experimental protocols for their empirical determination and validation. It is designed to serve as a practical reference for scientists, enabling robust experimental design and interpretation.
Molecular Profile and Structural Context
The foundational step in characterizing any chemical entity is to establish its fundamental molecular properties. These identifiers are crucial for everything from regulatory documentation to computational modeling.
Table 1: Core Molecular Identifiers for 4-Chloro-5-iodo-2-methoxybenzoic acid
| Identifier | Value | Source |
| IUPAC Name | 4-Chloro-5-iodo-2-methoxybenzoic acid | --- |
| CAS Number | 1440526-64-6 | Vendor Data |
| Molecular Formula | C₈H₆ClIO₃ | Calculated |
| Molecular Weight | 312.49 g/mol | Vendor Data |
| Canonical SMILES | COC1=C(C=C(C(=C1)I)Cl)C(=O)O | Calculated |
The molecule's structure, featuring an ortho-methoxy group, a meta-chloro group, and a para-iodo group relative to the carboxylic acid, dictates its electronic and steric properties. The electron-donating methoxy group and the electron-withdrawing halogens create a complex electronic environment that influences acidity, reactivity, and intermolecular interactions.
Predicted Physicochemical Properties: A Starting Point for Investigation
As of the date of this guide, extensive experimental data for 4-Chloro-5-iodo-2-methoxybenzoic acid is not widely available in peer-reviewed literature. This is common for novel or specialized chemical intermediates. In such cases, the standard industry practice is to utilize Quantitative Structure-Property Relationship (QSPR) models to generate reliable predictions.[4][5][6] These computational tools provide a robust baseline for experimental design.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Melting Point (°C) | 160 - 185 | Influences formulation, stability, and purification methods like recrystallization. |
| Boiling Point (°C) | 385 ± 40 | Indicates thermal stability; relevant for high-temperature reactions or purification by distillation. |
| pKa | 2.9 ± 0.3 | Governs ionization state at physiological pH, which critically impacts solubility, permeability, and receptor binding.[7] |
| LogP (Octanol/Water) | 3.5 ± 0.5 | Measures lipophilicity, a key determinant of membrane permeability and oral absorption.[8] |
| Water Solubility (mg/L) | ~150 | Affects bioavailability and formulation options; low solubility is a common challenge in drug development. |
Note: These values are derived from computational QSPR models and should be confirmed by empirical testing using the protocols outlined in this guide.
Experimental Determination of Physicochemical Properties
The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties. Adherence to these methodologies ensures the generation of high-quality, reproducible data essential for regulatory submissions and further research.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity.[9] A sharp, narrow melting range is characteristic of a pure crystalline substance, while impurities typically depress and broaden this range.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A coarse sample will lead to inefficient heat transfer and an inaccurate reading.[10]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the sample into the sealed end, aiming for a column height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-15 °C/minute) to find an approximate melting range. This saves time during the precise measurement.
-
Accurate Determination: Using a new sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C/minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
Validation: Perform the measurement in triplicate to ensure reproducibility. Calibrate the apparatus using certified standards (e.g., benzoic acid, caffeine) before the experiment.
Aqueous Solubility
Solubility is a critical parameter that influences a drug's absorption and bioavailability. The Flask Method, as described in OECD Guideline 105, is a standard approach for substances with solubility greater than 10 mg/L.[11][12][13]
Protocol: Shake-Flask Method (OECD 105)
-
System Preparation: Prepare a buffered aqueous solution at a relevant pH (e.g., pH 7.4 for physiological relevance). The choice of buffer should not interfere with the final analytical method.
-
Sample Addition: Add an excess amount of the solid compound to a flask containing the buffer. The excess is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the flask and agitate it in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[13]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration (using a filter that does not adsorb the compound) is required to separate the solid from the liquid phase.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification. The experiment should be repeated at least three times.
Caption: Workflow for solubility determination via the Shake-Flask method.
Acid Dissociation Constant (pKa)
The pKa value defines the extent of ionization of a molecule at a given pH. For an acidic compound like a carboxylic acid, it is the pH at which the compound is 50% ionized. Potentiometric titration is a highly accurate and reliable method for its determination.[7][14][15]
Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh a precise amount of the compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if its water solubility is low. Dilute with deionized water to a known volume (e.g., 50 mL). The final concentration should be around 1-10 mM.
-
System Setup: Place the solution in a jacketed beaker to maintain a constant temperature (25 °C). Use a calibrated pH meter with a combination glass electrode to monitor the pH.[16]
-
Titration: While stirring the solution, add small, precise increments (e.g., 0.05-0.10 mL) of a standardized titrant (e.g., 0.1 M NaOH) using a calibrated burette.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the expected equivalence point.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point. More accurately, the equivalence point can be determined from the peak of the first derivative plot (ΔpH/ΔV vs. V), and the pKa is then read from the titration curve at half of that volume.
-
Validation: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) before starting. The concentration of the NaOH titrant must be accurately known via standardization with a primary standard like potassium hydrogen phthalate (KHP).
Anticipated Spectroscopic Profile
While experimental spectra are not available, the molecular structure allows for a detailed prediction of the key features expected in NMR, IR, and Mass Spectrometry. This serves as a guide for spectral interpretation when data is acquired.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[17][18]
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically >10 ppm. Its chemical shift can be concentration-dependent.
-
Aromatic Protons: The molecule has two aromatic protons. Due to the substitution pattern, they will appear as two distinct singlets. The proton at C6 (between the methoxy and iodo groups) will likely be the most upfield, while the proton at C3 (between the carboxylic acid and chloro groups) will be more downfield.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around 3.8-4.1 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (-C=O): Expected in the 165-175 ppm region.
-
Aromatic Carbons: Six distinct signals are expected. The carbon bearing the methoxy group (C2) will be the most downfield of the oxygen/halogen-substituted carbons. The carbon bearing the iodine (C5) will show a characteristic upfield shift compared to an unsubstituted carbon due to the heavy atom effect. The remaining carbons (C1, C3, C4, C6) will have chemical shifts influenced by their respective substituents.
-
Caption: Correlation between functional groups and expected NMR signals.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the functional groups present in a molecule.[19][20]
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from ~2500 to 3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded O-H in a carboxylic acid dimer.[21][22]
-
C=O Stretch (Carbonyl): A strong, sharp absorption band should appear around 1680-1710 cm⁻¹. Conjugation with the aromatic ring and the electronic effects of the substituents influence this position.[23]
-
C-O Stretch: Absorptions corresponding to the C-O bonds of the carboxylic acid and the methoxy ether will appear in the 1200-1320 cm⁻¹ region.
-
Aromatic C=C Stretches: Medium to weak bands will be present in the 1450-1600 cm⁻¹ region.
-
C-Cl and C-I Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.[24]
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 312 (for the ³⁵Cl isotope) and m/z 314 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. The presence of iodine (a single isotope, ¹²⁷I) will make this a heavy ion. Aromatic rings are stable, so the molecular ion peak is expected to be prominent.[25]
-
Key Fragments:
-
[M-OH]⁺: Loss of a hydroxyl radical (17 amu) is a common fragmentation for carboxylic acids.
-
[M-COOH]⁺: Loss of the entire carboxyl group (45 amu) is also a characteristic fragmentation pathway.
-
Loss of Halogens: Fragmentation involving the loss of Cl (35/37 amu) or I (127 amu) radicals may also be observed.
-
Conclusion
4-Chloro-5-iodo-2-methoxybenzoic acid is a compound with significant potential as a synthetic intermediate. While comprehensive experimental data is not yet cataloged in public databases, this guide establishes a robust framework for its characterization. The combination of reliable computational predictions and detailed, validated experimental protocols provides researchers with the necessary tools to confidently determine its physicochemical properties. The accurate measurement of these parameters is a non-negotiable prerequisite for advancing any compound through the drug discovery and development pipeline, ensuring that decisions are based on sound, empirical data.
References
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. Available at: [Link]
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An In-depth Technical Guide to 4-Chloro-5-iodo-2-methoxybenzoic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-5-iodo-2-methoxybenzoic acid (CAS No. 1440526-64-6), a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry. While a relatively niche compound, its structural motifs are integral to the synthesis of contemporary pharmaceuticals, most notably as a key intermediate in the preparation of sodium-glucose cotransporter-2 (SGLT2) inhibitors. This document serves as a detailed resource, consolidating information on its chemical identity, structural elucidation, a proposed synthetic pathway, physicochemical properties, and critical safety and handling protocols. The guide is intended to empower researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile building block in their synthetic endeavors.
Introduction: The Strategic Importance of Halogenated Benzoic Acids in Pharmaceutical Synthesis
Halogenated benzoic acid derivatives are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a wide array of therapeutic agents. The introduction of halogen atoms and other substituents onto the benzoic acid core allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. 4-Chloro-5-iodo-2-methoxybenzoic acid is a prime example of such a strategically functionalized molecule. Its unique substitution pattern, featuring a chloro, an iodo, and a methoxy group, offers multiple reactive handles for diverse chemical transformations, making it a valuable precursor in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).
Chemical Identity and Structural Elucidation
CAS Number: 1440526-64-6[1]
Molecular Formula: C₈H₆ClIO₃
Molecular Weight: 312.49 g/mol [1]
IUPAC Name: 4-Chloro-5-iodo-2-methoxybenzoic acid
The structure of 4-Chloro-5-iodo-2-methoxybenzoic acid is characterized by a benzene ring substituted with a carboxylic acid group at position 1, a methoxy group at position 2, a chloro group at position 4, and an iodo group at position 5.
Chemical Structure:
Caption: Proposed synthetic workflow for 4-Chloro-5-iodo-2-methoxybenzoic acid.
Experimental Protocol (Hypothetical):
-
Step 1: Reaction Setup: In a well-ventilated fume hood, to a stirred solution of 4-chloro-2-methoxybenzoic acid in a suitable solvent (e.g., acetic acid), add the iodinating agent (e.g., a mixture of iodine and an oxidizing agent like iodic acid in the presence of sulfuric acid).
-
Step 2: Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Step 3: Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a stirred solution of an aqueous reducing agent (e.g., sodium thiosulfate) to quench any unreacted iodine.
-
Step 4: Isolation: The precipitated solid can be collected by filtration, washed with water, and dried.
-
Step 5: Purification: Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
The choice of an electrophilic aromatic substitution is a standard and effective method for introducing a halogen onto an activated benzene ring.
-
The methoxy group at the 2-position and the chloro group at the 4-position are ortho, para-directing. The iodination is expected to occur at the 5-position, which is ortho to the activating methoxy group and para to the deactivating but ortho, para-directing chloro group.
-
The use of an oxidizing agent in conjunction with iodine generates a more potent electrophilic iodine species, facilitating the substitution.
-
Aqueous work-up with a reducing agent is crucial to remove excess iodine, which can interfere with product isolation and purity.
-
Recrystallization is a standard and effective technique for purifying solid organic compounds.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted):
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. In a solvent like DMSO-d₆, the carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The two aromatic protons would appear as singlets due to the lack of adjacent protons for coupling. The methoxy protons would be observed as a sharp singlet around 3.8-4.0 ppm.
¹³C NMR Spectroscopy (Predicted):
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 165-170 ppm). The aromatic carbons will appear in the range of approximately 100-160 ppm, with the carbon attached to the iodine atom being significantly shielded. The methoxy carbon will resonate at around 55-60 ppm.
Infrared (IR) Spectroscopy (Predicted):
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. A sharp and strong C=O stretching vibration for the carbonyl group will be present around 1700 cm⁻¹. C-O stretching bands for the methoxy and carboxylic acid groups will appear in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS) (Predicted):
In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 312. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom. Common fragmentation pathways would include the loss of a hydroxyl radical (•OH) and a carboxyl group (•COOH).
Applications in Drug Development: A Key Intermediate for SGLT2 Inhibitors
4-Chloro-5-iodo-2-methoxybenzoic acid and its close analogs are crucial building blocks in the synthesis of SGLT2 inhibitors, a class of drugs used in the treatment of type 2 diabetes. [2]SGLT2 inhibitors work by blocking the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine and lowering blood glucose levels.
A notable example is the synthesis of Dapagliflozin, where a structurally similar intermediate is employed. [2]The chloro and iodo substituents on the benzoic acid ring provide the necessary reactivity and steric properties for subsequent cross-coupling reactions to construct the complex diarylmethane core of these inhibitors.
Logical Relationship in SGLT2 Inhibitor Synthesis:
Caption: Role of the title compound in the synthesis of SGLT2 inhibitors.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-Chloro-5-iodo-2-methoxybenzoic acid is not widely available, general precautions for handling halogenated aromatic carboxylic acids should be strictly followed. Based on the safety data for similar compounds, the following guidelines are recommended. [3][4][5][6] Hazard Statements (Anticipated):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Prevention:
-
Wash hands and any exposed skin thoroughly after handling. [3][4][5][6] * Do not eat, drink, or smoke when using this product. [3] * Wear protective gloves, protective clothing, eye protection, and face protection. [3][4][5][6] * Avoid breathing dust, fume, gas, mist, vapors, or spray. [3][4][5][6] * Use only outdoors or in a well-ventilated area. [3][4][5][6]* Response:
-
If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. [3] * If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. [3][4][5][6] * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [3][4][5][6] * If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. [3][4][5][6]* Storage:
-
Store in a well-ventilated place. Keep container tightly closed. [3][4][5][6] * Store locked up.
-
-
Disposal:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if working in a poorly ventilated area or if dust is generated.
Conclusion
4-Chloro-5-iodo-2-methoxybenzoic acid is a strategically important, yet under-documented, chemical intermediate. Its value lies in its potential as a key building block for the synthesis of complex pharmaceutical agents, particularly SGLT2 inhibitors. This technical guide has provided a comprehensive overview of its known properties, a plausible synthetic route, predicted spectroscopic data, and essential safety information. It is hoped that this consolidated resource will facilitate further research and application of this versatile compound in the advancement of drug discovery and development.
References
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- Google Patents. (n.d.). CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.
- Google Patents. (n.d.). CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.
Sources
Solubility and stability of 4-Chloro-5-iodo-2-methoxybenzoic acid
An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-5-iodo-2-methoxybenzoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist
Introduction
4-Chloro-5-iodo-2-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its multifaceted structure, featuring a carboxylic acid group, a methoxy ether, and two distinct halogen substituents (chloro and iodo), makes it a compound of significant interest as a building block or intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The strategic placement of these functional groups offers multiple reaction sites for further chemical modification. Understanding the fundamental physicochemical properties of this molecule, specifically its solubility and stability, is a critical prerequisite for its effective utilization in any research or development pipeline, from synthetic route optimization to formulation and preclinical evaluation.
This guide provides a comprehensive technical overview of the solubility and stability profiles of 4-Chloro-5-iodo-2-methoxybenzoic acid. We will explore the theoretical underpinnings of its behavior, present methodologies for its empirical determination, and offer field-proven insights to guide experimental design and troubleshooting.
Physicochemical and Structural Properties
The behavior of 4-Chloro-5-iodo-2-methoxybenzoic acid in various environments is dictated by its molecular structure. The presence of a polar, acidic carboxylic acid group allows for hydrogen bonding and acid-base chemistry. The methoxy group also contributes to polarity, while the large, halogenated benzene ring introduces significant nonpolar character, which will temper its solubility in aqueous media.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClIO₃ | Calculated |
| Molecular Weight | 328.49 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Inferred from analogs[1] |
| pKa | ~3-4 (predicted) | Inferred from benzoic acid analogs |
Note: As this is a specialized chemical intermediate, comprehensive experimental data is not widely published. The properties are largely inferred from its structure and data on analogous compounds. Experimental verification is paramount.
Solubility Profile: A Dichotomy of Polarity
The solubility of an API or intermediate is a cornerstone of its developability, influencing everything from reaction kinetics to bioavailability. The structure of 4-Chloro-5-iodo-2-methoxybenzoic acid suggests a nuanced solubility profile.
Mechanistic Insights into Solubility
The principle of "like dissolves like" is the primary determinant of solubility.[2]
-
Polar Interactions : The carboxylic acid (-COOH) and methoxy (-OCH₃) groups are polar and capable of forming hydrogen bonds. This predicts favorable solubility in polar protic solvents (e.g., alcohols like ethanol, methanol) and polar aprotic solvents (e.g., acetone, DMSO, DMF).[2][3]
-
Nonpolar Interactions : The bulky, hydrophobic benzene ring, further enlarged by the chloro and iodo substituents, limits aqueous solubility. Solubility in nonpolar solvents like toluene or hexanes is expected to be low.
-
pH-Dependent Aqueous Solubility : The carboxylic acid group is the most significant driver of pH-dependent solubility. In acidic to neutral aqueous media (pH < pKa), the compound exists in its neutral, less soluble form. In alkaline media (pH > pKa), it deprotonates to form a highly polar and water-soluble carboxylate salt.[2] This property is crucial for designing aqueous-based reactions, extractions, and formulations.
Quantitative Solubility Data
A literature search did not yield specific quantitative solubility data for 4-Chloro-5-iodo-2-methoxybenzoic acid. The following table presents expected qualitative solubility and serves as a template for experimental determination. For reference, data on the related compound 4-methoxybenzoic acid shows high solubility in alcohols and esters, and low solubility in water, which aligns with theoretical expectations.[2][4][5]
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Water (pH 3) | Polar Protic, Acidic | Low | Neutral form of carboxylic acid dominates. |
| Water (pH 8) | Polar Protic, Basic | High | Formation of soluble carboxylate salt. |
| Methanol / Ethanol | Polar Protic | High | Hydrogen bonding with -COOH and -OCH₃ groups. |
| Acetone | Polar Aprotic | Moderate to High | Dipole-dipole interactions. |
| Ethyl Acetate | Moderately Polar | Moderate | Favorable ester-acid interactions. |
| Dichloromethane | Nonpolar | Low to Moderate | Limited interaction with polar functional groups. |
| Toluene | Nonpolar | Low | Dominated by nonpolar ring system. |
Stability Profile: Identifying Potential Liabilities
Chemical stability determines a compound's shelf-life and the integrity of experimental results.[6] The functional groups in 4-Chloro-5-iodo-2-methoxybenzoic acid present several potential degradation pathways that must be investigated through forced degradation (stress testing) studies.[][8]
Hydrolytic Stability (pH-Dependent)
-
Acidic Conditions : While generally stable in mild acid, harsh acidic conditions (e.g., strong acid, elevated temperature) could potentially lead to the hydrolysis of the methoxy ether linkage, yielding 4-chloro-5-iodo-2-hydroxybenzoic acid.[9]
-
Neutral Conditions : The compound is expected to be stable at neutral pH.
-
Basic Conditions : In basic solutions, the compound exists as the carboxylate salt, which is generally stable. Extreme basic conditions combined with heat could also promote O-demethylation.[9][10]
Photostability
Aromatic halides, particularly iodo-substituted compounds, are often susceptible to photodegradation.[11] Exposure to UV or high-intensity visible light can induce cleavage of the carbon-iodine bond, potentially forming radical species that can lead to a cascade of degradation products. Photostability testing according to ICH Q1B guidelines is essential if the compound is to be handled or stored under ambient light.[12][13]
Thermal Stability
The compound is expected to be a stable solid under normal storage conditions.[14] However, at elevated temperatures approaching its melting point, decarboxylation (loss of CO₂) is a potential degradation pathway for benzoic acids, which would yield 1-chloro-2-iodo-5-methoxybenzene.
Oxidative Stability
The aromatic ring and methoxy group may be susceptible to oxidation. Forced degradation studies using an oxidizing agent like hydrogen peroxide (H₂O₂) are necessary to assess this liability.
Experimental Protocols
The following protocols provide robust, self-validating frameworks for the empirical determination of solubility and stability.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation : Add an excess amount of 4-Chloro-5-iodo-2-methoxybenzoic acid to a series of sealed, clear glass vials, each containing a known volume or mass of the selected solvent. The presence of undissolved solid is critical to ensure saturation is reached.[2][15]
-
Equilibration : Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-72 hours) sufficient to reach equilibrium. A preliminary time-point study should be conducted to determine when solubility reaches a plateau.
-
Phase Separation : Allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the excess solid.
-
Sampling : Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles.
-
Analysis : Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Calculation : Use the measured concentration and the volume of the sample to calculate the solubility, typically expressed in mg/mL or mol/L.
Caption: Workflow for Shake-Flask Solubility Determination.
Protocol: Forced Degradation Study for Stability Assessment
This study intentionally stresses the compound to identify potential degradation products and establish its stability profile.[11]
Methodology:
-
Stock Solution : Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions : Aliquot the stock solution into separate vials for each stress condition. A "dark control" sample, wrapped in aluminum foil and kept at ambient temperature, should be prepared for comparison.[11]
-
Acid Hydrolysis : Add 0.1 N HCl and heat at 60-80 °C.
-
Base Hydrolysis : Add 0.1 N NaOH and heat at 60-80 °C.
-
Oxidation : Add 3% H₂O₂ and keep at room temperature.
-
Thermal Stress : Heat a solid sample or solution at a high temperature (e.g., 80 °C).
-
Photostability : Expose a solution or solid sample to a light source compliant with ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 watt hours/m²).[12]
-
-
Time Points : Sample each condition at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the acid and base samples before analysis.
-
Analysis : Analyze all samples, including the control, using a stability-indicating HPLC method with a photodiode array (PDA) detector. This allows for the separation of the parent compound from any degradation products and helps in peak purity assessment.
-
Evaluation : Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the retention times of any new peaks (degradants). The goal is to achieve 5-20% degradation to ensure the stress is sufficient but not overly destructive.[9]
Caption: Decision Workflow for a Forced Degradation Study.
Safety and Handling
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18]
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[19]
-
Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container, away from strong oxidizing agents and bases.[18][19]
-
Spills : In case of a spill, avoid generating dust. Use a HEPA-filter vacuum for cleanup and place the material in sealed containers for disposal.[19]
Conclusion
4-Chloro-5-iodo-2-methoxybenzoic acid is a compound with a predictable yet complex solubility and stability profile. Its solubility is dominated by the interplay between its polar functional groups and its nonpolar halogenated core, with pH being a critical modulator of aqueous solubility. The stability is generally robust, but potential liabilities exist concerning photodegradation and degradation under harsh hydrolytic conditions. The experimental protocols provided in this guide offer a clear path to generating the empirical data necessary to confidently handle, store, and utilize this valuable chemical intermediate in advanced research and development applications.
References
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Title: Chemical vs. Physical Stability of Formulations Source: Microtrac URL: [Link]
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Title: Carboxylic Acid Unknowns and Titration Source: University Course Material URL: [Link]
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Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Academic Experimental Procedure URL: [Link]
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Title: Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications Source: Journal of Pharmaceutical Sciences URL: [Link]
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Title: Stability Testing of Pharmaceutical Products Source: The Pharma Review URL: [Link]
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Title: CHEMICAL STABILITY OF DRUGS Source: IIP Series URL: [Link]
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Title: Determination and correlation for solubility of aromatic acids in solvents Source: ResearchGate URL: [Link]
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Title: AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF CARBOXYLIC ACID Source: Experimental Handbook URL: [Link]
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Title: Solubility of Organic Compounds Source: University of Toronto Scarborough URL: [Link]
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Title: Safety Data Sheet: Benzoic acid Source: Carl ROTH URL: [Link]
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Title: Benzoic Acid Uses and Safe Handling: A Comprehensive Guide Source: SDS Management Software URL: [Link]
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Title: Benzoic Acid – Uses and Safety Source: VelocityEHS URL: [Link]
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Title: Q1B Photostability Testing of New Active Substances and Medicinal Products Source: European Medicines Agency URL: [Link]
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Title: Influence of pH on the Stability of Pharmaceutical Compounds in Japan Source: ResearchGate URL: [Link]
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Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Source: ICH URL: [Link]
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Title: Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. Source: Applied Ecology and Environmental Research URL: [Link]
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Title: 4-Methoxybenzoic Acid Source: PubChem URL: [Link]
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Title: 4-Chloro-5-methoxy-2-nitrobenzoic acid Source: PubChem URL: [Link]
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Title: 4-Amino-5-chloro-2-methoxybenzoic acid Source: PubChem URL: [Link]
- Title: Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid Source: Google Patents URL
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Title: Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition Source: ResearchGate URL: [Link]
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Title: NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids Source: BYJU'S URL: [Link]
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Title: Stability of the X-ray Contrast Agent iodixanol...Towards Acid, Base, Oxygen, Heat and Light Source: PubMed URL: [Link]
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Introduction: The Emergence of a Key Pharmaceutical Intermediate
An In-depth Technical Guide to 4-Chloro-5-iodo-2-methoxybenzoic Acid: Synthesis, Significance, and Application in Modern Drug Discovery
4-Chloro-5-iodo-2-methoxybenzoic acid has risen from a relatively obscure chemical entity to a pivotal building block in the synthesis of a blockbuster class of drugs: the sodium-glucose cotransporter-2 (SGLT2) inhibitors. These drugs, including Dapagliflozin and Empagliflozin, have revolutionized the treatment of type 2 diabetes. The history of this benzoic acid derivative is not one of a singular, celebrated discovery, but rather a story of enabling cutting-edge drug development. Its importance is intrinsically linked to the success of the pharmaceuticals it helps create. This guide provides a comprehensive overview of its synthesis, the chemical rationale for its use, and its role in the broader context of medicinal chemistry.
The Strategic Importance of Substitution: Why This Structure Matters
The specific arrangement of chloro, iodo, and methoxy groups on the benzoic acid ring is not accidental. Each substituent plays a crucial role in the synthesis of SGLT2 inhibitors. The methoxy group influences the electronic properties of the ring and serves as a synthetic handle. The chloro and iodo groups are strategically positioned to facilitate the coupling reactions that form the core structure of the final drug molecules. In particular, the iodo group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, a common strategy for forming carbon-carbon bonds in complex molecule synthesis.
Synthetic Pathways: From Commodity Chemicals to a High-Value Intermediate
The industrial production of 4-Chloro-5-iodo-2-methoxybenzoic acid has been optimized for efficiency and yield, driven by the high demand for SGLT2 inhibitors. A common synthetic route starts from the readily available and inexpensive 2-chlorobenzoic acid.
A Representative Synthesis of a Core Intermediate: 2-Chloro-5-iodobenzoic Acid
A widely practiced synthesis for the closely related and often utilized precursor, 2-chloro-5-iodobenzoic acid, involves a multi-step process starting from 2-chlorobenzoic acid. This process is detailed in patent literature, such as CN106748721B[1].
Step 1: Nitration
The initial step is the nitration of 2-chlorobenzoic acid to introduce a nitro group at the 5-position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the regioselectivity of the reaction.
Step 2: Reduction
The nitro group of 2-chloro-5-nitrobenzoic acid is then reduced to an amino group, forming 2-chloro-5-aminobenzoic acid. This reduction can be accomplished using various reducing agents, such as iron powder in the presence of an acid.
Step 3: Diazotization and Iodination (Sandmeyer-type Reaction)
The final step is the conversion of the amino group to an iodo group via a diazotization reaction followed by treatment with an iodide salt, such as potassium iodide. This classic Sandmeyer-type reaction proceeds through a diazonium salt intermediate.
Experimental Protocol: Synthesis of 2-Chloro-5-iodobenzoic Acid[1]
Materials:
-
2-chlorobenzoic acid
-
Concentrated nitric acid (65%)
-
Concentrated sulfuric acid
-
Iron powder
-
Hydrochloric acid
-
Sodium nitrite
-
Potassium iodide
-
Ethyl acetate
-
Toluene or isopropanol for recrystallization
Procedure:
-
Nitration: To a flask containing concentrated sulfuric acid, slowly add 2-chlorobenzoic acid while stirring and maintaining a low temperature. Cool the mixture to -5 to 0°C and add concentrated nitric acid dropwise, ensuring the temperature remains in this range. After the addition is complete, allow the reaction to proceed for 2 hours at 0-5°C. Quench the reaction by pouring the mixture into ice water, which will precipitate the 2-chloro-5-nitrobenzoic acid. Filter and wash the solid with water.
-
Reduction: Suspend the 2-chloro-5-nitrobenzoic acid in water and add iron powder and a catalytic amount of hydrochloric acid. Heat the mixture to reflux and monitor the reaction until the starting material is consumed. Cool the reaction and filter to remove the iron sludge. The filtrate contains 2-chloro-5-aminobenzoic acid.
-
Diazotization and Iodination: Dissolve the 2-chloro-5-aminobenzoic acid in aqueous sulfuric acid and cool to 0-10°C. Slowly add an aqueous solution of sodium nitrite to form the diazonium salt. After the diazotization is complete, add an aqueous solution of potassium iodide. Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases. The product, 2-chloro-5-iodobenzoic acid, will precipitate. Filter the solid, wash with water, and then dissolve in ethyl acetate. Wash the organic layer successively with hydrochloric acid, sodium bisulfate solution, and saturated brine. Dry the organic layer over magnesium sulfate and concentrate to obtain the crude product. Purify by recrystallization from toluene or isopropanol.
Yield and Purity:
This process is reported to have a high yield and purity suitable for industrial production[1].
| Step | Product | Typical Yield | Typical Purity |
| Nitration | 2-chloro-5-nitrobenzoic acid | 95.8% | 98.5% |
| Iodination | 2-chloro-5-iodobenzoic acid | 93.7% | 99.6% |
Visualizing the Synthesis
Caption: Synthetic pathway for 2-chloro-5-iodobenzoic acid.
Role in the Synthesis of SGLT2 Inhibitors
The resulting 2-chloro-5-iodobenzoic acid is a key precursor for the synthesis of the aglycone portion of SGLT2 inhibitors. The next critical step is typically a Friedel-Crafts acylation or a related coupling reaction to attach the substituted phenyl ring to another aromatic moiety, followed by the introduction of the glucose or C-glucoside component.
For instance, in the synthesis of Dapagliflozin, (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone is a key intermediate formed from 2-chloro-5-iodobenzoic acid or its acid chloride[2][3].
The Logic of the C-Glucoside Bond Formation
A crucial step in the synthesis of many SGLT2 inhibitors is the formation of a C-glucoside bond, which is more stable to metabolic degradation than a more conventional O-glucoside linkage. This is often achieved by reacting a protected gluconolactone with an organometallic reagent derived from the aglycone. The iodo-substituent on the benzoic acid derivative is instrumental in forming this organometallic species, typically via a lithium-halogen exchange.
Caption: Generalized workflow for C-glucoside bond formation.
Conclusion: A Molecule Defined by its Application
The discovery and history of 4-Chloro-5-iodo-2-methoxybenzoic acid are intrinsically tied to the rise of SGLT2 inhibitors. While it may not have a storied past like some foundational molecules in organic chemistry, its importance in modern medicine is undeniable. The development of efficient and scalable syntheses for this key intermediate has been a critical enabling factor in bringing a new generation of diabetes treatments to patients worldwide. For researchers and drug development professionals, understanding the synthesis and strategic importance of this molecule offers valuable insights into the intricate interplay between process chemistry and medicinal chemistry in the creation of novel therapeutics.
References
- US20170240520A1 - Process for preparing sglt2 inhibitors and intermediates thereof.
- CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.
- US9834533B2 - Process for preparing SGLT2 inhibitors and intermediates thereof.
- US9315438B2 - Optically pure benzyl-4-chlorophenyl-C-glucoside derivatives, a process for preparing the same and the use thereof.
- WO2014159151A1 - Methods for preparing sglt2 inhibitors.
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- 3. US9834533B2 - Process for preparing SGLT2 inhibitors and intermediates thereof - Google Patents [patents.google.com]
Potential biological activities of substituted benzoic acids
An In-depth Technical Guide to the Potential Biological Activities of Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzoic acids represent a versatile class of organic molecules that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The foundational structure, a benzene ring attached to a carboxylic acid group, allows for diverse functionalization, leading to a broad range of pharmacological effects.[1] This technical guide provides a comprehensive overview of the key biological activities exhibited by substituted benzoic acids, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. It delves into the underlying mechanisms of action, explores structure-activity relationships (SAR), and provides detailed experimental protocols for the evaluation of these activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents based on the benzoic acid scaffold.
Introduction: The Versatility of the Benzoic Acid Scaffold
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are ubiquitous in nature and have been utilized for their medicinal and preservative properties for centuries.[1] The core structure consists of a benzene ring bonded to a carboxyl group, which imparts acidic properties and influences its chemical reactivity.[1] The true potential of this scaffold lies in the ability to modify the benzene ring with various substituents, which can dramatically alter the molecule's physicochemical properties and, consequently, its biological activity.[1]
The position (ortho, meta, para) and nature (electron-donating or electron-withdrawing) of these substituents play a crucial role in determining the molecule's interaction with biological targets.[2][3] This guide will explore the fascinating relationship between the chemical structure of substituted benzoic acids and their diverse biological functions, providing both theoretical insights and practical experimental guidance.
Antimicrobial Activity
Substituted benzoic acids have long been recognized for their ability to inhibit the growth of a wide range of microorganisms, including bacteria and fungi.[1][4][5] This has led to their use as preservatives in food, cosmetics, and pharmaceutical preparations.[1][6]
Mechanism of Action
The primary antimicrobial mechanism of benzoic acid and its derivatives is dependent on the pH of the environment.[7][8] The undissociated, lipophilic form of the acid can readily pass through the microbial cell membrane.[5] Once inside the cell, where the pH is typically neutral or slightly alkaline, the acid dissociates, releasing a proton (H+) and acidifying the cytoplasm.[5][8] This disruption of the intracellular pH can inhibit the function of critical enzymes and disrupt cellular transport processes, ultimately leading to the cessation of cell growth and, in some cases, cell death.[5][8]
Specifically, the anaerobic fermentation of glucose through phosphofructokinase can be significantly decreased.[8] The lipophilic nature of these acids also allows them to interfere with the active uptake of certain amino acids and oxo acids in bacteria like Escherichia coli and Bacillus subtilis.[5]
Structure-Activity Relationship (SAR)
The antimicrobial efficacy of substituted benzoic acids is significantly influenced by the nature and position of the substituents on the aromatic ring.
-
Lipophilicity: Increased lipophilicity generally enhances antimicrobial activity, as it facilitates passage through the microbial cell membrane.[5]
-
Hydroxyl and Methoxyl Groups: The presence of hydroxyl (-OH) or methoxyl (-OCH3) groups can modulate the antimicrobial effect. For instance, salicylic acid (2-hydroxybenzoic acid) demonstrates strong antibacterial activity.[7] The position of these substituents is critical; for example, attaching a hydroxyl or methoxyl group can sometimes weaken the antibacterial effect, with the ortho position for the hydroxyl group being an exception.[7]
-
Halogens: The introduction of halogen atoms, such as chlorine, can enhance antimicrobial potential.[9] For example, 2-chlorobenzoic acid derivatives have shown significant activity against Gram-negative bacteria like E. coli.[9]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR studies have revealed that topological parameters and molecular connectivity indices can predict the antimicrobial activity of benzoic acid derivatives.[9] For instance, studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis, have shown that inhibitory activity increases with hydrophobicity, molar refractivity, aromaticity, and the presence of a hydroxyl group.[10]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The tube dilution method is a standard procedure for determining MIC.[9]
Materials:
-
Test compounds (substituted benzoic acids)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
Sterile test tubes
-
Pipettes
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solutions in the appropriate growth medium in a series of sterile test tubes to obtain a range of concentrations.
-
Inoculation: Inoculate each tube with a standardized suspension of the microorganism (e.g., 10^5 CFU/mL).
-
Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium without inoculum). A standard antibiotic (e.g., norfloxacin for bacteria, clotrimazole for fungi) should also be tested as a reference.[4][9]
-
Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).
-
Observation: Determine the MIC by visually inspecting the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Antioxidant Activity
Substituted benzoic acids, particularly those with hydroxyl groups, can act as potent antioxidants by scavenging free radicals and inhibiting oxidative processes.[11][12][13] This activity is crucial in combating oxidative stress, which is implicated in numerous diseases.
Mechanism of Action
The antioxidant activity of phenolic benzoic acid derivatives is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The resulting phenoxyl radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring.[12] The stability of this radical is a key determinant of the antioxidant capacity.
Structure-Activity Relationship (SAR)
The antioxidant potential of substituted benzoic acids is heavily dependent on the number and position of hydroxyl and other substituents.
-
Number of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups enhances antioxidant activity. Dihydroxy and trihydroxy derivatives are typically more potent than monohydroxy derivatives.[11][12]
-
Position of Hydroxyl Groups: The position of the hydroxyl group relative to the carboxyl group and other substituents is critical. Compounds with hydroxyl groups in the ortho and para positions to the carboxylate group often exhibit the best antioxidant properties.[13]
-
Other Substituents: Electron-donating groups can enhance the H-donating ability of the phenolic ring, while electron-withdrawing groups have a negative influence.[12]
-
Comparison with Cinnamic Acids: Cinnamic acid derivatives are often more efficient antioxidants than their benzoic acid counterparts, likely due to the double bond in the propenoic side chain which further stabilizes the radical through resonance.[11][12]
A study comparing the antioxidant activity of various benzoic acid derivatives found the following increasing order of activity in a competition kinetic test: p-hydroxy < p-hydroxymethoxy < dihydroxy < p-hydroxydimethoxy.[11][12][14]
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.
Materials:
-
Test compounds (substituted benzoic acids)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compounds in methanol. Prepare a working solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture: In a test tube or microplate well, mix a specific volume of the test compound solution with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by testing a range of concentrations and plotting the percentage of scavenging activity against the concentration.
Anti-inflammatory Activity
Certain substituted benzoic acids exhibit significant anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory cascade.[15][16]
Mechanism of Action
A key mechanism of anti-inflammatory action for some benzoic acid derivatives, such as salicylic acid, is the inhibition of cyclooxygenase (COX) enzymes.[15] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, these compounds reduce the production of prostaglandins, thereby alleviating inflammatory symptoms. Quantum chemical studies have proposed a two-way charge transfer model for the binding of benzoic and salicylic acids to the COX enzyme.[15]
Structure-Activity Relationship (SAR)
The anti-inflammatory activity is highly dependent on the specific substitution pattern.
-
Hydroxyl Group Position: The presence of a hydroxyl group at the ortho position to the carboxyl group (as in salicylic acid) is crucial for potent COX inhibition.
-
Other Substituents: The addition of other functional groups can modulate the anti-inflammatory activity. For example, derivatives of p-hydroxybenzoic acid have been shown to inhibit acetic acid-induced edema.[17]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Materials:
-
Test compounds
-
Carrageenan solution (1% in saline)
-
Male Wistar rats (150-200 g)
-
Pletysmometer
-
Standard anti-inflammatory drug (e.g., indomethacin)
Procedure:
-
Animal Grouping: Divide the rats into groups: a control group, a standard drug group, and test groups for different doses of the substituted benzoic acid derivatives.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle only.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 where V_control is the average increase in paw volume in the control group, and V_treated is the average increase in paw volume in the treated group.
Anticancer Activity
A growing body of evidence suggests that substituted benzoic acids possess significant anticancer potential, acting through various molecular pathways.[18][19]
Mechanism of Action
The anticancer mechanisms of substituted benzoic acids are diverse and can include:
-
Induction of Apoptosis: Some derivatives can trigger programmed cell death (apoptosis) in cancer cells. For instance, 3,4-dihydroxybenzoic acid (DHBA) has been shown to induce apoptosis mediated by Caspase-3.[20]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, preventing the proliferation of cancer cells. DHBA has been observed to arrest cells in the G2/M phase.[20]
-
Inhibition of Histone Deacetylases (HDACs): Certain benzoic acid derivatives can inhibit HDACs, enzymes that are often overexpressed in cancer cells and play a role in tumor promotion. DHBA has been identified as a potent HDAC inhibitor.[20]
-
Inhibition of Angiogenesis and Invasion: Gallic acid, a trihydroxylated benzoic acid derivative, is known to retard cancer cell growth by inhibiting the formation of new blood vessels (angiogenesis) and preventing cancer cell invasion.[20]
Structure-Activity Relationship (SAR)
The anticancer activity is highly sensitive to the substitution pattern on the benzoic acid ring.
-
Hydroxylation: The number and position of hydroxyl groups are critical. For example, 3,4-dihydroxybenzoic acid showed better HDAC inhibitory activity compared to monohydroxy- and monohydroxymonomethoxy-benzoic acid derivatives.[20]
-
Other Substituents: The presence of other functional groups, such as chloro or amino groups, can significantly influence the anticancer potency.[21] For instance, in a series of 4-benzamidobenzoic acid hydrazide derivatives, the compound with a chloro substituent at the 4-position of the phenyl ring showed the most potent inhibitory activity against soluble epoxide hydrolase (sEH), a potential cancer target.[21]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the substituted benzoic acid derivatives for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance_treated / Absorbance_control) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.
Data Presentation and Visualization
Table 1: Antimicrobial Activity of Selected Benzoic Acid Derivatives
| Compound | Substituent(s) | Test Organism | MIC (mg/mL) | Reference |
| Benzoic Acid | None | E. coli O157 | 1 | [7] |
| 2-Hydroxybenzoic Acid | 2-OH | E. coli O157 | 1 | [7] |
| 3-Hydroxybenzoic Acid | 3-OH | E. coli O157 | >1 | [7] |
| 4-Hydroxybenzoic Acid | 4-OH | E. coli O157 | >1 | [7] |
| Salicylic Acid | 2-OH | E. coli | 3.2 | [7] |
Table 2: Anticancer Activity of Selected Benzoic Acid Derivatives
| Compound | Substituent(s) | Cell Line | Activity | IC50 (µM) | Reference |
| DHBA | 3,4-dihydroxy | HCT-116 | HDAC inhibition | - | [20] |
| DHBA | 3,4-dihydroxy | HCT-15 | HDAC inhibition | - | [20] |
| Compound 2 | See reference | MCF-7 | Apoptosis induction | 18.7 | [22] |
| Compound 14 | See reference | MCF-7 | Apoptosis induction | 15.6 | [22] |
Diagrams
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Proposed Mechanism of Anticancer Activity via HDAC Inhibition.
Conclusion and Future Perspectives
Substituted benzoic acids are a remarkable class of compounds with a diverse array of biological activities. The ability to fine-tune their pharmacological properties through synthetic modifications makes them an attractive scaffold for drug discovery and development. This guide has provided an in-depth overview of their antimicrobial, antioxidant, anti-inflammatory, and anticancer potential, supported by mechanistic insights and practical experimental protocols.
Future research in this area will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets. The application of computational tools, such as QSAR and molecular docking, will continue to play a crucial role in the rational design of these compounds. Furthermore, a deeper understanding of the molecular pathways modulated by substituted benzoic acids will be essential for their translation into effective therapeutic agents for a wide range of diseases.
References
- Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity | CoLab. (URL: )
- An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC - NIH. (2021-06-19). (URL: )
- Benzoic and cinnamic acid derivatives as antioxidants: structure-activity rel
- Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation - American Chemical Society. (URL: )
- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid deriv
- Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC - NIH. (URL: )
- Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC - NIH. (URL: )
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
- Benzoic and cinnamic acid derivatives as antioxidants: structure-activity rel
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023-05-29). (URL: )
- Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. (URL: )
- QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed. (URL: )
- ANTIMICROBIAL ACTIVITY OF PHENOL AND BENZOIC ACID DERIV
- Antioxidant properties of benzoic acid derivatives against Superoxide radical. (2025-08-06). (URL: )
- Benzoic acid - Wikipedia. (URL: )
- Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed. (URL: )
- What is the mechanism of Benzoic Acid?
- Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC - NIH. (2020-04-02). (URL: )
- 17.2: Substituted Benzoic Acids - Chemistry LibreTexts. (2019-06-05). (URL: )
- A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives - ResearchG
- OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
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- 4. Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity | CoLab [colab.ws]
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- 9. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Synthesis of 4-Chloro-5-iodo-2-methoxybenzoic Acid: Strategies and Methodologies
Abstract
This technical guide provides a comprehensive overview of scientifically robust synthetic strategies for obtaining 4-Chloro-5-iodo-2-methoxybenzoic acid, a key substituted aromatic acid with applications in the development of complex organic molecules and pharmaceutical intermediates. This document is intended for researchers, scientists, and professionals in drug development, offering a critical analysis of viable starting materials and detailing two primary synthetic pathways. Each route is presented with in-depth, step-by-step experimental protocols, supported by mechanistic insights and quantitative data. The guide emphasizes the rationale behind procedural choices, ensuring both scientific integrity and practical applicability in a laboratory setting. Visual aids, including reaction pathway diagrams and mechanistic schemes, are provided to enhance understanding of the chemical transformations involved.
Introduction and Strategic Overview
4-Chloro-5-iodo-2-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its utility as a synthetic building block is derived from its distinct pattern of functionalization: a carboxylic acid for amide or ester formation, a methoxy group that influences the electronic properties of the ring, and two different halogen atoms (chloro and iodo) that can be selectively manipulated in cross-coupling reactions or other transformations.
The selection of an appropriate synthetic route is contingent upon several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the required purity of the final product. This guide will explore two principal and validated synthetic approaches:
-
Route A: Sequential Electrophilic Halogenation of 2-Methoxybenzoic Acid. This is a direct approach that begins with a commercially available and relatively inexpensive starting material. The core of this strategy lies in the controlled, regioselective introduction of the chloro and iodo substituents onto the aromatic ring.
-
Route B: Multi-step Synthesis from 4-Amino-2-methoxybenzoic Acid. This pathway offers an alternative that leverages the directing effects of an amino group, which is later removed via diazotization. This route can provide excellent control over the substitution pattern, albeit with a greater number of synthetic steps.
Both strategies will be discussed in detail, with a focus on the chemical principles that govern each transformation.
Synthetic Pathway A: Sequential Halogenation of 2-Methoxybenzoic Acid
This synthetic strategy leverages the directing effects of the methoxy (-OCH₃) and carboxylic acid (-COOH) groups on the aromatic ring of 2-methoxybenzoic acid. The methoxy group is a powerful ortho-, para-director and an activating group, while the carboxylic acid group is a meta-director and a deactivating group. The combined influence of these two groups dictates the regioselectivity of the electrophilic aromatic substitution reactions.
Step 1: Chlorination of 2-Methoxybenzoic Acid to Yield 4-Chloro-2-methoxybenzoic Acid
The first step involves the regioselective chlorination of 2-methoxybenzoic acid. The methoxy group strongly directs electrophilic substitution to the para position (position 4) and the ortho position (position 6). Due to steric hindrance from the adjacent carboxylic acid group, the para-substitution is favored.
A common and effective method for this chlorination is the use of gaseous chlorine in the presence of a catalyst. A Russian patent describes a method using gaseous chlorine with iodine as a catalyst in carbon tetrachloride.[1]
Experimental Protocol: Chlorination of 2-Methoxybenzoic Acid
| Reagent/Parameter | Quantity/Value | Rationale/Notes |
| 2-Methoxybenzoic Acid | 30.4 g (0.2 mol) | Starting material. |
| Carbon Tetrachloride | 75 mL | Solvent. |
| Iodine (crystalline) | 0.15 g | Catalyst for chlorination. |
| Chlorine gas | Bubbled through | Chlorinating agent. |
| Reaction Temperature | 73-78 °C (Reflux) | To ensure sufficient reaction rate. |
| Reaction Time | ~3 hours | Monitor by TLC for disappearance of starting material. |
Procedure:
-
A mixture of 2-methoxybenzoic acid (30.4 g, 0.2 mol) and crystalline iodine (0.15 g) in carbon tetrachloride (75 mL) is heated to reflux (73-78 °C).[1]
-
Chlorine gas is then passed through the boiling mixture for approximately 3 hours.[1] The reaction should be monitored by Thin Layer Chromatography (TLC) until the 2-methoxybenzoic acid is consumed.
-
Upon completion, the carbon tetrachloride is distilled off.
-
The crude product is then purified, for example by recrystallization, to yield 4-Chloro-2-methoxybenzoic acid.
Diagram of Workflow for Route A, Step 1
Caption: Workflow for the chlorination of 2-methoxybenzoic acid.
Step 2: Iodination of 4-Chloro-2-methoxybenzoic Acid
The second step is the iodination of the intermediate, 4-Chloro-2-methoxybenzoic acid. The methoxy group will direct the incoming electrophile to the remaining ortho position (position 6) and the other available position, C5. The chloro group is also an ortho-, para-director, but deactivating. The position para to the chloro group is already occupied by the methoxy group. The positions ortho to the chloro group are C3 and C5. The directing effects of the methoxy group are dominant, and it will strongly direct the iodine to position 5.
A variety of methods can be used for the iodination of activated aromatic rings. One effective method involves the use of N-iodosuccinimide (NIS) with a catalytic amount of a strong acid, such as trifluoroacetic acid.
Experimental Protocol: Iodination of 4-Chloro-2-methoxybenzoic Acid
| Reagent/Parameter | Quantity/Value | Rationale/Notes |
| 4-Chloro-2-methoxybenzoic Acid | 18.6 g (0.1 mol) | Starting material. |
| N-Iodosuccinimide (NIS) | 24.7 g (0.11 mol) | Iodinating agent. A slight excess is used. |
| Trifluoroacetic Acid | Catalytic amount | Activates the NIS. |
| Acetonitrile | 200 mL | Anhydrous solvent. |
| Reaction Temperature | Room Temperature | Mild conditions are generally sufficient. |
| Reaction Time | 12-24 hours | Monitor by TLC. |
Procedure:
-
To a solution of 4-Chloro-2-methoxybenzoic acid (18.6 g, 0.1 mol) in anhydrous acetonitrile (200 mL), add N-iodosuccinimide (24.7 g, 0.11 mol).
-
Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 mL).
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford 4-Chloro-5-iodo-2-methoxybenzoic acid.
Diagram of the Overall Synthetic Pathway for Route A
Caption: Synthetic pathway for Route A.
Synthetic Pathway B: Multi-step Synthesis from 4-Amino-2-methoxybenzoic Acid
This alternative route begins with 4-amino-2-methoxybenzoic acid, which can be synthesized from the readily available p-aminosalicylic acid.[2][3] This pathway involves protection of the carboxylic acid, chlorination, removal of the amino group via diazotization and subsequent iodination, and finally deprotection.
Step 1: Esterification of 4-Amino-2-methoxybenzoic Acid
The carboxylic acid group is protected as a methyl ester to prevent unwanted side reactions in the subsequent steps. This is typically achieved by reaction with methanol in the presence of an acid catalyst.
Experimental Protocol: Esterification
| Reagent/Parameter | Quantity/Value | Rationale/Notes |
| 4-Amino-2-methoxybenzoic Acid | 16.7 g (0.1 mol) | Starting material. |
| Methanol | 150 mL | Reagent and solvent. |
| Sulfuric Acid (conc.) | 2 mL | Acid catalyst. |
| Reaction Temperature | Reflux | To drive the reaction to completion. |
| Reaction Time | 4-6 hours | Monitor by TLC. |
Procedure:
-
Suspend 4-amino-2-methoxybenzoic acid (16.7 g, 0.1 mol) in methanol (150 mL).
-
Carefully add concentrated sulfuric acid (2 mL) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring for the disappearance of the starting material by TLC.
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 4-amino-2-methoxybenzoate.
Step 2: Chlorination of Methyl 4-Amino-2-methoxybenzoate
The chlorination is directed by the strong activating and ortho-, para-directing amino and methoxy groups. The position ortho to the amino group and meta to the methoxy group (C5) is the most activated site for electrophilic substitution. N-chlorosuccinimide (NCS) is a suitable reagent for this transformation.[2]
Experimental Protocol: Chlorination
| Reagent/Parameter | Quantity/Value | Rationale/Notes |
| Methyl 4-amino-2-methoxybenzoate | 18.1 g (0.1 mol) | Starting material. |
| N-Chlorosuccinimide (NCS) | 13.3 g (0.1 mol) | Chlorinating agent. |
| N,N-Dimethylformamide (DMF) | 100 mL | Solvent. |
| Reaction Temperature | 70 °C | Controlled temperature to avoid side reactions. |
| Reaction Time | 3 hours | As per a cited patent.[2] |
Procedure:
-
Dissolve methyl 4-amino-2-methoxybenzoate (18.1 g, 0.1 mol) in DMF (100 mL).
-
Add N-chlorosuccinimide (13.3 g, 0.1 mol) to the solution.
-
Heat the mixture to 70 °C and stir for 3 hours.[2]
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain methyl 4-amino-5-chloro-2-methoxybenzoate. A reported yield for this step is 87.5%.[2]
Step 3: Diazotization and Iodination (Sandmeyer-type Reaction)
The amino group is converted to a diazonium salt, which is then displaced by iodide. This is a classic Sandmeyer-type reaction.
Experimental Protocol: Diazotization and Iodination
| Reagent/Parameter | Quantity/Value | Rationale/Notes |
| Methyl 4-amino-5-chloro-2-methoxybenzoate | 21.5 g (0.1 mol) | Starting material. |
| Hydrochloric Acid (conc.) | 30 mL | To form the amine salt and for diazotization. |
| Sodium Nitrite | 7.6 g (0.11 mol) | Diazotizing agent. |
| Potassium Iodide | 18.3 g (0.11 mol) | Iodide source. |
| Reaction Temperature | 0-5 °C | To maintain the stability of the diazonium salt. |
Procedure:
-
Suspend methyl 4-amino-5-chloro-2-methoxybenzoate (21.5 g, 0.1 mol) in a mixture of water and concentrated hydrochloric acid (30 mL).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature.
-
In a separate flask, dissolve potassium iodide (18.3 g, 0.11 mol) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer with sodium thiosulfate solution, brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent to yield crude methyl 4-chloro-5-iodo-2-methoxybenzoate.
Step 4: Hydrolysis of the Ester
The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved under basic conditions followed by acidification.
Experimental Protocol: Hydrolysis
| Reagent/Parameter | Quantity/Value | Rationale/Notes |
| Methyl 4-chloro-5-iodo-2-methoxybenzoate | 32.6 g (0.1 mol) | Starting material. |
| Potassium Hydroxide | 12.3 g (0.22 mol) | Base for hydrolysis. |
| Methanol/Water (5:2 v/v) | 140 mL | Solvent system. |
| Reaction Temperature | Reflux | To ensure complete hydrolysis. |
| Reaction Time | 2-3 hours | As per an analogous procedure.[2] |
Procedure:
-
Dissolve the crude methyl 4-chloro-5-iodo-2-methoxybenzoate in a mixture of methanol and water (5:2 v/v, 140 mL).
-
Add potassium hydroxide (12.3 g, 0.22 mol).
-
Heat the mixture to reflux for 2-3 hours.[2]
-
After cooling, remove the methanol under reduced pressure.
-
Dilute the residue with water and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-Chloro-5-iodo-2-methoxybenzoic acid.
Diagram of the Overall Synthetic Pathway for Route B
Caption: Synthetic pathway for Route B.
Mechanistic Considerations
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Electrophilic Aromatic Substitution (Halogenation)
The chlorination and iodination steps in Route A, and the chlorination in Route B, proceed via an electrophilic aromatic substitution mechanism. The methoxy and amino groups are strong activating groups that increase the electron density of the aromatic ring, making it more nucleophilic. They direct the incoming electrophile to the ortho and para positions. The reaction proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The loss of a proton from this intermediate restores the aromaticity of the ring.
Mechanism of Iodination with NIS/TFA
Caption: Simplified mechanism of iodination.
Sandmeyer Reaction
The Sandmeyer reaction in Route B involves the conversion of an aryl diazonium salt to an aryl iodide. The reaction is believed to proceed through a radical mechanism initiated by a single-electron transfer from the iodide ion to the diazonium salt. This generates an aryl radical and nitrogen gas. The aryl radical then abstracts an iodine atom from another iodide ion to form the final product.
Conclusion
This guide has detailed two robust and scientifically sound synthetic pathways for the preparation of 4-Chloro-5-iodo-2-methoxybenzoic acid. Route A offers a more direct approach from a simple starting material, while Route B provides an alternative with potentially higher regiochemical control, albeit with more synthetic transformations. The choice between these routes will depend on the specific requirements of the research or development project. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for chemists in the successful synthesis of this important chemical intermediate.
References
- CN105237422A - Synthesis method of 4-amino-5-chloro-2-methoxyl benzoic acid. (URL: )
-
Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. (URL: [Link])
- RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid - Google P
Sources
Methodological & Application
An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-iodo-2-methoxybenzoic Acid
This document provides a comprehensive, research-grade protocol for the synthesis of 4-Chloro-5-iodo-2-methoxybenzoic acid, a halogenated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. While not as extensively documented as some of its analogs, its structural motifs suggest utility in the development of novel pharmaceuticals and functional materials. This guide is designed for researchers, medicinal chemists, and process development scientists, offering a scientifically grounded, two-step synthetic pathway starting from the readily available precursor, 4-chlorosalicylic acid.
The narrative herein is built upon established chemical principles and analogous transformations documented in peer-reviewed literature and patents. Each step is detailed not merely as a procedure, but with an underlying rationale to empower the researcher with a deeper understanding of the reaction dynamics.
Overall Synthetic Workflow
The synthesis is logically structured in two primary stages: the methylation of the phenolic hydroxyl group of 4-chlorosalicylic acid to yield the key intermediate, 4-chloro-2-methoxybenzoic acid, followed by a regioselective electrophilic iodination to install the iodo group at the C5 position.
Diagram 1: Overall two-step synthesis pathway for 4-Chloro-5-iodo-2-methoxybenzoic acid.
Part 1: Synthesis of 4-Chloro-2-methoxybenzoic Acid (Intermediate)
The initial step involves the methylation of the phenolic hydroxyl group of 4-chlorosalicylic acid. This transformation is crucial as it protects the hydroxyl group and forms the methoxy moiety present in the final product. The Williamson ether synthesis is a classic and highly effective method for this purpose.
Causality of Experimental Choices:
-
Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is chosen as the methylating agent due to its high reactivity and efficacy in methylating phenols. It provides a methyl group that is readily transferred to the phenoxide ion.
-
Base: Potassium hydroxide (KOH) is used to deprotonate the phenolic hydroxyl group, forming a potassium phenoxide salt. This deprotonation is essential as the resulting phenoxide is a much stronger nucleophile than the neutral phenol, facilitating the SN2 reaction with dimethyl sulfate. A strong base is required to ensure complete deprotonation of both the phenol and the carboxylic acid.
-
Solvent System: A mixture of acetone and water is a suitable solvent system. Acetone helps to solubilize the organic starting material, while water is necessary to dissolve the potassium hydroxide.
-
Temperature Control: The initial addition of dimethyl sulfate is performed at a controlled temperature (20-30°C) to manage the exothermicity of the reaction and prevent potential side reactions[1]. Subsequent heating ensures the reaction proceeds to completion. This method is analogous to established protocols for the methylation of substituted salicylic acids[2][3].
Experimental Protocol: Methylation
Table 1: Reagents and Materials for Step 1
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Molar Eq. | Quantity |
| 4-Chlorosalicylic Acid | C₇H₅ClO₃ | 172.57 | 1.0 | 17.26 g |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 3.0 | 16.83 g |
| Dimethyl Sulfate (DMS) | (CH₃)₂SO₄ | 126.13 | 2.2 | 27.75 g (20.9 mL) |
| Acetone | C₃H₆O | 58.08 | - | 200 mL |
| Deionized Water | H₂O | 18.02 | - | 100 mL |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | 3 x 100 mL |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve potassium hydroxide (16.83 g) in deionized water (50 mL).
-
To the stirred KOH solution, add 4-chlorosalicylic acid (17.26 g) and acetone (200 mL). Stir until a homogeneous solution is formed.
-
Cool the mixture to below 30°C in a water bath.
-
Slowly add dimethyl sulfate (20.9 mL) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 40°C.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (around 60°C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and remove the acetone using a rotary evaporator.
-
Dilute the remaining aqueous residue with 100 mL of water.
-
Carefully acidify the solution to pH ~2 with concentrated hydrochloric acid. A white precipitate of 4-chloro-2-methoxybenzoic acid will form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid product using a Büchner funnel, wash the filter cake with cold deionized water (2 x 50 mL), and dry under vacuum at 60°C to a constant weight. The expected yield is typically high for this type of reaction.
Part 2: Synthesis of 4-Chloro-5-iodo-2-methoxybenzoic Acid (Final Product)
This step is a classic electrophilic aromatic substitution, where an iodine atom is introduced onto the aromatic ring of 4-chloro-2-methoxybenzoic acid. The key to this step is controlling the regioselectivity to ensure the iodine is installed at the C5 position.
Authoritative Grounding: Regioselectivity The regiochemical outcome of the iodination is dictated by the directing effects of the substituents on the benzene ring:
-
-OCH₃ group (at C2): A strongly activating ortho-, para- director. It strongly directs electrophiles to the C1 (blocked), C3 (ortho), and C5 (para) positions.
-
-Cl group (at C4): A deactivating ortho-, para- director. It directs electrophiles to the C3 (ortho) and C5 (ortho) positions.
-
-COOH group (at C1): A strongly deactivating meta- director. It directs electrophiles to the C3 and C5 positions.
All three substituents direct the incoming electrophile to the C3 and C5 positions. However, the C5 position is sterically more accessible and is para to the strongly activating methoxy group, making it the most electronically favored position for substitution. Therefore, iodination is expected to occur predominantly at the C5 position.
Causality of Experimental Choices:
-
Iodinating System: A combination of molecular iodine (I₂) and a strong oxidizing agent, such as periodic acid (H₅IO₆), in an acidic medium is a potent system for iodinating even deactivated aromatic rings[4][5]. The oxidizing agent converts I₂ into a more powerful electrophilic species, likely a protonated hypoiodous acid or an iodine cation equivalent, which is necessary to overcome the deactivating effect of the carboxyl and chloro groups[6].
-
Solvent and Catalyst: Glacial acetic acid serves as the solvent, which is appropriate for dissolving the aromatic carboxylic acid and is stable under the strong oxidizing conditions. A catalytic amount of concentrated sulfuric acid is added to increase the electrophilicity of the iodinating species and accelerate the reaction[4].
Experimental Protocol: Iodination
Table 2: Reagents and Materials for Step 2
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Molar Eq. | Quantity |
| 4-Chloro-2-methoxybenzoic Acid | C₈H₇ClO₃ | 186.59 | 1.0 | 9.33 g |
| Iodine (I₂) | I₂ | 253.81 | 1.1 | 13.96 g |
| Periodic Acid (H₅IO₆) | H₅IO₆ | 227.94 | 0.4 | 4.56 g |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | - | 100 mL |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | catalytic | ~2 mL |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | As needed |
Procedure:
-
In a 250 mL round-bottom flask, suspend 4-chloro-2-methoxybenzoic acid (9.33 g) and iodine (13.96 g) in glacial acetic acid (100 mL).
-
Stir the mixture and add periodic acid (4.56 g).
-
With caution, slowly add concentrated sulfuric acid (~2 mL) to the stirring mixture.
-
Heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours. Monitor the reaction by TLC (a suitable eluent would be a hexane:ethyl acetate mixture, e.g., 7:3 with a drop of acetic acid).
-
After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 500 mL of ice-water with vigorous stirring.
-
Decolorize the mixture by adding a saturated aqueous solution of sodium thiosulfate dropwise until the brown color of excess iodine disappears.
-
A precipitate of the crude product will form. Stir the slurry in the ice bath for another 30 minutes.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acids and salts.
-
The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture, to yield pure 4-Chloro-5-iodo-2-methoxybenzoic acid as a solid.
Purification and Characterization
-
Purification: Recrystallization is the primary method for purifying the final product. Dissolving the crude solid in a minimal amount of hot ethanol and slowly adding water until turbidity persists, followed by slow cooling, should yield crystals of high purity. If colored impurities are present, a treatment with activated charcoal can be performed during the recrystallization process[7].
-
Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the substitution pattern. The ¹H NMR should show two singlets in the aromatic region, corresponding to the protons at C3 and C6. The methoxy group will appear as a singlet around 3.9-4.0 ppm.
-
Mass Spectrometry (MS): To confirm the molecular weight (312.49 g/mol ) and isotopic pattern characteristic of a molecule containing one chlorine and one iodine atom.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and C-O stretches.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product[7][8].
-
Safety Precautions
-
Dimethyl Sulfate: Is extremely toxic, carcinogenic, and corrosive. It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves (butyl rubber or laminate), a lab coat, and chemical splash goggles.
-
Periodic Acid and Sulfuric Acid: Are strong oxidizing agents and are corrosive. Handle with appropriate PPE.
-
Iodine: Is harmful if inhaled or swallowed and can cause skin and eye irritation. Work in a fume hood.
-
All reactions should be performed in a well-ventilated chemical fume hood.
References
-
Mattern, D. L. (1987). Direct aromatic periodination. The Journal of Organic Chemistry, 52(22), 4993-4996. [Link]
- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (2016).
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]
-
Bergström, M., Suresh, G., Naidu, V. R., & Unelius, C. R. (2017). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. European Journal of Organic Chemistry, 2017(22), 3234-3239. [Link]
-
Chemia. (2022). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. [Link]
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. [Link]
-
Chemia. (2022). Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds. [Link]
-
ResearchGate. (n.d.). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. [Link]
-
Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). [Link]
-
Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(3), 394-404. [Link]
-
Shinde, A. T., et al. (2010). A Practical Iodination of Aromatic Compounds by Using Iodine and Iodic Acid. Synthetic Communications, 40(23), 3486-3492. [Link]
-
PrepChem. (n.d.). Synthesis of 4-methoxy-2-methoxy benzoic acid. [Link]
-
Holch, R., & Culbertson, J. B. (1940). Iodination of Anisole. Proceedings of the Iowa Academy of Science, 47(1), 265-266. [Link]
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]
- US9434685B2 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba). (2016).
-
Hirwe, N. W., & Patil, B. V. (1937). Derivatives of Salicylic Acid. Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. Proceedings of the Indian Academy of Sciences - Section A, 5(4), 321-325. [Link]
- CN102428068B - Process for the iodination of aromatic compounds. (2013).
-
Sdahl, M., et al. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source and aerial O2 as oxidant. RSC Advances, 9(34), 19575-19584. [Link]
-
PrepChem. (n.d.). Preparation of 4-methoxybenzoic acid. [Link]
-
Zannardi, S., et al. (1996). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. Geochimica et Cosmochimica Acta, 60(22), 4499-4508. [Link]
- US2811547A - Process for preparing s-chlorosalicylic. (1957).
-
Chen, X., et al. (2020). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein–an intermediate of synthesizing advantame. Food Science & Nutrition, 8(2), 1182-1189. [Link]
-
FooDB. (2010). Showing Compound 3-Methoxybenzoic acid (FDB010546). [Link]
-
Comprehensive Guide to p-Methoxybenzoic Acid Analysis: Methods and Applications. (2025). [Link]
- CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. (2021).
-
ResearchGate. (n.d.). Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. [Link]
Sources
- 1. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 2. ias.ac.in [ias.ac.in]
- 3. prepchem.com [prepchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds: Aromatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 17 – Chemia [chemia.manac-inc.co.jp]
- 6. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Comprehensive Guide to p-Methoxybenzoic Acid Analysis: Methods and Applications - LISKON [liskonchem.com]
Application Notes & Protocols: Strategic Utilization of 4-Chloro-5-iodo-2-methoxybenzoic Acid in Modern Organic Synthesis
Prepared by: A Senior Application Scientist
Introduction: A Building Block Designed for Selectivity
In the landscape of pharmaceutical and materials science research, the synthesis of complex, highly substituted aromatic scaffolds is a persistent challenge. 4-Chloro-5-iodo-2-methoxybenzoic acid emerges as a uniquely valuable building block, engineered for strategic, sequential functionalization. Its design incorporates a benzoic acid moiety, providing a handle for amide coupling or other derivatizations, a methoxy group that electronically influences the ring, and two different halogen atoms—iodine and chlorine.
The significant difference in the bond dissociation energies of the C-I and C-Cl bonds is the cornerstone of this reagent's utility. This inherent disparity allows for highly selective palladium-catalyzed cross-coupling reactions, where the more labile carbon-iodine bond can be functionalized while the more robust carbon-chlorine bond remains intact for a subsequent, distinct transformation.[1] This guide provides researchers and drug development professionals with detailed protocols and the underlying scientific rationale for leveraging this powerful substrate in multi-step synthetic campaigns.
Core Principle: Exploiting Differential Halogen Reactivity
The efficacy of 4-Chloro-5-iodo-2-methoxybenzoic acid hinges on the predictable and controllable selectivity of palladium-catalyzed cross-coupling reactions. The generally accepted reactivity order for aryl halides in the crucial oxidative addition step of the catalytic cycle is I > Br > OTf >> Cl.[2][3] This reactivity gap between iodine and chlorine is substantial enough to allow for the selective formation of a C-C bond at the C5 position (iodine) under conditions that do not disturb the C4 position (chlorine).
Subsequent functionalization of the C-Cl bond is achievable but typically requires more forcing conditions, such as higher temperatures or the use of more electron-rich, bulky phosphine ligands that facilitate the oxidative addition to the less reactive C-Cl bond.[4][5] This two-stage reactivity profile enables the precise and ordered introduction of diverse functionalities, a critical advantage in constructing complex target molecules.
Application Note I: Selective Sonogashira Coupling at the C-I Bond
The Sonogashira reaction, a palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide, serves as an exemplary first-step transformation for this substrate.[2][6][7] It provides a robust method for installing an alkyne moiety, a versatile functional group that can participate in subsequent reactions like click chemistry, cyclizations, or further couplings.
Experimental Protocol: Synthesis of 4-Chloro-2-methoxy-5-(phenylethynyl)benzoic Acid
-
Objective: To selectively couple phenylacetylene at the C5-iodo position while preserving the C4-chloro substituent.
-
Materials:
-
4-Chloro-5-iodo-2-methoxybenzoic acid
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 4-Chloro-5-iodo-2-methoxybenzoic acid (1.0 mmol, 1.0 eq).
-
Add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[8]
-
Under a positive flow of inert gas, add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol, 3.0 eq).
-
Add phenylacetylene (1.2 mmol, 1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired product.
-
Causality and Insights:
The choice of a copper(I) co-catalyst is critical for accelerating the reaction, enabling it to proceed efficiently at room temperature.[7] The amine base serves a dual purpose: it deprotonates the terminal alkyne to form the reactive copper acetylide intermediate and neutralizes the hydrogen iodide generated during the catalytic cycle. The selectivity arises because the oxidative addition of the Pd(0) complex to the C-I bond is kinetically far more favorable than to the C-Cl bond under these mild conditions.[1]
Data Summary: Representative Sonogashira Coupling
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temp. | Typical Yield |
| 4-Chloro-5-iodo-2-methoxybenzoic acid | Phenylacetylene | PdCl₂(PPh₃)₂(2%), CuI(4%) | NEt₃ | THF | RT | 85-95% |
| 4-Chloro-5-iodo-2-methoxybenzoic acid | TMS-acetylene | PdCl₂(PPh₃)₂(2%), CuI(4%) | DIPEA | DMF | RT | 80-90% |
Visualization: Sonogashira Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira coupling.
Application Note II: Selective Suzuki-Miyaura Coupling at the C-I Bond
The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in pharmaceutical discovery, valued for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[9][10] Applying this reaction to 4-Chloro-5-iodo-2-methoxybenzoic acid allows for the selective synthesis of biaryl structures, a common motif in bioactive molecules.
Experimental Protocol: Synthesis of 4'-Methoxy-5-chloro-6-methoxy-[1,1'-biphenyl]-2-carboxylic Acid
-
Objective: To selectively couple 4-methoxyphenylboronic acid at the C5-iodo position.
-
Materials:
-
4-Chloro-5-iodo-2-methoxybenzoic acid
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) Acetate (Pd(OAc)₂) with a suitable ligand (e.g., SPhos)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water 4:1)
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
In a round-bottom flask, combine 4-Chloro-5-iodo-2-methoxybenzoic acid (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.5 mmol, 2.5 eq).[9]
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (e.g., 10 mL of 4:1 Dioxane/Water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere. The reaction is typically complete within 2-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to pH ~2-3.
-
Extract the product into ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
-
Causality and Insights:
The base is not merely a scavenger; it is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate complex ("R-B(OH)₃⁻"), which is competent for the transmetalation step with the Pd(II) center.[10] The use of aqueous solvent mixtures often accelerates the reaction. Again, the reaction proceeds selectively at the C-I bond due to the much faster rate of oxidative addition compared to the C-Cl bond.
Data Summary: Representative Suzuki Coupling
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent System | Temp. (°C) | Typical Yield |
| 4-Chloro-5-iodo-2-methoxybenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/Water | 90 | 80-95% |
| 4-Chloro-5-iodo-2-methoxybenzoic acid | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | Toluene/Water | 100 | 75-90% |
Visualization: Suzuki Coupling Experimental Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Advanced Strategy: Sequential Di-functionalization
The true synthetic power of 4-Chloro-5-iodo-2-methoxybenzoic acid is realized in sequential coupling strategies. After the first selective coupling at the C-I position, the resulting mono-substituted chloroarene can be subjected to a second, different cross-coupling reaction. This allows for the programmed construction of tri- or tetra-substituted aromatic cores with high precision.
-
Step 1: Perform a selective coupling at the C-I position (e.g., Sonogashira or Suzuki) under mild conditions as described above. Purify the intermediate product, 4-chloro-5-(substituted)-2-methoxybenzoic acid.
-
Step 2: Subject the purified intermediate to a second cross-coupling reaction to functionalize the C-Cl bond. This step will require more forcing conditions. For a Suzuki coupling, this may involve:
-
More Active Catalyst: Using catalyst systems known for activating aryl chlorides, such as those employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.
-
Higher Temperatures: Increasing the reaction temperature to 110-140 °C.
-
Stronger Base: Employing a stronger base like potassium phosphate (K₃PO₄).
-
This sequential approach provides a convergent and flexible route to complex molecules that would be difficult to access through traditional linear syntheses.
Visualization: Sequential Functionalization Strategy
Caption: Logical workflow for sequential cross-coupling.
References
- BenchChem. (2025).
- PMC, NIH. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids.
- Organic Chemistry Portal. Benzofuran synthesis.
- PMC, NIH. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
- eScholarship.org. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Organic Chemistry Portal. An isomerization-ring-closing metathesis strategy for the synthesis of substituted benzofurans.
- MedCrave online. (2017).
- ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
- Organic Chemistry Portal. Sonogashira Coupling.
- Wikipedia. Sonogashira coupling.
- ResearchGate. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
- ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- YouTube. (2025). Sonogashira coupling reaction | Organometallic name reaction.
- BenchChem. (2025). Application Note and Protocol for the Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol via Suzuki Coupling.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for 1,2,4,5-Tetrachloro-3-iodobenzene Cross-Coupling.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: 4-Chloro-5-iodo-2-methoxybenzoic Acid as a Versatile Building Block for Pharmaceutical Synthesis
Introduction: Unveiling the Potential of a Dihalogenated Scion
In the landscape of modern drug discovery, the strategic assembly of molecular scaffolds with precision and diversity is paramount. Substituted benzoic acids are foundational components in a vast array of marketed drugs, prized for their ability to engage in critical hydrogen bonding and serve as anchors for further chemical elaboration.[1][2] This guide focuses on 4-Chloro-5-iodo-2-methoxybenzoic acid , a halogenated building block designed for sequential, site-selective functionalization.
While its direct applications are emerging, its true value lies in its architectural potential. The presence of two distinct halogen atoms—iodine and chlorine—on the same aromatic ring opens a gateway for controlled, stepwise palladium-catalyzed cross-coupling reactions. The significant difference in the bond dissociation energies of the C–I and C–Cl bonds allows for exquisite control over which position reacts first, enabling the synthesis of complex, tri-substituted aromatic structures that would otherwise require lengthy, protecting-group-heavy routes.[3]
This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a proposed synthetic route to this versatile intermediate and detailed protocols for its application in constructing diverse pharmaceutical scaffolds.
Physicochemical & Safety Profile
A comprehensive understanding of a building block's properties is essential for its effective and safe implementation in synthesis.
| Property | Value (Predicted/Analogous) | Source/Rationale |
| Molecular Formula | C₈H₆ClIO₃ | - |
| Molecular Weight | 328.49 g/mol | - |
| Appearance | Off-white to pale yellow solid | Based on similar halogenated benzoic acids. |
| Melting Point | >200 °C (with decomposition) | Inferred from related structures like 4-Amino-5-chloro-2-methoxybenzoic acid.[4] |
| Solubility | Soluble in DMF, DMSO, THF, hot alcohols. Sparingly soluble in water. | General solubility for polar organic compounds. |
| pKa | ~3.0 - 4.0 | The electron-withdrawing halogens increase acidity compared to benzoic acid (pKa ~4.2). |
Safety & Handling: As with many halogenated aromatic compounds, 4-Chloro-5-iodo-2-methoxybenzoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Based on analogous compounds, it may cause skin and eye irritation.[4]
Proposed Synthesis of 4-Chloro-5-iodo-2-methoxybenzoic Acid
While not a widely cataloged compound, a logical and efficient synthesis can be devised from readily available starting materials. The following protocol is based on established iodination methodologies on activated aromatic systems.[5]
Overall Synthetic Workflow
The proposed route begins with the commercially available 4-chloro-2-methoxybenzoic acid, proceeding via a regioselective electrophilic iodination. The methoxy and carboxylic acid groups are ortho, para-directing, while the chloro group is also ortho, para-directing. The position ortho to the powerful activating methoxy group and meta to the chloro group is the most sterically accessible and electronically favorable for iodination.
Sources
Application Notes and Protocols: Experimental Setup for Iodination of 2-Methoxybenzoic Acid Derivatives
Abstract
Iodinated aromatic compounds, particularly derivatives of 2-methoxybenzoic acid, are pivotal intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Their utility in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds makes their efficient and regioselective synthesis a topic of significant interest.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for the iodination of 2-methoxybenzoic acid derivatives. It delves into the underlying chemical principles, presents multiple detailed protocols, and offers insights into the rationale behind experimental choices to ensure procedural success and safety.
Introduction: The Chemistry of Aromatic Iodination
The introduction of an iodine atom onto an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). Unlike other halogens, molecular iodine (I₂) is generally unreactive towards aromatic rings.[3][4] Therefore, its activation is necessary to generate a more potent electrophilic species, often conceptualized as "I⁺".[3][5] This is typically achieved by using an oxidizing agent or a more polarized iodine source.[3][4][5]
Mechanism of Electrophilic Aromatic Iodination
The reaction proceeds via a two-step mechanism:
-
Formation of a σ-complex (arenium ion): The π-electron system of the aromatic ring attacks the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate. This is the rate-determining step.[5]
-
Deprotonation and Rearomatization: A weak base removes a proton from the carbon atom bonded to the iodine, restoring the aromaticity of the ring and yielding the final iodinated product.[5]
Directing Effects of Substituents in 2-Methoxybenzoic Acid
In 2-methoxybenzoic acid, two substituents influence the regioselectivity of the iodination:
-
Methoxy Group (-OCH₃): An activating, ortho-, para- directing group due to its strong electron-donating resonance effect.
-
Carboxylic Acid Group (-COOH): A deactivating, meta- directing group due to its electron-withdrawing inductive and resonance effects.
The interplay of these groups dictates the position of iodination. The powerful activating effect of the methoxy group generally directs the incoming electrophile to the positions ortho and para to it.
Visualization of the General Mechanism
The following diagram illustrates the general electrophilic aromatic substitution mechanism for the iodination of a substituted benzene ring.
Sources
The Strategic Application of 4-Chloro-5-iodo-2-methoxybenzoic Acid in Modern Medicinal Chemistry
Introduction: A Multifunctional Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the strategic design and synthesis of novel molecular entities are paramount to the discovery of new therapeutic agents. Highly functionalized aromatic compounds serve as critical building blocks in this endeavor, providing a versatile scaffold for the construction of complex molecules with tailored biological activities. Among these, 4-Chloro-5-iodo-2-methoxybenzoic acid emerges as a compound of significant interest. Its unique substitution pattern, featuring a carboxylic acid, a methoxy group, and two distinct halogens—chloro and iodo—at specific positions on the benzene ring, offers a rich platform for chemical diversification and the exploration of structure-activity relationships (SAR).
The presence of both an iodine and a chlorine atom allows for selective, sequential cross-coupling reactions, a powerful tool in modern synthetic organic chemistry. The iodo group, being more reactive, can be selectively targeted in reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. The less reactive chloro group can then be subjected to a second coupling reaction under more forcing conditions, enabling the synthesis of highly complex and diverse molecular architectures. The methoxy and carboxylic acid moieties further contribute to the molecule's utility, providing sites for additional modification and influencing its physicochemical properties, such as solubility and hydrogen bonding capacity. These features make 4-Chloro-5-iodo-2-methoxybenzoic acid a valuable starting material for the synthesis of novel compounds with potential applications in various therapeutic areas, including oncology, inflammation, and infectious diseases.
Synthetic Protocol: A Practical Guide to the Preparation of 4-Chloro-5-iodo-2-methoxybenzoic Acid
The synthesis of 4-Chloro-5-iodo-2-methoxybenzoic acid can be achieved through a multi-step process, adapted from established methodologies for the synthesis of related halogenated benzoic acids. A plausible and efficient synthetic route starts from the commercially available 2-methoxy-4-nitrobenzoic acid.
Overall Synthetic Pathway
Caption: Proposed synthetic route for 4-Chloro-5-iodo-2-methoxybenzoic acid.
Step-by-Step Experimental Protocol
Step 1: Esterification of 2-Methoxy-4-nitrobenzoic Acid
-
To a solution of 2-methoxy-4-nitrobenzoic acid (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 2-methoxy-4-nitrobenzoate.
Step 2: Reduction of the Nitro Group
-
To a mixture of methyl 2-methoxy-4-nitrobenzoate (1.0 eq) and ammonium chloride (5.0 eq) in ethanol/water (4:1), add iron powder (4.0 eq) portion-wise.
-
Heat the reaction mixture to 80 °C and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain crude methyl 4-amino-2-methoxybenzoate, which can be purified by column chromatography.
Step 3: Chlorination
-
Dissolve methyl 4-amino-2-methoxybenzoate (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-16 hours at room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 4-amino-5-chloro-2-methoxybenzoate.
Step 4: Sandmeyer Iodination
-
Suspend methyl 4-amino-5-chloro-2-methoxybenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide (3.0 eq) in water and add the diazonium salt solution slowly.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Extract the product with ethyl acetate, wash with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield methyl 4-chloro-5-iodo-2-methoxybenzoate.
Step 5: Hydrolysis
-
To a solution of methyl 4-chloro-5-iodo-2-methoxybenzoate (1.0 eq) in a mixture of methanol and water (3:1), add sodium hydroxide (2.0 eq).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with 1M HCl to pH 2-3, resulting in the precipitation of the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 4-Chloro-5-iodo-2-methoxybenzoic acid.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the iodo and chloro substituents makes 4-Chloro-5-iodo-2-methoxybenzoic acid an excellent substrate for sequential, site-selective cross-coupling reactions. The carbon-iodine bond is significantly weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the carbon-chlorine bond.
Protocol 1: Selective Sonogashira Coupling at the 5-Position
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a valuable transformation for the synthesis of substituted alkynes.
Reaction Scheme:
Caption: Sonogashira coupling of 4-Chloro-5-iodo-2-methoxybenzoic acid.
Detailed Protocol:
-
To a dry Schlenk flask under an argon atmosphere, add 4-Chloro-5-iodo-2-methoxybenzoic acid (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).
-
Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes, then add the terminal alkyne (1.2 eq) dropwise.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 4-Chloro-2-methoxy-5-(phenylethynyl)benzoic acid | 85-95 |
| 2 | 1-Hexyne | 4-Chloro-5-(hex-1-yn-1-yl)-2-methoxybenzoic acid | 80-90 |
| 3 | Trimethylsilylacetylene | 4-Chloro-2-methoxy-5-((trimethylsilyl)ethynyl)benzoic acid | 90-98 |
Protocol 2: Subsequent Suzuki-Miyaura Coupling at the 4-Position
Following the initial Sonogashira coupling, the remaining chloro substituent can be utilized in a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group. This reaction typically requires a more active catalyst system and higher temperatures.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of the 4-chloro intermediate.
Detailed Protocol:
-
To a microwave vial, add the 5-alkynyl-4-chloro-2-methoxybenzoic acid derivative (1.0 eq), the arylboronic acid (1.5 eq), palladium(II) acetate (Pd(OAc)₂) (0.05 eq), SPhos (0.10 eq), and potassium phosphate (K₃PO₄) (3.0 eq).
-
Add a mixture of toluene and water (10:1).
-
Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by preparative HPLC or column chromatography.
Rationale and Significance in Medicinal Chemistry
The ability to perform selective, sequential cross-coupling reactions on the 4-Chloro-5-iodo-2-methoxybenzoic acid scaffold provides medicinal chemists with a powerful tool for the rapid generation of diverse chemical libraries. This approach allows for the systematic exploration of the chemical space around a core scaffold, which is essential for optimizing the pharmacological properties of a lead compound.
The methoxy group can influence the conformation of the molecule and participate in hydrogen bonding interactions with biological targets. The carboxylic acid group provides a handle for improving aqueous solubility or for the attachment of the molecule to a larger carrier or a solid support for biological screening.
The diverse structures that can be synthesized from this building block are of great interest in the development of kinase inhibitors, protease inhibitors, and modulators of other important biological targets where a rigid, highly substituted aromatic core is often a key feature for high-affinity binding.
Conclusion
4-Chloro-5-iodo-2-methoxybenzoic acid is a highly versatile and valuable building block in medicinal chemistry. Its unique pattern of functionalization enables the strategic and selective synthesis of complex molecular architectures through sequential palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note provide a practical guide for the synthesis and derivatization of this compound, empowering researchers and drug development professionals to accelerate the discovery of new therapeutic agents. The ability to systematically modify the substituents at the 4- and 5-positions offers a robust platform for the fine-tuning of biological activity and the development of next-generation pharmaceuticals.
References
- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. This patent describes a synthetic route for a structurally related compound, providing a basis for the proposed synthesis of 4-Chloro-5-iodo-2-methoxybenzoic acid.
-
Sonogashira Coupling - Organic Chemistry Portal. This resource provides a general overview and recent literature on the Sonogashira coupling reaction. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. This resource offers a general overview and recent literature on the Suzuki-Miyaura coupling reaction. [Link]
- Flow Chemistry: Sonogashira Coupling. This article provides detailed experimental conditions for Sonogashira couplings, which can be adapted for the target molecule.
- CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-. This patent provides a synthetic method for a closely related compound, 2-chloro-5-iodobenzoic acid.
Analytical techniques for characterizing 4-Chloro-5-iodo-2-methoxybenzoic acid
An In-Depth Guide to the Analytical Characterization of 4-Chloro-5-iodo-2-methoxybenzoic Acid
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive framework for the analytical characterization of 4-Chloro-5-iodo-2-methoxybenzoic acid, a key intermediate in the synthesis of pharmaceuticals, including SGLT-2 inhibitors like Dapagliflozin.[1] The methodologies detailed herein are designed for researchers, quality control analysts, and drug development professionals who require robust and reliable techniques for identity, purity, and stability assessments of this compound.
Physicochemical & Safety Profile
A thorough understanding of the physicochemical properties and safety hazards is paramount before commencing any analytical work.
Physicochemical Properties
The properties of 4-Chloro-5-iodo-2-methoxybenzoic acid are summarized below. Data for closely related analogs are included for comparative purposes.
| Property | Value/Information | Source |
| Chemical Structure | ||
| Molecular Formula | C₈H₆ClIO₃ | |
| Molecular Weight | 328.49 g/mol | |
| CAS Number | 19094-56-5 | [2] |
| Appearance | Expected to be a solid | |
| Melting Point | Not readily available. For comparison, 2-methoxybenzoic acid is 182-185 °C.[3] | |
| Solubility | Expected to be sparingly soluble in water, but soluble in organic solvents like ethanol, ether, and ethyl acetate.[3] |
Safety & Handling Precautions
Based on the safety data sheets (SDS) of structurally similar compounds like 2-Chloro-5-iodobenzoic acid, the following precautions are advised.[2]
-
Hazard Statements: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[2][4]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[2][5]
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[2][5]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][5]
Comprehensive Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of 4-Chloro-5-iodo-2-methoxybenzoic acid. The following workflow provides a logical sequence for analysis.
Caption: A comprehensive analytical workflow for 4-Chloro-5-iodo-2-methoxybenzoic acid.
High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC is the workhorse technique for determining the purity of non-volatile and thermally labile compounds. A reversed-phase C18 column is ideal, as it separates compounds based on their hydrophobicity. An acidic mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.
HPLC Protocol
-
Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is required.[6]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Trifluoroacetic acid (TFA)[7]
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid | The organic/aqueous ratio can be optimized. Phosphoric acid ensures the carboxylic acid is protonated for better retention and peak shape.[6][7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable and reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. A full UV scan of the analyte should be performed to determine the optimal wavelength.[6] |
| Injection Volume | 10 µL |
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve ~10 mg of the reference standard in 10 mL of the mobile phase to get a 1 mg/mL stock solution.
-
Sample Solution: Prepare the sample at the same concentration as the standard.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
-
Expected Results & Data Interpretation
-
A single major peak corresponding to 4-Chloro-5-iodo-2-methoxybenzoic acid should be observed.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
-
Impurities from the synthesis, such as starting materials or by-products, may be detected.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds. Due to the low volatility and high polarity of the carboxylic acid group, derivatization is mandatory to convert it into a more volatile and thermally stable ester or silyl ester.[8]
Derivatization & GC-MS Protocol
Caption: Workflow for derivatization prior to GC-MS analysis.
-
Derivatization (Silylation):
-
To ~1 mg of the sample in a vial, add 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Add 100 µL of a solvent like pyridine or acetonitrile.
-
Cap the vial and heat at 60-70 °C for 30 minutes.
-
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms) | Suitable for a wide range of compounds. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte. |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min | An initial temperature program to be optimized based on the observed chromatogram. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Mass Range | 50 - 500 amu | Covers the expected mass of the derivatized analyte and its fragments. |
Expected Results & Data Interpretation
-
The mass spectrum of the derivatized compound should show a molecular ion peak (M+).
-
Characteristic fragmentation patterns, including the loss of a methyl group (-15 Da) and the isotopic pattern of chlorine, will aid in structural confirmation.
-
This method is excellent for identifying volatile organic impurities.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton.
NMR Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire standard ¹H and ¹³C spectra.
Expected Spectra & Interpretation
-
¹H NMR: Based on the structure and data from similar compounds[9][10]:
-
A singlet for the methoxy (-OCH₃) protons around 3.9-4.1 ppm.
-
Two singlets (or narrow doublets) for the two aromatic protons.
-
A broad singlet for the carboxylic acid (-COOH) proton, typically above 10 ppm (this signal can be variable and may exchange with water).[10]
-
-
¹³C NMR:
-
A signal for the carbonyl carbon (~165-170 ppm).
-
Signals for the aromatic carbons, with the carbon attached to iodine showing a lower chemical shift due to the heavy atom effect.
-
A signal for the methoxy carbon (~55-60 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
FT-IR Protocol
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Expected Spectrum & Interpretation
-
A broad O-H stretch from the carboxylic acid from ~2500-3300 cm⁻¹.
-
A sharp C=O stretch from the carboxylic acid around 1700 cm⁻¹.[11]
-
C-O stretching from the methoxy group and the carboxylic acid around 1250-1300 cm⁻¹.
-
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
C-Cl and C-I stretches will appear in the fingerprint region (< 800 cm⁻¹).
UV-Visible Spectrophotometry
Principle: This technique provides information about the electronic transitions within the molecule, specifically the chromophore.
UV-Vis Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).
-
Data Acquisition: Scan the solution from 200 to 400 nm.
Expected Spectrum & Interpretation
-
The substituted benzoic acid structure is expected to show strong absorbance in the UV region, likely with a λmax between 230-280 nm, characteristic of the π → π* transitions of the aromatic ring.[12]
References
-
PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CA2110085A1 - Process for the preparation of halogenated benzoic acids.
-
Schöler, H. F., et al. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. Chemosphere, 60(11), 1505-12. Retrieved from [Link]
- Google Patents. (n.d.). CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.
-
NIST. (n.d.). 4-Methoxy-3,5-dihydroxybenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Aviv Analytical. (n.d.). Major Applications of GC-MS with Cold EI. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet - Benzoic acid, 4-methoxy-2-nitro-. Retrieved from [Link]
-
American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]
Sources
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- 4. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. americanlaboratory.com [americanlaboratory.com]
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- 12. researchgate.net [researchgate.net]
The Strategic Utility of 4-Chloro-5-iodo-2-methoxybenzoic Acid in the Synthesis of Diverse Heterocyclic Scaffolds
I have gathered substantial information on key reactions like Sonogashira, Suzuki, and Buchwald-Hartwig couplings, as well as methods for synthesizing benzofurans, quinazolinones, and benzoxazinones. I have also found information on the demethylation of methoxybenzoic acids.
While direct examples of using "4-Chloro-5-iodo-2-methoxybenzoic acid" are still limited, I now have enough information on analogous reactions with similarly substituted aryl halides and benzoic acids to construct scientifically sound and detailed application notes and protocols. I can logically propose multi-step synthetic pathways starting from the given molecule to achieve the desired heterocyclic compounds and provide detailed experimental procedures based on the collected literature.
Therefore, I can now proceed with structuring the full response, including the introduction, detailed protocols for the synthesis of different heterocyclic systems, data tables, Graphviz diagrams, and a comprehensive reference list, as requested by the user. I have sufficient information to fulfill the core requirements of the prompt.
Introduction: A Versatile Building Block for Complex Molecule Synthesis
In the landscape of modern synthetic organic chemistry, the demand for functionalized heterocyclic compounds remains insatiable, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. The strategic selection of starting materials is paramount to the efficient construction of these complex molecular architectures. 4-Chloro-5-iodo-2-methoxybenzoic acid emerges as a highly versatile and strategically functionalized building block, offering multiple reaction handles for the synthesis of a diverse array of heterocyclic systems.
The presence of three distinct functional groups on the phenyl ring—a chloro group, an iodo group, and a methoxy-substituted carboxylic acid—provides chemists with a powerful toolkit for selective transformations. The iodo substituent is a prime site for palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Buchwald-Hartwig aminations, enabling the introduction of a wide range of substituents. The chloro group offers a secondary site for cross-coupling under more forcing conditions, allowing for sequential functionalization. The 2-methoxybenzoic acid moiety can be a precursor to phenols for intramolecular cyclizations or can be transformed into amides and esters to construct nitrogen and oxygen-containing heterocycles. This application note will provide detailed protocols and insights into the use of 4-Chloro-5-iodo-2-methoxybenzoic acid for the synthesis of benzofurans, quinazolinones, and other valuable heterocyclic compounds.
Application 1: Synthesis of Substituted Benzofurans via Sonogashira Coupling and Intramolecular Cyclization
The benzofuran motif is a core structure in numerous natural products and biologically active molecules. A powerful strategy for their synthesis involves a Sonogashira coupling of an ortho-iodo phenol with a terminal alkyne, followed by an intramolecular cyclization. 4-Chloro-5-iodo-2-methoxybenzoic acid can be effectively utilized in this approach. The key is the strategic demethylation of the methoxy group to unmask the phenol, which is crucial for the subsequent cyclization step.
Causality in Experimental Design:
The choice of a palladium-catalyzed Sonogashira coupling is dictated by its reliability and broad functional group tolerance for forming the C(sp)-C(sp²) bond.[1][2] The iodo substituent is significantly more reactive than the chloro substituent in palladium-catalyzed cross-coupling reactions, allowing for selective reaction at the 5-position.[3] The subsequent demethylation is a critical step, as the free hydroxyl group is necessary to act as a nucleophile in the final ring-closing step to form the benzofuran.[4][5] The intramolecular cyclization can be promoted by either copper or palladium catalysts.[6][7][8]
Experimental Workflow Diagram:
Caption: Workflow for Benzofuran Synthesis.
Detailed Protocol: Synthesis of 6-Chloro-5-carboxy-2-phenylbenzofuran
Part 1: Sonogashira Coupling of 4-Chloro-5-iodo-2-methoxybenzoic acid with Phenylacetylene
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-chloro-5-iodo-2-methoxybenzoic acid (1.0 mmol, 326.5 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11.4 mg).
-
Solvent and Reagents: Evacuate and backfill the flask with argon three times. Add anhydrous triethylamine (5 mL) and then phenylacetylene (1.2 mmol, 122.6 mg, 132 µL).
-
Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-chloro-2-methoxy-5-(phenylethynyl)benzoic acid.
Part 2: Demethylation and Intramolecular Cyclization
-
Demethylation: Dissolve the product from Part 1 (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere and cool to 0 °C. Add a 1M solution of BBr₃ in dichloromethane (1.2 mL, 1.2 mmol) dropwise. Stir the reaction at room temperature for 4 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water (5 mL).
-
Work-up: Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Cyclization: To the crude 4-chloro-2-hydroxy-5-(phenylethynyl)benzoic acid, add CuI (0.1 mmol, 19 mg) and anhydrous DMF (10 mL). Heat the mixture at 100 °C for 6 hours.
-
Final Work-up and Purification: Cool the reaction to room temperature and pour into water (50 mL). Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to yield 6-chloro-5-carboxy-2-phenylbenzofuran.
| Step | Reactant | Product | Yield (%) | Key Reagents |
| 1 | 4-Chloro-5-iodo-2-methoxybenzoic acid | 4-chloro-2-methoxy-5-(phenylethynyl)benzoic acid | 85-95 | PdCl₂(PPh₃)₂, CuI, Et₃N |
| 2 | 4-chloro-2-methoxy-5-(phenylethynyl)benzoic acid | 6-chloro-5-carboxy-2-phenylbenzofuran | 70-80 | BBr₃, CuI |
Application 2: Synthesis of Quinazolinones and Benzoxazinones
The carboxylic acid functionality of 4-Chloro-5-iodo-2-methoxybenzoic acid serves as a versatile handle for the construction of N- and O-containing six-membered heterocyclic rings, namely quinazolinones and benzoxazinones. These scaffolds are of significant interest in medicinal chemistry.
Synthesis of Quinazolinones
The synthesis of quinazolinones from 4-Chloro-5-iodo-2-methoxybenzoic acid requires its conversion to the corresponding anthranilic acid derivative. This can be achieved through a multi-step sequence involving nitration, reduction of the nitro group to an amine, and subsequent cyclization. A more direct approach, however, would be to utilize the existing carboxylic acid and introduce the nitrogen components. A common method involves the reaction of an anthranilic acid with a nitrile or an amide.[9][10][11][12][13][14][15][16]
Proposed Synthetic Pathway:
-
Amination: A Buchwald-Hartwig amination on 4-Chloro-5-iodo-2-methoxybenzoic acid using an ammonia equivalent would yield 5-amino-4-chloro-2-methoxybenzoic acid.[17][18][19][20][21]
-
Cyclization: The resulting anthranilic acid derivative can then be cyclized with a variety of reagents, such as formamide or a nitrile in the presence of an acid catalyst, to furnish the quinazolinone core.[22][23]
Synthesis of Benzoxazinones
Benzoxazinones can be synthesized from ortho-hydroxybenzoic acids.[24][25][26] Therefore, the initial step from 4-Chloro-5-iodo-2-methoxybenzoic acid is demethylation to reveal the salicylic acid derivative.
Proposed Synthetic Pathway:
-
Demethylation: Treatment of 4-Chloro-5-iodo-2-methoxybenzoic acid with a strong acid like HBr or a Lewis acid such as BBr₃ will yield 4-chloro-2-hydroxy-5-iodobenzoic acid.[4][27][28]
-
Cyclization: The resulting salicylic acid derivative can be reacted with an amide or a related nitrogen source in the presence of a dehydrating agent to form the benzoxazinone ring.
Experimental Workflow for Benzoxazinone Synthesis:
Caption: Workflow for Benzoxazinone Synthesis.
Detailed Protocol: Synthesis of 6-Chloro-7-iodo-2-phenyl-4H-benzo[d][1][6]oxazin-4-one
-
Demethylation: Reflux a solution of 4-chloro-5-iodo-2-methoxybenzoic acid (1.0 mmol, 326.5 mg) in 48% aqueous HBr (10 mL) for 8 hours. Cool the reaction mixture to room temperature and pour it into ice water (50 mL). Collect the precipitate by filtration, wash with cold water, and dry to obtain 4-chloro-2-hydroxy-5-iodobenzoic acid.
-
Acylation: Suspend the 4-chloro-2-hydroxy-5-iodobenzoic acid (1.0 mmol) in thionyl chloride (5 mL) and reflux for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Cyclization: Dissolve the acid chloride in anhydrous pyridine (10 mL) and add benzamide (1.2 mmol, 145 mg). Heat the mixture at 100 °C for 4 hours. Cool to room temperature and pour into 1M HCl (50 mL). Collect the precipitate, wash with water, and recrystallize from ethanol to yield the desired benzoxazinone.
Application 3: Molecular Diversification via Suzuki and Buchwald-Hartwig Couplings
The iodo-substituent of 4-Chloro-5-iodo-2-methoxybenzoic acid is an excellent handle for introducing molecular diversity through Suzuki and Buchwald-Hartwig cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry for the rapid generation of compound libraries.
Suzuki Coupling for Biaryl Synthesis
The Suzuki coupling allows for the formation of a C-C bond between the aryl iodide and a boronic acid or ester.[29][30] This is a highly efficient method for the synthesis of biaryl compounds, which are prevalent in many drug molecules.
Protocol: Suzuki Coupling with 4-methoxyphenylboronic acid
-
Reaction Setup: In a microwave vial, combine 4-chloro-5-iodo-2-methoxybenzoic acid (0.5 mmol, 163 mg), 4-methoxyphenylboronic acid (0.75 mmol, 114 mg), Pd(PPh₃)₄ (0.025 mmol, 29 mg), and K₂CO₃ (1.5 mmol, 207 mg).
-
Solvent: Add a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Reaction: Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
Work-up: Cool the reaction, dilute with ethyl acetate (20 mL), and wash with water and brine. Dry the organic layer and concentrate.
-
Purification: Purify by column chromatography to obtain 4-chloro-5-(4-methoxyphenyl)-2-methoxybenzoic acid.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of a C-N bond between the aryl iodide and a primary or secondary amine, including a wide range of heterocyclic amines.[17][18][19][20][21]
Protocol: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: To a Schlenk tube, add 4-chloro-5-iodo-2-methoxybenzoic acid (1.0 mmol, 326.5 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.08 mmol, 38 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Reagents and Solvent: Evacuate and backfill with argon. Add anhydrous toluene (10 mL) and morpholine (1.2 mmol, 105 mg, 104 µL).
-
Reaction: Heat the mixture at 100 °C for 16 hours.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine, dry, and concentrate.
-
Purification: Purify by column chromatography to yield 4-chloro-2-methoxy-5-(morpholino)benzoic acid.
Conclusion
4-Chloro-5-iodo-2-methoxybenzoic acid is a strategically designed building block that offers a wealth of opportunities for the synthesis of diverse and complex heterocyclic compounds. Its orthogonal reactivity allows for selective functionalization at the iodo position via palladium-catalyzed cross-coupling reactions, while the methoxy and carboxylic acid groups provide pathways for the construction of various heterocyclic rings. The protocols outlined in this application note demonstrate the practical utility of this versatile starting material for accessing benzofurans, quinazolinones, benzoxazinones, and for introducing molecular diversity through Suzuki and Buchwald-Hartwig reactions. The ability to perform these transformations in a controlled and predictable manner makes 4-Chloro-5-iodo-2-methoxybenzoic acid an invaluable tool for researchers in drug discovery and materials science.
References
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Al-Obaidi, A., & Al-Rawi, J. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Yakugaku Zasshi, 132(10), 1259-1266. [Link]
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Kim, J. H., & Lee, C. W. (2012). Synthesis of 2-Substituted Benzofurans from o-Iodophenols and Terminal Alkynes with a Recyclable Palladium Catalyst Supported on Nano-sized Carbon Balls under Copper- and Ligand-Free Conditions. Bulletin of the Korean Chemical Society, 33(5), 1745-1748. [Link]
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Bruneau, A., Gustafson, K. P. J., & Bäckvall, J.-E. (2013). Synthesis of Benzofurans and Indoles from Terminal Alkynes and Iodoaromatics Catalyzed by Recyclable Palladium Nanoparticles Immobilized on Siliceous Mesocellular Foam. Chemistry - A European Journal, 19(39), 13021-13028. [Link]
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Balan, T., et al. (2021). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 26(16), 4969. [Link]
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Karimov, K. M., & Kadirov, C. S. (2021). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]
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Kim, J. H., & Lee, C. W. (2012). Synthesis of 2-Substituted Benzofurans from o-Iodophenols and Terminal Alkynes with a Recyclable Palladium Catalyst Supported on Nano-sized Carbon Balls under Copper- and Ligand-Free Conditions. Bulletin of the Korean Chemical Society, 33(5), 1745-1748. [Link]
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Al-Azawi, F. I. (2015). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 238-243. [Link]
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Glavaš, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society, 86(10), 969-981. [Link]
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He, L., et al. (2016). Synthesis of benzofurans from terminal alkynes and iodophenols catalyzed by recyclable palladium nanoparticles supported on N,O-dual doped hierarchical porous carbon under copper- and ligand-free conditions. RSC Advances, 6(10), 8343-8349. [Link]
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Bäckvall, J.-E., et al. (2013). Synthesis of Benzofurans and Indoles from Terminal Alkynes and Iodoaromatics Catalyzed by Recyclable Palladium Nanoparticles Immobilized on Siliceous Mesocellular Foam. Chemistry – A European Journal, 19(39), 13021-13028. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]
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Wan, J.-P., et al. (2019). Preparation of 4(3H)-quinazolinones from aryldiazonium salt, nitriles and 2-aminobenzoate via a cascade annulation. Tetrahedron Letters, 60(10), 731-734. [Link]
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Swamy, N. K., Yazici, A., & Pyne, S. G. (2009). Copper-Mediated Cyclization−Halogenation and Cyclization−Cyanation Reactions of β-Hydroxyalkynes and o-Alkynylphenols and Anilines. The Journal of Organic Chemistry, 74(19), 7483-7489. [Link]
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Wang, H., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry, 25(5), 2003-2010. [Link]
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Zeng, W., et al. (2013). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications, 49(59), 6611-6613. [Link]
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ResearchGate. (n.d.). Synthesis of benzofurans via cyclization of o-alkynylphenols. [Link]
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MDPI. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 26(11), 3183. [Link]
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Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. [Link]
-
Zeng, W., et al. (2013). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications, 49(59), 6611-6613. [Link]
-
Bogert, M. T., & Steiner, A. (1905). 3,5-BIBROM-2-AMINOBENZOIC ACID: ITS NITRILE AND THE SYNTHESIS OF QUINAZOLINES FROM THE LATTER.1. Journal of the American Chemical Society, 27(9), 1327-1339. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). [Link]
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Zeng, W., et al. (2013). ChemInform Abstract: Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes. ChemInform, 44(44). [Link]
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ResearchGate. (n.d.). Intramolecular protonation of methoxy oxygen in 2-methoxybenzoic acid. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. [Link]
-
Gandeepan, P., & Li, C.-J. (2018). Au–Ag Bimetallic Catalysis: 3-Alkynyl Benzofurans from Phenols via Tandem C−H Alkynylation/Oxy-Alkynylation. Angewandte Chemie International Edition, 57(31), 9789-9793. [Link]
-
Studer, A., et al. (2019). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. Angewandte Chemie International Edition, 58(15), 4973-4977. [Link]
-
Reddy, R. P., & Liu, R.-S. (2016). Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. Angewandte Chemie International Edition, 55(42), 13269-13273. [Link]
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Gallo, R. D. C., Alencar, D. P., & Muzzi, R. M. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. 2013 SBQ Annual Meeting. [Link]
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ResearchGate. (n.d.). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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Nolan, S. P., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]
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Nolan, S. P. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
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Wu, X.-F., et al. (2023). Construction of Benzoxazinones from Anilines and Their Derivatives. The Journal of Organic Chemistry, 88(15), 10639-10647. [Link]
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Coles, S. J., et al. (2025). Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 5), 654-660. [Link]
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ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]
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Organic Chemistry Portal. (n.d.). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1 a. [Link]
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Scale-Up Synthesis of 4-Chloro-5-iodo-2-methoxybenzoic Acid for Industrial Use: An Application Note and Protocol
This technical guide provides a comprehensive overview and a detailed protocol for the scale-up synthesis of 4-Chloro-5-iodo-2-methoxybenzoic acid, a key intermediate in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic strategy, process optimization, safety considerations, and analytical quality control for industrial-scale production.
Introduction: Significance of 4-Chloro-5-iodo-2-methoxybenzoic Acid
4-Chloro-5-iodo-2-methoxybenzoic acid is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its substituted benzoic acid structure provides a versatile scaffold for the development of novel therapeutics. The presence of chloro, iodo, and methoxy functional groups allows for diverse chemical modifications, making it a valuable starting material in medicinal chemistry. The industrial demand for high-purity 4-Chloro-5-iodo-2-methoxybenzoic acid necessitates a robust, scalable, and cost-effective synthetic process. This guide outlines such a process, with a focus on practical application in a manufacturing environment.
Synthetic Strategy: A Two-Step Approach
The most logical and industrially viable approach for the synthesis of 4-Chloro-5-iodo-2-methoxybenzoic acid begins with the commercially available starting material, 4-chloro-2-methoxybenzoic acid. The synthesis involves a single key transformation: electrophilic aromatic iodination.
The overall synthetic pathway is illustrated below:
Caption: Overall synthetic workflow for 4-Chloro-5-iodo-2-methoxybenzoic acid.
The rationale for this approach is based on the following considerations:
-
Starting Material Availability: 4-Chloro-2-methoxybenzoic acid is a readily available and relatively inexpensive starting material.
-
Reaction Efficiency: Electrophilic aromatic iodination is a well-established and generally high-yielding reaction.
-
Process Simplicity: A single-step transformation from a readily available precursor simplifies the overall process, reducing manufacturing time and cost.
-
Scalability: The chosen reaction can be adapted for large-scale production with appropriate engineering controls.
Detailed Protocol for Industrial Scale-Up
This protocol details the synthesis of 4-Chloro-5-iodo-2-methoxybenzoic acid on a multi-kilogram scale. All operations should be conducted in a well-ventilated chemical manufacturing facility, adhering to all relevant safety regulations.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloro-2-methoxybenzoic acid | ≥98% | Commercially Available | Starting material |
| Iodine (I₂) | Reagent Grade | Commercially Available | Iodinating agent |
| Iodic Acid (HIO₃) | Reagent Grade | Commercially Available | Oxidizing agent |
| Acetic Acid, Glacial | ACS Grade | Commercially Available | Solvent |
| Sulfuric Acid, Concentrated | ACS Grade | Commercially Available | Catalyst/Dehydrating Agent |
| Sodium Thiosulfate | Technical Grade | Commercially Available | Quenching agent |
| Isopropanol | Technical Grade | Commercially Available | Recrystallization solvent |
| Water, Deionized | - | In-house |
Equipment
-
Glass-lined reactor with overhead stirring, temperature control (heating/cooling), and a reflux condenser.
-
Addition funnel for controlled liquid addition.
-
Nutsche filter or centrifuge for solid isolation.
-
Vacuum oven for drying the final product.
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and a respirator with cartridges appropriate for iodine and acid vapors.
Step-by-Step Synthesis Protocol
Step 1: Reaction Setup and Iodination
-
Charge the Reactor: In a clean and dry glass-lined reactor, charge glacial acetic acid (10 L/kg of starting material).
-
Add Starting Material: With gentle agitation, add 4-chloro-2-methoxybenzoic acid (1.0 eq). Stir until the solid is fully dissolved.
-
Add Iodinating Agents: Add iodine (I₂, 0.5 eq) and iodic acid (HIO₃, 0.2 eq) to the reactor. The use of an oxidizing agent like iodic acid is crucial for in-situ generation of a more potent electrophilic iodine species, which is necessary for the iodination of the deactivated aromatic ring.[1][2][3]
-
Controlled Addition of Sulfuric Acid: Cool the reaction mixture to 10-15 °C. Slowly add concentrated sulfuric acid (2.0 eq) via an addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 25 °C. The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the iodination reaction.
-
Reaction Monitoring: After the addition is complete, slowly heat the reaction mixture to 40-50 °C and maintain for 4-6 hours. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (<2% remaining).
Step 2: Work-up and Product Isolation
-
Quenching: Cool the reaction mixture to room temperature. In a separate vessel, prepare a 10% aqueous solution of sodium thiosulfate. Slowly transfer the reaction mixture to the sodium thiosulfate solution with vigorous stirring to quench any unreacted iodine.
-
Precipitation: The product will precipitate out of the aqueous solution. Stir the slurry for 1-2 hours to ensure complete precipitation.
-
Filtration: Isolate the crude solid product by filtration using a Nutsche filter or by centrifugation.
-
Washing: Wash the filter cake with deionized water until the filtrate is neutral (pH 6-7). This removes residual acids and inorganic salts.
Step 3: Purification
-
Recrystallization: Transfer the crude, damp solid to a clean reactor. Add isopropanol (5-7 L/kg of crude product) and heat the mixture to reflux until all the solid dissolves.
-
Cooling and Crystallization: Slowly cool the solution to 0-5 °C over 4-6 hours to allow for the formation of well-defined crystals.
-
Isolation of Pure Product: Filter the crystalline product and wash the filter cake with a small amount of cold isopropanol.
-
Drying: Dry the purified 4-Chloro-5-iodo-2-methoxybenzoic acid in a vacuum oven at 60-70 °C until a constant weight is achieved.
Process Safety and Handling
The scale-up of this synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents involved.
-
Iodine: Solid iodine and its vapors are corrosive and toxic.[4][5] Handle in a well-ventilated area, preferably in a closed system. Appropriate respiratory protection is mandatory.[5] In case of skin contact, wash immediately with a sodium thiosulfate solution followed by soap and water.
-
Sulfuric and Acetic Acid: These are corrosive acids. Handle with appropriate PPE, including acid-resistant gloves and a face shield. Ensure an emergency shower and eyewash station are readily accessible.
-
Reaction Exotherm: The addition of concentrated sulfuric acid is exothermic. Controlled addition and efficient cooling are critical to prevent a runaway reaction.
-
Waste Disposal: All waste streams, including aqueous filtrates and solvent washes, must be neutralized and disposed of in accordance with local environmental regulations.
Quality Control and Analytical Methods
To ensure the final product meets the required specifications for pharmaceutical use, a comprehensive set of analytical tests must be performed.
| Parameter | Method | Specification |
| Appearance | Visual Inspection | Off-white to pale yellow crystalline powder |
| Identification | ¹H NMR, ¹³C NMR, FT-IR | Conforms to the structure |
| Assay (Purity) | HPLC (UV detection at 254 nm) | ≥ 99.0% |
| Melting Point | Capillary Method | 163-167 °C |
| Loss on Drying | Gravimetric | ≤ 0.5% |
| Residue on Ignition | Gravimetric | ≤ 0.1% |
| Heavy Metals | USP <231> | ≤ 20 ppm |
HPLC Method for Purity Determination
A validated HPLC method is essential for determining the purity of 4-Chloro-5-iodo-2-methoxybenzoic acid and for quantifying any impurities.[6][7][8]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines.
Conclusion
The successful and safe scale-up synthesis of 4-Chloro-5-iodo-2-methoxybenzoic acid is achievable through a well-defined and controlled process. The protocol outlined in this application note provides a robust framework for the industrial production of this important pharmaceutical intermediate. By adhering to the principles of process safety, implementing rigorous in-process controls, and utilizing validated analytical methods, manufacturers can ensure the consistent production of high-quality material suitable for use in drug development and commercial API synthesis.
References
- Erbing, E., et al. (2018). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations.
- Weis, L., et al. (2020). ortho‐C−H monohalogenations of para‐substituted benzoic acids. Angewandte Chemie.
- BenchChem. (2025). Identifying and minimizing byproducts in the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid.
- Organic Chemistry Portal. (n.d.).
- Journal of the American Chemical Society. (2017).
- Weis, L., et al. (2020). IrIII-Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds. Chemistry – A European Journal.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026).
- Chemia. (2022).
- Van der Heggen, F. P., et al. (2015). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules.
- He, X. S., et al. (1997). Synthesis and radiolabeling of (S)-4-amino-5-iodo-2-methoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide, the active enantiomer of [125I]iodozacopride, and re-evaluation of its 5-HT3 receptor affinity. Chemical & Pharmaceutical Bulletin.
- BenchChem. (2025). Overcoming challenges in the purification of 4-Amino-5-iodo-2-methoxybenzoic acid.
- CN106748721B. (n.d.). A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.
- Luliński, P., & Skulski, L. (2005).
- BenchChem. (2025).
- Pathan, S. S., et al. (2020).
- Sigma-Aldrich. (n.d.). 4-Chloro-2-iodobenzoic acid 97.
- CN105237422A. (n.d.). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining the Purity of m-Chloroperoxybenzoic Acid (m-CPBA).
- Wychem. (n.d.). 4-Chloro-2-iodobenzoic acid.
- Zigler, S. S., & Anderson, C. J. (2004). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. PET Clinics.
- Chem-Impex. (n.d.). 4-Chloro-2-iodobenzoic acid.
Sources
- 1. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-5-iodo-2-methoxybenzoic Acid
Welcome to the technical support center for the synthesis of 4-Chloro-5-iodo-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. Our focus is on providing practical, experience-driven solutions to common challenges encountered during this synthesis, ensuring high yield and purity of your target compound.
Introduction
4-Chloro-5-iodo-2-methoxybenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. The introduction of the iodine atom at the 5-position of 4-chloro-2-methoxybenzoic acid is typically achieved through an electrophilic aromatic substitution reaction. The methoxy (-OCH₃) and chloro (-Cl) groups on the aromatic ring play a crucial role in directing the incoming electrophile. The methoxy group is a strong activating and ortho-, para- directing group, while the chloro group is a deactivating but also ortho-, para- directing group. The combined directing effects of these two substituents strongly favor the iodination at the 5-position, which is ortho to the chloro group and para to the methoxy group.
This guide will walk you through potential issues you might face during the synthesis and purification of this important intermediate, providing clear, actionable solutions grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the synthesis of 4-Chloro-5-iodo-2-methoxybenzoic acid?
A1: The most prevalent method is the direct electrophilic iodination of 4-chloro-2-methoxybenzoic acid. This is typically achieved using an iodinating agent such as N-Iodosuccinimide (NIS) in the presence of a strong acid catalyst, like sulfuric acid or trifluoroacetic acid.[1] The acid activates the NIS, making it a more potent electrophile capable of reacting with the moderately activated aromatic ring.[2] Another common approach involves using molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide or nitric acid, to generate the electrophilic iodine species in situ.[3]
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: To ensure a high yield and purity of the final product, careful control of the following parameters is crucial:
-
Stoichiometry: A precise 1:1 molar ratio of the iodinating agent to the starting material is recommended to minimize the formation of di-iodinated byproducts.
-
Temperature: Electrophilic iodination reactions can be exothermic. Maintaining the recommended reaction temperature is vital to prevent side reactions and ensure the stability of the product.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.[4]
-
Purity of Starting Materials: The purity of the starting 4-chloro-2-methoxybenzoic acid is critical, as impurities can lead to the formation of unwanted side products that may be difficult to separate from the desired product.
Q3: How can I purify the crude 4-Chloro-5-iodo-2-methoxybenzoic acid?
A3: The most common and effective purification method is recrystallization.[5] The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound well at its boiling point but poorly at room temperature.[6] Based on the polarity of the target molecule, suitable solvents could include ethanol, methanol, or a mixture of ethanol and water.[5] For colored impurities, treatment with activated charcoal during recrystallization can be effective, although excessive use may lead to product loss.[5] If recrystallization is insufficient to remove all impurities, flash column chromatography can be employed.[7]
Q4: Which analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both monitoring the reaction progress and determining the final product's purity. A reverse-phase C18 column is typically suitable.[4][5] Thin Layer Chromatography (TLC) is a quicker, qualitative method for monitoring the reaction's progress. For structural confirmation and identification of any unknown byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable. Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the characteristic functional groups present in the molecule.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Iodinating Reagent: The iodinating agent (e.g., NIS) may have degraded. 2. Insufficient Acid Catalyst: The amount or strength of the acid catalyst may be inadequate to activate the iodinating agent.[2] 3. Low Reaction Temperature: The reaction may require gentle heating to proceed at a reasonable rate. 4. Premature Quenching: The reaction may have been stopped before completion. | 1. Use a fresh batch of the iodinating agent. 2. Ensure the use of a strong acid catalyst like concentrated sulfuric acid or trifluoroacetic acid in the appropriate amount. 3. Carefully increase the reaction temperature while monitoring for side reactions. 4. Monitor the reaction progress using TLC or HPLC to ensure the starting material is fully consumed before work-up.[4] |
| Formation of Multiple Products (Low Purity) | 1. Di-iodination: The product itself can undergo a second iodination, leading to the formation of a di-iodo byproduct. 2. Isomeric Impurities: While the directing groups favor the 5-position, minor amounts of other isomers might form. 3. Side Reactions: The reaction conditions may be too harsh, leading to decomposition or other side reactions. | 1. Use a strict 1:1 molar ratio of the iodinating agent to the starting material. Consider adding the iodinating agent portion-wise to maintain a low concentration. 2. Optimize the reaction conditions (temperature, solvent) to improve regioselectivity. Purification by column chromatography may be necessary to separate isomers. 3. Use milder reaction conditions (lower temperature, shorter reaction time). |
| Colored Impurities in the Final Product | 1. Presence of Residual Iodine: Unreacted iodine can impart a color to the product. 2. Formation of Colored Byproducts: Side reactions can lead to the formation of colored impurities. | 1. During the work-up, wash the reaction mixture with a solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. 2. Treat a solution of the crude product with activated charcoal during recrystallization.[5] Use the minimum amount necessary to avoid significant product loss. |
| Difficulty in Product Isolation/Purification | 1. "Oiling Out" During Recrystallization: The product may separate as an oil instead of crystals if the solvent is not suitable or if the solution is too concentrated or cools too quickly. 2. Poor Recovery from Recrystallization: Using too much solvent will result in a significant portion of the product remaining in the mother liquor. | 1. Ensure the correct solvent is chosen. If oiling out occurs, try redissolving the oil in more hot solvent and allowing it to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization. 2. Use the minimum amount of hot solvent required to dissolve the crude product. After crystallization, cool the mixture in an ice bath to maximize the recovery of the crystals. |
Experimental Protocols
Protocol 1: Iodination using N-Iodosuccinimide (NIS) and Sulfuric Acid
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
4-Chloro-2-methoxybenzoic acid
-
N-Iodosuccinimide (NIS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-2-methoxybenzoic acid (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the cooled solution with stirring.
-
In a separate container, dissolve N-Iodosuccinimide (1.0-1.1 eq) in the same solvent.
-
Add the NIS solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
| Parameter | Typical Value |
| Starting Material | 4-Chloro-2-methoxybenzoic acid |
| Iodinating Agent | N-Iodosuccinimide (NIS) |
| Catalyst | Concentrated Sulfuric Acid |
| Solvent | Acetonitrile or Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | 70-90% |
| Purification Method | Recrystallization |
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of 4-Chloro-5-iodo-2-methoxybenzoic acid.
Electrophilic Iodination Mechanism
Sources
Technical Support Center: Purification of 4-Chloro-5-iodo-2-methoxybenzoic Acid
Welcome to the technical support center for 4-Chloro-5-iodo-2-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in its purification. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve the desired purity for your downstream applications.
Introduction: The Purification Challenge
4-Chloro-5-iodo-2-methoxybenzoic acid is a highly substituted aromatic carboxylic acid. Its purification is often complicated by the presence of structurally similar impurities, which can be difficult to remove using standard methods. The electron-withdrawing effects of the chloro and iodo substituents, combined with the electron-donating methoxy group, influence the molecule's acidity, solubility, and crystal lattice formation, all of which are critical factors in purification.[1][2][3][4] This guide will walk you through these challenges and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-Chloro-5-iodo-2-methoxybenzoic acid?
A1: The impurity profile can vary depending on the synthetic route, but typically you should be vigilant for:
-
Starting Materials: Unreacted 4-chloro-2-methoxybenzoic acid is a common impurity.
-
Isomeric Impurities: Depending on the iodination conditions, you may have small amounts of other iodo-isomers.
-
Over-iodinated Products: Di-iodo species can form if the reaction is not carefully controlled.
-
Residual Solvents: Solvents used in the reaction or initial work-up may be present.
-
Colored Impurities: These are often polymeric or degradation products formed during the reaction.[3]
Q2: How do the substituents on the benzoic acid ring affect its purification?
A2: The chloro and iodo groups are electron-withdrawing, which increases the acidity of the carboxylic acid compared to benzoic acid itself.[1][3][4] This can be leveraged in pH-based extractions. The methoxy group is electron-donating. The overall electronic effects and the steric bulk of these substituents influence the crystal packing, which is a key factor in successful recrystallization.[2][5]
Q3: What is a good starting point for a recrystallization solvent?
A3: For substituted benzoic acids, a common and effective approach is to use a binary solvent system, often an alcohol and water (e.g., ethanol/water or methanol/water).[6][7][8] The compound is typically dissolved in the hot alcohol, and water is added dropwise until the solution becomes slightly cloudy (the cloud point). The solution is then reheated to clarify and allowed to cool slowly. Toluene can also be an effective solvent for recrystallization.[9]
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or as a supersaturated liquid. To remedy this:
-
Increase the amount of solvent: Your solution may be too concentrated. Add more of the primary solvent (e.g., ethanol) to the hot mixture.
-
Cool more slowly: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.
-
Add a seed crystal: If you have a small amount of pure material, add a tiny crystal to the cooled solution to induce crystallization.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 4-Chloro-5-iodo-2-methoxybenzoic acid.
Issue 1: Persistent Colored Impurities
-
Observation: The solid is off-white, yellow, or brown, even after initial purification attempts.
-
Probable Cause: High molecular weight, colored byproducts from the synthesis.
-
Solution:
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (typically 1-2% by weight) of activated charcoal.
-
Hot Filtration: Keep the solution hot and perform a gravity filtration through a fluted filter paper to remove the charcoal. Be aware that some product may be adsorbed onto the charcoal, potentially reducing the yield.[6][8]
-
Issue 2: Low Purity After a Single Recrystallization
-
Observation: HPLC analysis shows the presence of closely related impurities (e.g., starting material, isomers).
-
Probable Cause: The chosen recrystallization solvent does not provide sufficient differentiation in solubility between the product and the impurities.
-
Solutions:
-
Solvent System Optimization: Experiment with different solvent systems. A table of potential solvents is provided below.
-
Multiple Recrystallizations: A second recrystallization may be necessary to achieve high purity.
-
Chromatography: For very challenging separations, column chromatography may be required. A silica gel stationary phase with a mobile phase of hexane and ethyl acetate with a small amount of acetic acid is a good starting point.
-
| Solvent | Suitability for Recrystallization | Comments |
| Ethanol/Water | Good | A common and effective system for benzoic acids.[6][7] |
| Methanol/Water | Good | Similar to ethanol/water, may offer slightly different selectivity. |
| Toluene | Good | Can be effective for less polar impurities.[9] |
| Ethyl Acetate/Hexane | Fair | Can be used, but the polarity difference may be less effective for closely related impurities. |
| Acetone | Poor | Often dissolves the compound too well, even at low temperatures.[8] |
Issue 3: Low Yield After Purification
-
Observation: The final mass of the purified product is significantly lower than expected.
-
Probable Causes:
-
Using too much solvent during recrystallization, leaving a significant amount of product in the mother liquor.[8]
-
Product loss during transfers and filtrations.
-
Adsorption of the product onto activated charcoal.
-
-
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool Thoroughly: Ensure the recrystallization mixture is thoroughly cooled in an ice bath to maximize crystal precipitation.
-
Mother Liquor Recovery: The mother liquor can be concentrated and a second crop of crystals can be obtained, although they may be of lower purity.
-
Experimental Protocols
Protocol 1: Recrystallization using Ethanol/Water
-
Place the crude 4-Chloro-5-iodo-2-methoxybenzoic acid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If colored impurities are present, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal or any insoluble impurities.
-
Heat the clear filtrate and add hot water dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Protocol 2: HPLC Purity Assessment
This is a general method; optimization may be required.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient of water with 0.1% phosphoric acid (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 254 nm or 290 nm.[6]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol.
Visualizing the Purification Workflow
Caption: A typical workflow for the purification of 4-Chloro-5-iodo-2-methoxybenzoic acid.
Logical Relationships in Troubleshooting
Sources
- 1. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 2. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta‐Halobenzoic Acids: A Two‐Pathway Synthesis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2- - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for the Iodination of 4-Chloro-2-Methoxybenzoic Acid
Welcome to the Technical Support Center, a resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the iodination of 4-chloro-2-methoxybenzoic acid, a crucial step in the synthesis of various pharmaceutical intermediates. Here, you will find troubleshooting advice and frequently asked questions to help you navigate the complexities of this electrophilic aromatic substitution reaction.
I. Core Concepts: The Chemistry of Iodination
The iodination of 4-chloro-2-methoxybenzoic acid is an electrophilic aromatic substitution (SEAr) reaction.[1] Understanding the interplay of electronic and steric effects is paramount for optimizing this transformation. The methoxy group (-OCH₃) is a strong activating, ortho-, para- directing group due to its resonance electron-donating effect. Conversely, the carboxylic acid (-COOH) and chloro (-Cl) groups are deactivating and meta- directing (though the chloro group is also considered an ortho-, para- director, its inductive electron-withdrawing effect deactivates the ring).
The regiochemical outcome of the iodination is primarily governed by the powerful activating effect of the methoxy group, directing the incoming electrophilic iodine to the positions ortho and para to it. The position para to the methoxy group is already occupied by the chloro substituent. Therefore, iodination is expected to occur at one of the two ortho positions. Steric hindrance from the adjacent carboxylic acid group will likely favor iodination at the C5 position.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the iodination of 4-chloro-2-methoxybenzoic acid, offering systematic approaches to diagnose and resolve them.
Issue 1: Low or No Product Yield
Question: My reaction shows a low conversion of the starting material to the desired iodinated product. What are the potential causes and how can I improve the yield?
Answer: Low or no yield in an iodination reaction, especially with a moderately deactivated ring, can stem from several factors. Here’s a systematic approach to troubleshooting:
1. Insufficient Electrophilicity of the Iodinating Agent:
-
Root Cause: Molecular iodine (I₂) itself is a weak electrophile and often requires an oxidizing agent to generate a more potent iodinating species, such as the iodonium ion (I⁺).[2][3][4] Without this activation, the reaction with a somewhat deactivated aromatic ring will be slow or may not proceed at all.
-
Solution:
-
Employ an Oxidizing Agent: If you are using I₂, ensure the presence of a suitable oxidizing agent like nitric acid, hydrogen peroxide, or a copper salt (e.g., CuCl₂).[2][3] These agents oxidize I₂ to a more powerful electrophilic species.
-
Switch to a More Reactive Iodinating Reagent: Consider using N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[1][5] NIS is a mild and often highly regioselective iodinating agent, which may require a catalytic amount of a Brønsted or Lewis acid (like trifluoroacetic acid) to enhance its reactivity.[6][7] ICl is a highly effective and versatile reagent for electrophilic iodination due to the polarization of the I-Cl bond, making the iodine atom inherently electrophilic.[1][8]
-
2. Inappropriate Reaction Temperature:
-
Root Cause: Electrophilic aromatic substitutions, particularly with deactivated substrates, may require elevated temperatures to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). Be cautious, as excessively high temperatures can lead to side reactions and decomposition.
3. Inadequate Reaction Time:
-
Root Cause: The reaction may simply not have been allowed to proceed to completion.
-
Solution: Monitor the reaction over a longer period. Take aliquots at regular intervals and analyze them by TLC or HPLC to determine the point of maximum conversion.
4. Poor Solubility of Starting Material:
-
Root Cause: If the 4-chloro-2-methoxybenzoic acid is not fully dissolved in the chosen solvent, the reaction will be heterogeneous and slow.
-
Solution: Select a solvent that effectively dissolves the starting material and is compatible with the reaction conditions. Acetic acid, methanol, and dichloromethane are commonly used for iodination reactions.[9] For particularly insoluble substrates, a co-solvent system might be necessary.
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Question: My reaction is producing a mixture of iodinated isomers. How can I improve the regioselectivity?
Answer: The formation of multiple isomers indicates that iodination is occurring at more than one position on the aromatic ring. While the C5 position is electronically and sterically favored, side products can arise under certain conditions.
1. Overly Reactive Iodinating System:
-
Root Cause: A highly reactive iodinating agent or harsh reaction conditions can reduce the selectivity of the electrophilic attack.
-
Solution:
-
Use a Milder Reagent: Switch from a highly reactive system (e.g., I₂/nitric acid) to a milder one like N-Iodosuccinimide (NIS).[5] The selectivity of NIS can often be fine-tuned with the choice and amount of acid catalyst.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can significantly enhance selectivity by favoring the pathway with the lowest activation energy, which typically leads to the thermodynamically more stable product.
-
2. Steric and Electronic Factors:
-
Root Cause: While the methoxy group is the dominant directing group, the chloro and carboxylic acid groups exert some influence. Under forcing conditions, iodination at the less favored C3 position might occur.
-
Solution: Carefully control the stoichiometry of the iodinating agent. Using a large excess can lead to the formation of di-iodinated products. Aim for a slight excess (1.1-1.2 equivalents) of the iodinating agent.
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate the pure iodinated product from the reaction mixture. What purification strategies are most effective?
Answer: The purification of iodinated benzoic acids can be challenging due to the similar polarities of the starting material and the product.
1. Recrystallization:
-
Strategy: This is often the most effective method for purifying solid organic compounds.
-
Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility and the impurities have lower solubility.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Solvent Selection: Common solvents for recrystallizing benzoic acid derivatives include ethanol, methanol, acetic acid, or mixtures with water. Experiment with different solvent systems to find the optimal one for your specific product. A method for purifying m-iodobenzoic acid involves recrystallization of its ammonium salt.[10]
-
2. Column Chromatography:
-
Strategy: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the product from impurities based on their differential adsorption.
-
Eluent System: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio will depend on the specific polarity of your compounds and should be determined by TLC analysis.
3. Work-up Procedure:
-
Importance: A proper work-up is crucial to remove unreacted reagents and byproducts before final purification.
-
Typical Protocol:
-
Quench the reaction by adding a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) solution to destroy any excess iodine.[1]
-
If the reaction was performed under acidic conditions, neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude product.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best iodinating agent to start with for this specific substrate?
A1: For the iodination of 4-chloro-2-methoxybenzoic acid, starting with N-Iodosuccinimide (NIS) in the presence of a catalytic amount of an acid like trifluoroacetic acid (TFA) is a highly recommended starting point.[6][7] This system offers a good balance of reactivity and selectivity for activated aromatic rings.[5] If this proves to be too mild, Iodine Monochloride (ICl) is a more powerful and reliable alternative.[1][8]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[9] Use a suitable eluent system (e.g., a hexane/ethyl acetate mixture) to achieve good separation between the starting material and the product spots. The spots can be visualized under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate stain).
Q3: Are there any specific safety precautions I should take?
A3: Yes, always work in a well-ventilated fume hood. Iodine and its compounds can be corrosive and toxic. Oxidizing agents like nitric acid are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: Can I expect any side reactions?
A4: Besides the formation of regioisomers, a potential side reaction is di-iodination , especially if an excess of the iodinating agent is used or if the reaction is allowed to proceed for too long. Over-oxidation of the starting material or product can also occur if harsh oxidizing conditions are employed.
Q5: What is the underlying mechanism of iodination with I₂ and an oxidizing agent?
A5: The oxidizing agent (e.g., HNO₃, H₂O₂) reacts with molecular iodine (I₂) to generate a more electrophilic iodine species, often represented as I⁺.[2][3][4] This electrophile is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1] In the final step, a weak base (like water or the conjugate base of the acid used) removes a proton from the carbon bearing the iodine, restoring the aromaticity of the ring and yielding the iodinated product.[1]
IV. Data Presentation & Protocols
Table 1: Comparison of Common Iodinating Systems
| Iodinating System | Reagents | Typical Solvents | Temperature | Key Advantages | Key Disadvantages |
| NIS/Acid Catalyst | N-Iodosuccinimide, cat. TFA | Acetonitrile, DMF | Room Temp to mild heating | Mild conditions, high regioselectivity | NIS can be more expensive |
| Iodine/Oxidizing Agent | I₂, H₂O₂ or HNO₃ | Acetic Acid, Methanol | Room Temp to elevated temp. | Inexpensive and readily available reagents | Can be less selective, potential for over-oxidation |
| Iodine Monochloride | ICl | Acetic Acid, Dichloromethane | 0°C to Room Temp | Highly reactive and effective | Can be corrosive, moisture-sensitive |
Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-methoxybenzoic acid (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating may be applied if the reaction is slow.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with water and add a saturated aqueous solution of sodium thiosulfate to quench any unreacted NIS. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
V. Visualizations
Diagram 1: General Mechanism of Electrophilic Aromatic Iodination
Caption: General mechanism of electrophilic aromatic iodination.
Diagram 2: Experimental Workflow for Iodination
Caption: A typical experimental workflow for the iodination reaction.
Diagram 3: Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
VI. References
-
Benchchem. (n.d.). Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for Electrophilic Aromatic Substitution with Iodine Monochloride. Retrieved from
-
JoVE. (2023). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Retrieved from
-
Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions. Retrieved from
-
The Organic Chemistry Tutor. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. Retrieved from
-
Rhodium.ws. (n.d.). Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Amino-5-iodo-2-methoxybenzoic acid. Retrieved from
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Tetrahedron Letters, 43(28), 5047-5048.
-
Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude 4-Chloro-5-iodo-2-methoxybenzoic Acid
Welcome to the technical support resource for the purification of 4-Chloro-5-iodo-2-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 4-Chloro-5-iodo-2-methoxybenzoic acid?
A1: The impurity profile is highly dependent on the synthetic route used. The most common routes start from either 2-chloro-5-aminobenzoic acid or 4-aminosalicylic acid.[1][2][3][4] Understanding your synthesis is key to anticipating impurities.
| Impurity Type | Potential Source | Rationale |
| Unreacted Starting Materials | 2-chloro-5-aminobenzoic acid or 4-amino-2-methoxybenzoic acid | Incomplete diazotization/iodination or chlorination steps in the synthesis.[2][4] |
| Reaction Intermediates | 2-chloro-5-nitrobenzoic acid, methyl esters of intermediates | Incomplete reduction of a nitro group or incomplete hydrolysis of a methyl ester protecting group.[1][2] |
| Over-iodinated Species | Di-iodo substituted benzoic acids | Occurs if iodination conditions are too harsh or stoichiometry is not carefully controlled. |
| Residual Iodine/Color | Unreacted iodine from the iodination step | Can persist if the reaction quench is insufficient, leading to a brown or yellow discoloration.[5] |
| Inorganic Salts | Sulfates, chlorides, iodides | Introduced from acids, bases, and reagents used during synthesis and work-up (e.g., from HCl, NaNO₂, KI).[2][4] |
Q2: What is the first purification technique I should consider?
A2: For a carboxylic acid like 4-Chloro-5-iodo-2-methoxybenzoic acid, an acid-base extraction is an excellent and highly effective initial purification step.[6][7][8] This technique efficiently separates your acidic product from neutral organic impurities and many basic impurities by leveraging its ability to form a water-soluble salt.[7][9]
Q3: How do I effectively monitor the purity of my compound during the purification process?
A3: High-Performance Liquid Chromatography (HPLC) is the most robust and widely used method for assessing the purity of substituted benzoic acids and quantifying impurities with high precision.[1][10][11] For rapid, qualitative monitoring of reaction progress or checking fractions, Thin-Layer Chromatography (TLC) is a quick and effective tool.[12][13][14]
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during the purification workflow.
Issue 1: My final product has a persistent yellow or brown discoloration.
-
Potential Cause: The most common cause of discoloration is residual iodine (I₂) from the synthesis.[5] Other colored organic byproducts can also contribute.
-
Solution 1: Reductive Quench Wash: Before beginning recrystallization, dissolve the crude product in an organic solvent (like ethyl acetate) and wash the organic layer with an aqueous solution of a mild reducing agent. A 10% sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution is highly effective at converting colored I₂ into colorless iodide (I⁻).[2][5]
-
Solution 2: Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (typically 1-2% by weight) of activated charcoal.[3][5] Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal, which adsorbs many colored impurities. Be aware this can sometimes lead to yield loss due to product adsorption.[5]
Issue 2: My yield is very low after recrystallization.
-
Potential Cause 1: Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at room temperature, recovery will be poor.
-
Solution 1: Solvent System Optimization: Test a range of solvents and solvent mixtures. For this class of compound, toluene, isopropanol, or mixtures of ethanol and water are often effective.[1][2] Perform small-scale solubility tests before committing your entire batch.
-
Potential Cause 2: Incomplete Precipitation: The product may not have fully crystallized out of the mother liquor.
-
Solution 2: Maximize Crystallization: Ensure the solution is cooled slowly to form larger, purer crystals. Once at room temperature, placing the flask in an ice bath can further decrease the product's solubility and improve recovery. If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
Issue 3: HPLC analysis shows the presence of starting materials.
-
Potential Cause: The polarity difference between your product and the starting material may not be sufficient for removal by recrystallization alone.
-
Solution: Chromatographic Purification: If high levels of closely related impurities persist, column chromatography may be necessary.[1] Reversed-phase chromatography (e.g., using a C18 column) is often effective for separating substituted benzoic acids.[15][16] A typical mobile phase could be a gradient of acetonitrile and water with a small amount of acid (like phosphoric or formic acid) to keep the carboxylic acid protonated.[11]
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of the crude material.
Caption: Decision workflow for purification strategy.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral impurities.
-
Dissolution: Dissolve the crude 4-Chloro-5-iodo-2-methoxybenzoic acid in an appropriate organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Basification: Add a 1M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Do not use a strong base like NaOH, as it can be less selective.[7] Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. The deprotonated product (sodium 4-chloro-5-iodo-2-methoxybenzoate) will be in the upper aqueous layer, while neutral impurities remain in the lower organic layer.[6][8]
-
Extraction: Drain the organic layer. Re-extract the aqueous layer with a fresh portion of the organic solvent to remove any residual neutral impurities. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring.[9] Monitor the pH with litmus paper. Continue adding acid until the solution is acidic (pH ~2), which will precipitate the purified, neutral carboxylic acid.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Recrystallization
This protocol is for further purifying the solid obtained from extraction or for use as a standalone method.
-
Solvent Selection: Choose an appropriate solvent or solvent pair (e.g., toluene, ethanol/water).[1][2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon. Re-heat to a boil for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities (and activated carbon, if used). This step is critical to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities in the mother liquor.
-
Drying: Dry the pure crystals in a vacuum oven until the weight is constant.
References
- What is an Acid and Base Extraction? Engineering Ideas Clinic, Confluence.
- Separation of Acidic, Basic and Neutral Compounds. Magritek.
- Purification of organic acids from ferment
- Acid–base extraction. Wikipedia.
- Separation of substituted benzoic acids by ion-pair chrom
- Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin.
- Liquid/liquid Extraction: Extraction of Acids or Bases
- Troubleshooting. The Pharma Master.
- What are the key steps in the purification of pharmaceutical intermedi
- Technical Support Center: Purification of 3-Phenoxyazetidine Intermedi
- Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent.
- Identifying and minimizing byproducts in the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid. Benchchem.
- Purification of benzoic acid.
- Troubleshooting Guide. Phenomenex.
- Synthesis and radiolabeling of (S)-4-amino-5-iodo-2-methoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide, the active enantiomer of [125I]iodozacopride, and re-evaluation of its 5-HT3 receptor affinity. PubMed.
- Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chrom
- Overcoming challenges in the purification of 4-Amino-5-iodo-2-methoxybenzoic acid. Benchchem.
- A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.
- Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases.
- Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid.
- A Comparative Guide to Analytical Methods for the Determination of 4-Methoxybenzoic Acid. Benchchem.
- A Comparative Guide to Analytical Methods for 4-Chloro-3-nitrobenzoic Acid. Benchchem.
- A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment. Benchchem.
- A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5.
- Comparative analysis of different synthesis routes for 4-Amino-5-iodo-2-methoxybenzoic acid. Benchchem.
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- 3. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 4. CN106748721A - A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5 - Google Patents [patents.google.com]
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- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 9. magritek.com [magritek.com]
- 10. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
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Troubleshooting guide for the synthesis of substituted benzoic acids
Welcome to the technical support center for the synthesis of substituted benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these synthetic procedures. Our focus is on providing practical, field-tested insights grounded in established chemical principles.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of substituted benzoic acids, offering explanations and actionable solutions.
Issue 1: Low or No Yield in the Oxidation of Alkylbenzenes
Question: I am attempting to synthesize a substituted benzoic acid by oxidizing the corresponding alkylbenzene with KMnO₄, but I am observing a very low yield or no product at all. What could be the issue?
Answer: The oxidation of an alkyl side-chain on a benzene ring to a carboxylic acid is a robust reaction, but its success hinges on a critical structural feature of the starting material.[1][2] The primary requirement for this reaction to proceed is the presence of at least one hydrogen atom on the benzylic carbon (the carbon atom directly attached to the aromatic ring).[1][2][3]
-
Causality: The reaction mechanism involves the formation of a benzylic radical, which is stabilized by resonance with the aromatic ring.[2][4] If there are no benzylic hydrogens, this radical cannot be formed, and the oxidation will not occur. A classic example of an unreactive substrate is tert-butylbenzene.[2][3]
-
Troubleshooting Steps:
-
Verify Starting Material Structure: Confirm that your alkylbenzene substrate possesses at least one benzylic hydrogen.
-
Reaction Conditions: Ensure you are using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) and that the reaction is heated, often under reflux.[1][3][5]
-
Acidification: After the oxidation, the reaction mixture is typically basic. You must acidify the mixture with a dilute strong acid, such as HCl, to protonate the benzoate salt and precipitate the benzoic acid.[1][5]
-
-
Experimental Protocol: Oxidation of Toluene to Benzoic Acid
-
In a round-bottom flask equipped with a reflux condenser, combine toluene, an aqueous solution of potassium permanganate, and a base (e.g., sodium carbonate).
-
Heat the mixture to reflux. The purple color of the permanganate will disappear as it is reduced to manganese dioxide (a brown precipitate).[5]
-
Once the reaction is complete (indicated by the absence of the purple color), cool the mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide.
-
Acidify the filtrate with dilute hydrochloric acid until the benzoic acid precipitates.
-
Collect the solid benzoic acid by vacuum filtration and purify by recrystallization from water.[6][7]
-
Issue 2: Grignard Reagent Fails to Form or is Unreactive
Question: I am trying to synthesize a substituted benzoic acid via a Grignard reaction with carbon dioxide, but the initial Grignard reagent formation is failing, or it appears to be unreactive. What are the common pitfalls?
Answer: Grignard reagents are highly reactive organometallic compounds that are extremely sensitive to moisture and acidic protons.[8][9] Their successful formation and use require strict anhydrous conditions.
-
Causality: Grignard reagents are strong bases and will react with any source of protons, especially water.[8][9][10] This acid-base reaction is much faster than the desired carbon-carbon bond formation.[9][10] If even trace amounts of water are present, the Grignard reagent will be quenched, forming an alkane and magnesium salts.[10]
-
Troubleshooting Steps:
-
Anhydrous Conditions: All glassware must be rigorously dried, typically by oven-drying or flame-drying under an inert atmosphere (e.g., nitrogen or argon).[8] Anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), are essential.[8]
-
Magnesium Activation: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Activating the magnesium is crucial. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings.[8]
-
Initiation: The reaction is often initiated by adding a small amount of the aryl halide to the magnesium in the anhydrous solvent. Gentle heating may be necessary to start the reaction, but be prepared for an exothermic reaction once it begins.[8]
-
Substrate Compatibility: The aryl halide should not contain any acidic functional groups, such as hydroxyl (-OH), amino (-NH₂), or carboxylic acid (-COOH) groups, as these will react with and destroy the Grignard reagent.[9][11] If such groups are present, they must be protected prior to the Grignard formation.[11][12]
-
-
Logical Workflow for Grignard Reagent Formation
Caption: Decision workflow for successful Grignard reagent formation.
Issue 3: Incomplete Hydrolysis of Nitriles to Carboxylic Acids
Question: I am synthesizing a substituted benzoic acid by hydrolyzing a benzonitrile derivative, but I am isolating the corresponding benzamide instead of the desired carboxylic acid. How can I ensure complete hydrolysis?
Answer: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[13][14][15] If the reaction is not allowed to go to completion, the amide may be the major product isolated.
-
Causality: Both acid- and base-catalyzed hydrolysis of nitriles occur in two stages.[13][15] The first stage is the conversion of the nitrile to an amide, and the second is the hydrolysis of the amide to the carboxylic acid (or its conjugate base).[13][14] To drive the reaction to the carboxylic acid, prolonged reaction times and sufficient heat are typically required.[13]
-
Troubleshooting Steps:
-
Reaction Time and Temperature: Increase the reflux time to ensure the reaction proceeds past the amide stage.[13] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine when the amide intermediate has been fully consumed.[13]
-
Choice of Catalyst: While both acidic and basic conditions can be used, strong acids (like H₂SO₄ or HCl) or strong bases (like NaOH) are generally employed to facilitate complete hydrolysis.[14][16]
-
Acidic Hydrolysis: Heating the nitrile under reflux with a dilute strong acid will yield the free carboxylic acid and the ammonium salt of the acid used.[14]
-
Alkaline Hydrolysis: Refluxing with a strong base like sodium hydroxide will produce the sodium salt of the carboxylic acid and ammonia gas.[14] A subsequent acidification step is necessary to obtain the free carboxylic acid.[14]
-
-
-
Reaction Pathway: Nitrile Hydrolysis
Caption: Stepwise hydrolysis of a nitrile to a carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best synthetic route for my target substituted benzoic acid?
A1: The choice of synthetic route depends on several factors, including the availability of starting materials, the nature and position of the substituents on the aromatic ring, and the presence of other functional groups.
| Synthetic Method | Advantages | Disadvantages | Best Suited For |
| Oxidation of Alkylbenzenes | Readily available starting materials, often high yielding.[6][17] | Requires a benzylic hydrogen, harsh conditions may not be compatible with sensitive functional groups.[2][3] | Simple alkyl-substituted benzoic acids where the alkyl group has a benzylic hydrogen. |
| Grignard Carboxylation | Forms a new carbon-carbon bond, versatile for a wide range of aryl halides.[8] | Requires strict anhydrous conditions, incompatible with acidic functional groups unless protected.[8][10] | Synthesizing benzoic acids from aryl halides, especially when other methods are not feasible. |
| Hydrolysis of Nitriles | Nitriles can be prepared from aryl halides via nucleophilic substitution. | Can be a two-step process, hydrolysis conditions can be harsh.[13][16] | Cases where the corresponding benzonitrile is readily available or easily synthesized. |
| Ortho-lithiation | Allows for direct functionalization at the position ortho to a directing group.[18][19][20][21] | Requires cryogenic temperatures and highly reactive organolithium reagents.[18][21] | Synthesis of specifically ortho-substituted benzoic acids.[18][22] |
Q2: When should I use a protecting group for my synthesis?
A2: A protecting group is necessary when a functional group in your starting material or intermediate is incompatible with the reaction conditions required for a subsequent step.[23] For example, if you are performing a Grignard reaction on an aryl halide that also contains a hydroxyl or amino group, these acidic protons will quench the Grignard reagent.[11] In this case, the hydroxyl or amino group must be protected before forming the Grignard reagent and deprotected after the desired reaction is complete.[23] Carboxylic acids themselves often need to be protected as esters during syntheses involving strong bases or nucleophiles.[12]
Q3: My final benzoic acid product is impure. What are the best purification techniques?
A3: The most common and effective method for purifying solid benzoic acids is recrystallization.[6] Benzoic acid and many of its derivatives have high solubility in hot water and poor solubility in cold water, making water an excellent and safe solvent for recrystallization.[6][7] For less polar impurities, recrystallization from an organic solvent system (e.g., ethanol/water or toluene) may be more effective. If the impurity is a neutral compound, such as biphenyl (a common byproduct in Grignard reactions), an acid-base extraction can be used to separate the acidic benzoic acid from the neutral impurity.[24] Sublimation can also be used for purification, particularly for removing non-volatile impurities.[25]
References
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
-
Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. OrgoSolver. [Link]
-
Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. [Link]
-
Oxidation of Aromatic Compounds | Organic Chemistry Class Notes. Fiveable. [Link]
-
hydrolysis of nitriles. Chemguide. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
Protecting Groups. University of Evansville. [Link]
-
16.3: Reactions of alkylbenzenes. Chemistry LibreTexts. [Link]
-
Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]
-
Protecting group. Wikipedia. [Link]
-
Oxidation of Alkyl Side-Chains. University of Calgary. [Link]
- Process for preparing substituted benzoic acid.
-
Synthesis of substituted benzene rings II (video). Khan Academy. [Link]
-
Benzoic acid. Wikipedia. [Link]
-
Purification of Benzoic Acid by Crystallization. MeitY OLabs. [Link]
-
Reactions at the Benzylic Position: Oxidation and Reduction. JoVE. [Link]
- Process for the purification of benzoic acid.
-
Benzoic Acid Synthesis. YouTube. [Link]
-
Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. ResearchGate. [Link]
-
organic synthesis: benzoic acid via a grignard reaction. University of the West Indies at St. Augustine. [Link]
-
Directed orrho-lithiation of unprotected benzoic acids'. ResearchGate. [Link]
-
Producing Benzoic Acid. Save My Exams. [Link]
-
Directed lithiation of unprotected benzoic acids. Semantic Scholar. [Link]
-
Synthesis of benzoic acid from Grignard reagent. Chemistry Online. [Link]
-
(PDF) Directed lithiation of unprotected benzoic acids. ResearchGate. [Link]
-
Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Preparation of benzoic acid of high purity. National Bureau of Standards. [Link]
-
Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Chemistry Portal. [Link]
-
Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. YouTube. [Link]
-
Common Mistakes with Carbonyls: Carboxylic Acids... Are Acids! Master Organic Chemistry. [Link]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. orgosolver.com [orgosolver.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. semanticscholar.org [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 22. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 23. Protective Groups [organic-chemistry.org]
- 24. youtube.com [youtube.com]
- 25. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
Common byproducts in 4-Chloro-5-iodo-2-methoxybenzoic acid synthesis and their identification
Welcome to the technical support center for the synthesis of 4-Chloro-5-iodo-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this synthetic procedure. Our goal is to help you identify and minimize byproducts, thereby ensuring the highest purity of your final compound.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you may encounter during the synthesis, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired Product
Potential Cause 1: Incomplete Iodination
The electrophilic iodination of the aromatic ring is a critical step.[1] Incomplete reaction can result from several factors:
-
Insufficiently Activated Iodine: Molecular iodine (I₂) itself is often not electrophilic enough to react with the deactivated aromatic ring of 4-chloro-2-methoxybenzoic acid.[1][2] An oxidizing agent is typically required to generate a more potent electrophilic iodine species (I+).[1][2]
-
Reaction Conditions: Low reaction temperatures may not provide enough energy to overcome the activation barrier.
Solutions:
-
Choice of Iodinating Agent: Employ a more reactive iodinating agent such as N-Iodosuccinimide (NIS) or use molecular iodine in the presence of an oxidizing agent like silver sulfate (Ag₂SO₄).[3]
-
Temperature Control: While some iodination reactions can proceed at room temperature, gentle heating might be necessary. It is crucial to monitor the temperature closely to prevent the formation of side products.[2]
-
Acid Catalysis: The addition of a catalytic amount of a strong acid, such as trifluoroacetic acid, can enhance the electrophilicity of the iodine source.[2]
Potential Cause 2: Product Loss During Work-up and Purification
Significant amounts of the product can be lost during extraction and recrystallization steps if not performed optimally.
Solutions:
-
pH Adjustment: Ensure the aqueous layer's pH is carefully adjusted during extraction to fully protonate the carboxylic acid, minimizing its solubility in water.
-
Solvent Selection for Recrystallization: The choice of solvent is critical for effective purification. A solvent system where the product is sparingly soluble at low temperatures but highly soluble at high temperatures is ideal. Mixtures of solvents, such as ethanol and water, can often provide the desired solubility profile.[4]
Issue 2: Formation of Multiple Products (Low Purity)
The presence of multiple spots on a TLC plate or several peaks in an HPLC chromatogram indicates the formation of byproducts.
Potential Cause 1: Regioisomeric Byproducts
Electrophilic aromatic substitution on a substituted benzene ring can lead to the formation of different positional isomers.[5] The directing effects of the existing substituents (-Cl, -OCH₃, -COOH) on the starting material, 4-chloro-2-methoxybenzoic acid, determine the position of the incoming iodine atom.
-
The methoxy group (-OCH₃) is an activating, ortho-, para-directing group.
-
The chloro (-Cl) group is a deactivating, ortho-, para-directing group.
-
The carboxylic acid (-COOH) group is a deactivating, meta-directing group.[6]
Given the positions of these groups, the primary site for iodination is C5. However, side reactions can lead to iodination at other positions, resulting in regioisomeric impurities.
Solutions:
-
Strict Control of Reaction Conditions: Temperature and reaction time are critical. Lowering the reaction temperature can sometimes increase the selectivity of the reaction.
-
Choice of Iodinating Reagent: Some iodinating reagents offer better regioselectivity. For instance, the use of silver salts like Ag₂SO₄ with I₂ has been shown to provide high para-selectivity in the iodination of chlorinated aromatic compounds.[3]
Potential Cause 2: Poly-iodination
The desired product, 4-chloro-5-iodo-2-methoxybenzoic acid, can undergo a second iodination, leading to the formation of di-iodinated byproducts.[2]
Solutions:
-
Stoichiometry: Use a precise 1:1 molar ratio of the substrate to the iodinating agent.[2] Adding the iodinating agent in portions can help maintain a low concentration and reduce the likelihood of double addition.[2]
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should be stopped as soon as the starting material is consumed to prevent the formation of poly-iodinated products.[2]
Issue 3: Difficulty in Removing a Persistent Impurity
Sometimes, an impurity with similar physicochemical properties to the desired product can be challenging to remove by standard recrystallization.
Potential Cause: Co-crystallization
If a byproduct has a very similar crystal lattice energy and solubility profile to the product, it may co-crystallize, making separation by recrystallization ineffective.
Solutions:
-
Column Chromatography: For challenging separations, column chromatography is a more powerful purification technique.[4] A suitable stationary phase (e.g., silica gel) and mobile phase can be selected to achieve separation based on the different polarities of the product and the impurity.
-
Alternative Recrystallization Solvents: Experiment with a variety of solvent systems for recrystallization. Sometimes a different solvent or solvent mixture can alter the crystallization behavior and allow for the separation of the impurity.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-Chloro-5-iodo-2-methoxybenzoic acid?
A common route involves the direct electrophilic iodination of 4-chloro-2-methoxybenzoic acid. This is an electrophilic aromatic substitution reaction where an iodine atom is introduced onto the aromatic ring.[7][8]
Q2: What are the most critical parameters to control during the synthesis to minimize byproducts?
Careful control of the reaction conditions is paramount. The key parameters include:
-
Temperature: Fluctuations in temperature can lead to side reactions and the formation of regioisomers.
-
Stoichiometry of Reagents: Precise control over the amount of the iodinating agent is crucial to prevent over-iodination.[2]
-
Reaction Time: Monitoring the reaction to completion is essential to avoid both incomplete reactions and the formation of degradation products.[2]
Q3: How can I purify the crude 4-Chloro-5-iodo-2-methoxybenzoic acid?
Recrystallization is a common and effective method for purification.[4] A suitable solvent system, often a mixture of ethanol and water, can be used. For colored impurities, treatment with activated charcoal during the recrystallization process can be beneficial.[4] For more challenging separations, column chromatography may be necessary.[4]
Q4: Which analytical techniques are best for identifying and quantifying impurities?
-
High-Performance Liquid Chromatography (HPLC): This is a widely used technique for assessing the purity of the final product and quantifying impurities.[4] A C18 reverse-phase column is typically used with a suitable mobile phase.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and provides structural information, making it excellent for identifying trace impurities.[9][10] Derivatization, such as esterification of the carboxylic acid, may be required to increase the volatility of the analyte.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the unambiguous structural confirmation of the desired product and the identification of byproducts. The chemical shifts and coupling patterns provide detailed information about the substitution pattern on the aromatic ring.
III. Experimental Protocols and Data
Protocol 1: Synthesis of 4-Chloro-5-iodo-2-methoxybenzoic acid
This protocol describes a general procedure for the iodination of 4-chloro-2-methoxybenzoic acid.
Materials:
-
4-chloro-2-methoxybenzoic acid
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Sodium thiosulfate solution (10% w/v)
-
Sodium bicarbonate solution (saturated)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-2-methoxybenzoic acid in acetonitrile.
-
Add a catalytic amount of trifluoroacetic acid to the solution.
-
Slowly add N-Iodosuccinimide (1.0 equivalent) to the reaction mixture in portions at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Remove the acetonitrile under reduced pressure.
-
Add ethyl acetate and water to the residue and transfer to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Identification of Byproducts by HPLC-MS
Instrumentation:
-
HPLC system with a UV detector
-
Mass spectrometer (e.g., ESI-MS)
Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: Typically 1.0 mL/min.[4]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).[4]
-
MS Detection: Electrospray ionization (ESI) in negative ion mode to detect the deprotonated molecular ions [M-H]⁻.
Procedure:
-
Prepare a standard solution of pure 4-Chloro-5-iodo-2-methoxybenzoic acid to determine its retention time and mass spectrum.
-
Dissolve a sample of the crude reaction mixture in the mobile phase.
-
Inject the sample into the HPLC-MS system.
-
Analyze the resulting chromatogram and mass spectra. Compare the retention times and mass-to-charge ratios of the peaks with the standard to identify the product and potential byproducts (e.g., starting material, regioisomers, di-iodinated species).
Data Presentation
Table 1: Common Byproducts and their Expected Mass-to-Charge Ratios (m/z) in ESI-MS (Negative Mode)
| Compound | Molecular Formula | Exact Mass | Expected [M-H]⁻ (m/z) |
| 4-Chloro-2-methoxybenzoic acid (Starting Material) | C₈H₇ClO₃ | 186.01 | 185.00 |
| 4-Chloro-5-iodo-2-methoxybenzoic acid (Product) | C₈H₆ClIO₃ | 311.90 | 310.89 |
| Regioisomeric Iodo-byproduct (e.g., 4-Chloro-3-iodo-2-methoxybenzoic acid) | C₈H₆ClIO₃ | 311.90 | 310.89 |
| Di-iodinated byproduct | C₈H₅ClI₂O₃ | 437.80 | 436.79 |
IV. Visualizations
Caption: Reaction scheme showing the desired product and potential byproducts.
V. References
-
Benchchem Technical Support. (n.d.). Identifying and minimizing byproducts in the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from
-
Benchchem Technical Support. (n.d.). Troubleshooting guide for the iodination of 4-Amino-2-methoxybenzoic acid. Retrieved from
-
Benchchem Technical Support. (n.d.). Analytical methods to distinguish between fluorinated benzoic acid isomers. Retrieved from
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(28), 5047-5048.
-
Ganguly, N. C., Barik, S. K., & Dutta, S. (2010). A mild and regioselective method for the iodination of activated arenes and heteroarenes using N-iodosuccinimide in acetonitrile. Synthesis, 2010(09), 1467-1472.
-
Hanson, J. R. (2006). Advances in the Direct Iodination of Aromatic Compounds. Journal of Chemical Research, 2006(5), 277–280.
-
Iskra, J., Stavber, S., & Zupan, M. (2004). A selective and efficient oxidative iodination of electron rich arenes was carried out with one equivalent of KI and two equivalents of 30% hydrogen peroxide in MeOH in the presence of strong acid. Synthesis, 2004(11), 1869-1873.
-
Master Organic Chemistry. (2023, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
Quora. (2017, March 21). Why do benzoic acid undergoes electrophilic substitution reaction at meta position? Retrieved from [Link]
-
RSC Publishing. (2012). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Analytical Methods, 4(5), 1321-1326.
-
Snieckus, V., et al. (2001). Directed ortho metalation of N,N-dimethyl- and N,N-diethyl-3-pyridinecarboxamide. Synthesis of 2-, 4-, and 2,4-substituted 3-pyridinecarboxamides. The Journal of Organic Chemistry, 66(11), 3662-3670.
-
University College London. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]
-
van der Made, A. W., & van der Made, R. H. (1993). Regioselective iodination of chlorinated aromatic compounds using silver salts. The Journal of Organic Chemistry, 58(5), 1262-1263.
Sources
- 1. Iodination - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. homework.study.com [homework.study.com]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4-Chloro-5-iodo-2-methoxybenzoic Acid
Welcome to the technical support center for the purification of 4-Chloro-5-iodo-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high purity for this compound. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 4-Chloro-5-iodo-2-methoxybenzoic acid?
A1: The impurity profile largely depends on the synthetic route. A common approach involves the iodination of 4-chloro-2-methoxybenzoic acid. Potential impurities from this synthesis include:
-
Unreacted Starting Material: Residual 4-chloro-2-methoxybenzoic acid.
-
Over-iodinated Byproducts: Such as 4-chloro-3,5-diiodo-2-methoxybenzoic acid.
-
Isomeric Byproducts: Incorrectly positioned iodo-groups, although less common with directed iodination.
-
Residual Reagents: Unreacted iodinating agents or their byproducts.
-
Solvent Residues: Trapped solvents from the reaction or initial work-up.
Q2: My crude product has a persistent color. What is the likely cause and how can I remove it?
A2: Colored impurities often arise from residual iodine or trace aromatic byproducts formed during the synthesis. A common and effective method for their removal is treatment with activated carbon during recrystallization. The activated carbon adsorbs these colored molecules, which are then removed by hot filtration.[1][2] Alternatively, a reductive quench of the reaction mixture with a solution of sodium thiosulfate or sodium sulfite can help remove unreacted iodine before isolation.[2][3]
Q3: Which analytical technique is best for assessing the purity of 4-Chloro-5-iodo-2-methoxybenzoic acid?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for assessing the purity of aromatic carboxylic acids and quantifying impurities.[1][4] A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient is typically effective. UV detection at a wavelength like 254 nm or 290 nm is suitable for this aromatic compound.[1] For structural confirmation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[1]
Q4: Can I use distillation for purification?
A4: Distillation is generally not a suitable method for purifying solid carboxylic acids like this one.[5] High temperatures required for distillation can lead to decomposition (decarboxylation) of the benzoic acid derivative. Methods like recrystallization and acid-base extraction are far more appropriate.[5]
Troubleshooting and Purification Strategy Guide
The choice of purification strategy is dictated by the nature of the primary impurities. This guide will help you select the most effective method.
Purification Decision Workflow
The following diagram outlines a logical workflow for selecting a purification protocol based on the suspected impurities in your crude 4-Chloro-5-iodo-2-methoxybenzoic acid.
Caption: Decision workflow for purifying 4-Chloro-5-iodo-2-methoxybenzoic acid.
Core Purification Protocols
Here are detailed, step-by-step methodologies for the most effective purification techniques.
Protocol 1: Purification by Acid-Base Extraction
This technique is exceptionally effective for separating the acidic product from any neutral or basic impurities. The principle relies on the conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt using a base.[6][7][8]
Methodology:
-
Dissolution: Dissolve the crude solid in an appropriate organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weak base like sodium bicarbonate is sufficient to deprotonate the carboxylic acid without causing hydrolysis of other functional groups.[7][9] Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced during neutralization.
-
Separation: Allow the layers to separate. The deprotonated product, sodium 4-chloro-5-iodo-2-methoxybenzoate, will be in the upper aqueous layer, while neutral impurities remain in the organic layer.
-
Isolate Layers: Drain the lower organic layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete recovery. Combine the aqueous layers.
-
Wash (Optional): The combined aqueous layers can be washed with fresh ethyl acetate to remove any trapped neutral impurities.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 3M hydrochloric acid (HCl), while stirring.[8][9] The carboxylic acid will precipitate out as a solid as the solution becomes acidic. Monitor the pH with litmus paper or a pH meter to ensure complete protonation (pH ~2).
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
Recrystallization purifies solids by leveraging differences in solubility. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[10][11] As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals while impurities remain in the mother liquor.[12]
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system. Based on the properties of similar benzoic acids, good candidates include toluene, isopropanol, or a mixture of ethanol and water.[1][3][13] (See Table 1 for guidance).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.[10][14]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[1][11] Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step is crucial to prevent premature crystallization.[14]
-
Crystallization: Cover the flask containing the clear, hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum.
Data Presentation: Recrystallization Solvent Selection
The choice of solvent is critical for successful recrystallization. The following table provides a summary of potential solvents for 4-Chloro-5-iodo-2-methoxybenzoic acid, based on data for structurally related compounds.
| Solvent System | Boiling Point (°C) | Key Characteristics & Rationale |
| Toluene | 111 | A non-polar aromatic solvent. Often effective for purifying substituted benzoic acids, as shown for 2-chloro-5-iodobenzoic acid.[3][13] |
| Isopropanol | 82 | A polar protic solvent that can engage in hydrogen bonding. Good general-purpose solvent for recrystallization.[13] |
| Ethanol/Water | 78-100 | A highly tunable polar solvent system. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes turbid. A small amount of ethanol is then added to re-clarify, and the solution is cooled.[1] |
| Acetic Acid/Water | 100-118 | Used for purifying closely related iodinated chlorobenzoic acids.[3] The acidic nature can help keep the carboxylic acid protonated. The product must be thoroughly dried to remove residual acetic acid. |
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
PubMed. (1998). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of aromatic carboxylic acids.
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of carboxylic acids.
-
YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]
-
Journal of Chromatographic Science. (2013, February 17). Ion Exclusion Chromatography of Aromatic Acids. Retrieved from [Link]
-
PubMed. (1997). Synthesis and radiolabeling of (S)-4-amino-5-iodo-2-methoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide.... Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.
- Google Patents. (n.d.). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
PubChem. (n.d.). 4-Methoxybenzoic Acid. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. Retrieved from [Link]
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- 3. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vernier.com [vernier.com]
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- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2- - Google Patents [patents.google.com]
- 14. youtube.com [youtube.com]
Preventing degradation of 4-Chloro-5-iodo-2-methoxybenzoic acid during storage
Welcome to the technical support center for 4-Chloro-5-iodo-2-methoxybenzoic acid (CAS No. 5108-96-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this critical chemical intermediate. Improper storage can lead to degradation, compromising experimental results and product quality. This document provides in-depth, field-proven insights into preventing degradation, troubleshooting common issues, and verifying material purity.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding the storage and handling of 4-Chloro-5-iodo-2-methoxybenzoic acid.
Q1: What are the ideal storage conditions for this compound?
A1: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] A recommended storage temperature is between 2°C and 8°C.[3] To prevent degradation from atmospheric components and light, it is crucial to store it under an inert gas, such as nitrogen or argon, and protect it from light.[3][4]
Q2: What are the visible signs of degradation?
A2: A visible color change, typically to a yellowish or brownish hue, is a primary indicator of degradation. The pure compound is a white or off-white solid. Any deviation from this appearance suggests the formation of chromophoric impurities, likely resulting from de-iodination or oxidation.
Q3: How long can I store 4-Chloro-5-iodo-2-methoxybenzoic acid?
A3: When stored under the ideal conditions described in A1 (refrigerated, dry, under inert gas, protected from light), the compound is expected to be stable for years. However, for cGMP applications or use in critical experiments, it is best practice to re-qualify the material after 12-24 months to confirm its purity and identity.
Q4: What materials should I use or avoid for storage containers?
A4: Use containers made of amber glass or a high-density polyethylene (HDPE) that is opaque to UV light. Avoid clear glass containers that allow light exposure. Ensure the container has a tight-fitting seal, preferably with a PTFE (Teflon) liner, to prevent moisture and air ingress.
Q5: Is this compound sensitive to air, light, or moisture?
A5: Yes. The material is described as air and light sensitive, as well as hygroscopic (tending to absorb moisture from the air).[4] The carbon-iodine bond is particularly susceptible to cleavage by UV light (photolysis), and the aromatic ring can be prone to oxidation. Moisture can facilitate hydrolytic reactions or act as a catalyst for other degradation pathways.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems that may arise during experimentation, linking them to potential degradation of the starting material.
Issue 1: My reaction is yielding unexpected byproducts, or the yield is lower than expected.
-
Potential Cause: Degradation of the 4-Chloro-5-iodo-2-methoxybenzoic acid starting material. The presence of degradants can interfere with the reaction, consume reagents, or lead to the formation of unintended side products. A primary suspect is the de-iodinated impurity, 4-Chloro-2-methoxybenzoic acid.
-
Troubleshooting Steps:
-
Verify Purity: Before starting the synthesis, verify the purity of your starting material using a suitable analytical method like HPLC-UV or TLC (see Protocol 2).
-
Compare Lots: If possible, run the reaction with a new, unopened lot of the starting material and compare the results.
-
Review Storage: Confirm that the material has been stored under the recommended inert, dry, cold, and dark conditions. If not, degradation is highly likely.
-
Issue 2: The color of my stored material has changed from white to yellow/brown.
-
Potential Cause: This indicates chemical degradation. The formation of colored species often results from photolytic de-iodination, which can generate radical species that polymerize or react further to form complex, colored impurities. Oxidation of the aromatic ring is another potential cause.
-
Troubleshooting Steps:
-
Quarantine the Material: Do not use the discolored material in any critical experiment. Label it clearly as "Suspected Degradation."
-
Analytical Characterization: Use HPLC to quantify the main peak and identify the impurity profile (See Protocol 2). An LC-MS analysis can help in identifying the mass of the degradant products, providing clues to their structure.
-
Discard if Necessary: If significant degradation (e.g., >2-3% total impurities) is confirmed, it is safest to discard the material according to institutional safety protocols.
-
Issue 3: My analytical results (NMR, HPLC) show peaks that don't correspond to the product.
-
Potential Cause: If you are confident in your reaction and purification, the issue may stem from impurities in the starting material. Common degradants to look for are 4-Chloro-2-methoxybenzoic acid (from de-iodination) and potentially products of demethylation or decarboxylation under harsh conditions.
-
Troubleshooting Steps:
-
Analyze the Starting Material: Run an HPLC or NMR spectrum of the stored 4-Chloro-5-iodo-2-methoxybenzoic acid.
-
Spike Study: If you have a reference standard for a suspected impurity (like 4-Chloro-2-methoxybenzoic acid), "spike" your sample with a small amount of it. If the area of the unknown peak increases in your chromatogram, you have confirmed its identity.
-
Perform Forced Degradation: To understand potential degradation pathways, conduct a forced degradation study (see Protocol 3). This will help you identify the retention times and spectral characteristics of key degradants.[5][6]
-
Underlying Mechanisms of Degradation
Understanding the chemical instability of 4-Chloro-5-iodo-2-methoxybenzoic acid is key to preventing it. The molecule has several susceptible functional groups.
-
Photodegradation (De-iodination): The Carbon-Iodine (C-I) bond is the weakest link in the molecule. It has a bond dissociation energy that is low enough to be cleaved by ambient ultraviolet (UV) light. This process, known as photolysis, generates an aryl radical and an iodine radical. The aryl radical can then abstract a hydrogen atom from the environment (e.g., solvent, atmospheric moisture) to form the de-iodinated impurity, 4-Chloro-2-methoxybenzoic acid. This is the most common degradation pathway.
-
Oxidation: The electron-rich aromatic ring, activated by the methoxy and amino (if present in a derivative) groups, can be susceptible to oxidation, especially if exposed to air and light, or in the presence of trace metal catalysts. This can lead to the formation of phenolic or quinone-like structures, which are often highly colored.
-
Hydrolysis: While the methoxy ether and amide bonds (in derivatives) are generally stable, they can undergo hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. For the acid itself, moisture can facilitate other degradation reactions. The material is noted to be hygroscopic.[4]
Potential Degradation Pathways Diagram
Caption: Key degradation pathways for 4-Chloro-5-iodo-2-methoxybenzoic acid.
Technical Protocols
These protocols provide step-by-step methodologies for proper handling, quality control, and stability assessment.
Protocol 1: Recommended Storage and Handling Procedure
This protocol minimizes exposure to degrading elements.
-
Receiving: Upon receipt, immediately transfer the container to a storage location that meets the ideal conditions: 2-8°C, dark, and dry.
-
Inert Atmosphere Blanketing: Before sealing for long-term storage, gently flush the container headspace with a stream of dry, inert gas (Nitrogen or Argon) for 15-30 seconds. This displaces air and moisture.
-
Sealing: Seal the container tightly. For extra protection against moisture, wrap the cap/lid junction with Parafilm®.
-
Dispensing: When removing material, perform the work in a controlled environment, preferably in a glove box or under a fume hood with subdued lighting. Minimize the time the container is open.
-
Re-sealing: After dispensing, repeat the inert gas flush (Step 2) before re-sealing the container and returning it to storage.
Workflow for Material Handling and Storage
Caption: Recommended workflow for handling and long-term storage.
Protocol 2: Quick Quality Check by HPLC-UV
This stability-indicating method can separate the active compound from its primary de-iodinated degradant.
-
Instrumentation: HPLC with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A typical mobile phase would be a gradient of Acetonitrile and water with 0.1% Phosphoric or Formic acid.
-
Sample Preparation:
-
Accurately weigh ~10 mg of 4-Chloro-5-iodo-2-methoxybenzoic acid.
-
Dissolve in a suitable solvent (e.g., 10 mL of Acetonitrile or Methanol) to make a ~1 mg/mL stock solution.
-
Dilute further with the mobile phase to a final concentration of ~0.1 mg/mL.
-
-
Analysis:
-
Set the UV detector to a suitable wavelength (e.g., 254 nm).
-
Inject 10 µL of the sample.
-
The de-iodinated impurity will have a shorter retention time than the parent compound.
-
-
Purity Calculation: Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. A purity of <98% may warrant further investigation.
Protocol 3: Forced Degradation (Stress Testing) Overview
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and are a requirement for regulatory filings.[7][8] They deliberately stress the sample to produce degradants.
| Stress Condition | Protocol | Likely Degradation Pathway |
| Acid Hydrolysis | Dissolve in 0.1 M HCl, heat at 60-80°C for 24-48h. | Demethylation of the methoxy group. |
| Base Hydrolysis | Dissolve in 0.1 M NaOH, heat at 60-80°C for 24-48h. | Potential hydrolysis, though generally stable. |
| Oxidation | Treat with 3% Hydrogen Peroxide (H₂O₂) at room temp for 24h.[9] | Oxidation of the aromatic ring. |
| Thermal | Heat solid powder at 80°C for 48h.[7] | Decarboxylation (at very high temperatures). |
| Photolytic | Expose solution (in quartz cuvette) to UV light (e.g., 254/365 nm) for 24-48h.[9] | De-iodination (primary pathway). |
Procedure:
-
Prepare separate samples of the compound (~1 mg/mL) for each stress condition listed in the table.
-
Include a control sample stored under normal conditions.
-
After the stress period, neutralize the acidic and basic samples.
-
Analyze all samples by the HPLC-UV method described in Protocol 2 to assess the degree of degradation and the impurity profile generated.
References
- Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. (2023).
- SAFETY DATA SHEET - 4-Chloro-5-iodo-2-methoxybenzoic acid. (2023). Sigma-Aldrich.
- SAFETY DATA SHEET - o-Anisic acid. (2023). Fisher Scientific.
- SAFETY DATA SHEET - 2-Chloro-5-iodobenzoic acid. (2024). Fisher Scientific.
- SAFETY DATA SHEET - 2-Iodoxybenzoic acid. (2023). Sigma-Aldrich.
- SAFETY DATA SHEET - 2-Methoxybenzoic acid. (2023). Sigma-Aldrich.
-
Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. [Link]
-
Alsante, K. M., et al. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
- Iram, F., et al. (2016).
-
Kumar, V., et al. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]
-
Importance of Forced Degradation In Stability-Indicating Methods. (n.d.). ARL Bio Pharma. [Link]
-
Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. (2016). SpringerLink. [Link]
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- 9. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide: Choosing Between HPLC and GC-MS for Purity Analysis of 4-Chloro-5-iodo-2-methoxybenzoic Acid
In the rigorous landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 4-Chloro-5-iodo-2-methoxybenzoic acid, a substituted benzoic acid derivative with significant potential as a synthetic building block, establishing a robust and reliable analytical method for purity assessment is a critical first step.[1] The choice of technology for this task is pivotal, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) standing out as two of the most powerful and prevalent techniques in the analytical chemist's arsenal.[2]
This guide provides an in-depth comparison of HPLC and GC-MS for the purity analysis of 4-Chloro-5-iodo-2-methoxybenzoic acid. Moving beyond a simple list of pros and cons, we will delve into the causality behind experimental choices, providing detailed protocols and a final, field-proven recommendation tailored to the specific physicochemical properties of the analyte. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make an informed decision that aligns with both routine quality control (QC) demands and complex impurity identification challenges. All methodologies are presented within the framework of established regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4]
Pillar 1: High-Performance Liquid Chromatography (HPLC) – The Direct and Robust Approach
HPLC is a separation technique that has become indispensable in the pharmaceutical industry, particularly for the analysis of non-volatile or thermally sensitive compounds.[5][6][7] Given that 4-Chloro-5-iodo-2-methoxybenzoic acid is a crystalline solid with a relatively high molecular weight (312.49 g/mol ) and a polar carboxylic acid functional group, HPLC emerges as the most direct and logical starting point for analysis.[8]
Expertise & Experience: The Rationale Behind the HPLC Method
The primary challenge in analyzing carboxylic acids is managing their polarity. The carboxylic acid moiety can exist in both ionized (deprotonated) and non-ionized (protonated) forms, depending on the pH of the environment. For reproducible reversed-phase chromatography, it is essential to maintain the analyte in a single, un-ionized form to ensure consistent retention and sharp, symmetrical peak shapes.
Therefore, the mobile phase must be acidified. By setting the mobile phase pH at least one to two units below the analyte's pKa, we suppress the ionization of the carboxylic acid group.[9] This makes the molecule more hydrophobic, leading to better interaction with the non-polar C18 stationary phase and, consequently, good chromatographic resolution. The presence of the aromatic ring in the molecule makes it an excellent chromophore, allowing for highly sensitive detection using a UV detector.[10]
Experimental Protocol: HPLC-UV for Purity Analysis
This protocol describes a validated, stability-indicating method for determining the purity of 4-Chloro-5-iodo-2-methoxybenzoic acid. The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[11][12]
1. Sample Preparation:
-
Accurately weigh and dissolve 10 mg of 4-Chloro-5-iodo-2-methoxybenzoic acid in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B5-20 min: 40-80% B20-22 min: 80% B22-25 min: 80-40% B25-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Purity is calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.
-
Impurity profiling is conducted by identifying and quantifying any secondary peaks relative to the main component.
HPLC Workflow Diagram
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) – The High-Specificity Alternative
GC-MS is a powerful hybrid technique that combines the exceptional separation capability of gas chromatography with the highly specific detection and identification power of mass spectrometry.[13][14] It is the gold standard for the analysis of volatile and semi-volatile compounds.[15] However, for polar, non-volatile molecules like carboxylic acids, direct analysis is often problematic.
Expertise & Experience: The Derivatization Imperative
The primary obstacle to analyzing 4-Chloro-5-iodo-2-methoxybenzoic acid by GC is its carboxylic acid group. This functional group is highly polar and capable of hydrogen bonding, which leads to poor peak shape (tailing), low sensitivity, and potential irreversible adsorption onto the GC column or liner.[16] Furthermore, many benzoic acid derivatives can undergo thermal degradation (decarboxylation) at the high temperatures required for GC injection ports.[17]
To overcome these challenges, a chemical modification step known as derivatization is mandatory.[18] Derivatization converts the polar carboxylic acid into a less polar, more volatile, and more thermally stable ester or silyl ester.[19][20] For this analyte, silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an excellent choice. This reaction replaces the active hydrogen on the carboxylic acid with a non-polar trimethylsilyl (TMS) group, making the molecule amenable to GC analysis. While adding a step to the workflow, this approach unlocks the full power of the mass spectrometer, which provides a molecular fingerprint (mass spectrum) for unambiguous peak identification and structural elucidation of unknown impurities.[21]
Experimental Protocol: GC-MS with Silylation Derivatization
This protocol details the necessary derivatization and subsequent GC-MS analysis for the specific identification of impurities in 4-Chloro-5-iodo-2-methoxybenzoic acid.
1. Sample Preparation and Derivatization:
-
Accurately weigh 1 mg of 4-Chloro-5-iodo-2-methoxybenzoic acid into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before injection.
2. GC-MS Conditions:
| Parameter | Condition |
| Injector | Split/Splitless, 250°C, Split ratio 20:1 |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, Constant flow at 1.2 mL/min |
| Oven Program | Initial 100°C, hold 2 minRamp to 280°C at 15°C/minHold at 280°C for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-450 amu |
3. Data Analysis:
-
Identify the TMS-derivatized parent compound peak.
-
Analyze the mass spectra of any impurity peaks and compare them against spectral libraries (e.g., NIST) for tentative identification.
-
The fragmentation pattern provides structural clues for unknown impurities.[14]
GC-MS Workflow Diagram
Sources
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- 2. smithers.com [smithers.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
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- 7. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
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- 13. How Does GC-MS Work and Its Principle Explained | Phenomenex [phenomenex.com]
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- 15. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 16. researchgate.net [researchgate.net]
- 17. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthetic Routes of 4-Chloro-5-iodo-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-iodo-2-methoxybenzoic acid is a highly functionalized aromatic molecule that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a carboxylic acid, a methoxy group, a chloro atom, and an iodo atom, provides multiple points for diversification and the introduction of pharmacophoric elements. The presence of the iodo substituent is particularly advantageous, as it allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This guide provides an in-depth comparison of two distinct synthetic routes to this versatile intermediate, offering insights into the strategic considerations and experimental nuances of each approach.
Route 1: Electrophilic Iodination of 4-Chloro-2-methoxybenzoic Acid
This synthetic strategy employs a convergent approach, starting from the commercially available 4-chloro-2-methoxybenzoic acid and introducing the iodo group in the final step.
Causality Behind Experimental Choices
The success of this route hinges on the regioselectivity of the electrophilic iodination reaction. The directing effects of the substituents on the benzene ring are paramount. The methoxy group at C2 is a powerful activating and ortho-, para-directing group. The chloro group at C4 is a deactivating but also ortho-, para-director. The carboxylic acid at C1 is a deactivating and meta-directing group. The cumulative effect of these groups strongly favors the introduction of the electrophile at the C5 position, which is para to the strongly activating methoxy group and ortho to the chloro group. This convergence of directing effects makes the desired regioselectivity highly probable.
For the iodinating agent, N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is a common and effective choice for activated aromatic systems.[1][2] The acid protonates NIS, generating a more potent electrophilic iodine species.
Experimental Protocol
Step 1: Iodination of 4-Chloro-2-methoxybenzoic Acid
-
In a round-bottom flask, dissolve 4-chloro-2-methoxybenzoic acid (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-iodosuccinimide (1.1 eq.).
-
Add a catalytic amount of trifluoroacetic acid (0.1 eq.).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-chloro-5-iodo-2-methoxybenzoic acid.
Diagram of Route 1
Caption: Route 1: Direct iodination of 4-chloro-2-methoxybenzoic acid.
Route 2: Sandmeyer Reaction of an Amino Precursor
This route employs a linear synthesis, starting from 4-amino-2-methoxybenzoic acid, and sequentially introducing the iodo and chloro substituents.
Causality Behind Experimental Choices
This multi-step synthesis relies on the versatility of the amino group, which can be readily converted into a diazonium salt and subsequently replaced by a variety of nucleophiles, including halides, in a Sandmeyer reaction.[3][4] The synthesis begins with the iodination of 4-amino-2-methoxybenzoic acid. The amino group is a strongly activating, ortho-, para-directing group, and will direct the incoming iodine to the C5 position (ortho to the amino group).
Following iodination, the amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to prevent decomposition.[5] The diazonium salt is then treated with copper(I) chloride, which facilitates the replacement of the diazonium group with a chlorine atom to yield the final product.[6]
Experimental Protocol
Step 1: Iodination of 4-Amino-2-methoxybenzoic Acid
-
Dissolve 4-amino-2-methoxybenzoic acid (1.0 eq.) in a suitable solvent like ethanol or acetic acid.
-
Add a solution of iodine monochloride (ICl) (1.1 eq.) dropwise at room temperature.
-
Stir the mixture until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and collect the precipitate by filtration.
-
Wash the solid with water and dry to obtain 4-amino-5-iodo-2-methoxybenzoic acid.
Step 2: Sandmeyer Reaction to Introduce Chlorine
-
Suspend 4-amino-5-iodo-2-methoxybenzoic acid (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization.
-
In a separate flask, dissolve copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization to afford 4-chloro-5-iodo-2-methoxybenzoic acid.
Diagram of Route 2
Caption: Route 2: Multi-step synthesis via an amino precursor.
Comparison of Synthetic Routes
| Feature | Route 1: Electrophilic Iodination | Route 2: Sandmeyer Reaction |
| Starting Material | 4-Chloro-2-methoxybenzoic acid | 4-Amino-2-methoxybenzoic acid |
| Number of Steps | 1 | 2 |
| Key Reactions | Electrophilic Aromatic Substitution | Electrophilic Aromatic Substitution, Diazotization, Sandmeyer Reaction |
| Regioselectivity | High, directed by existing substituents | High, directed by the amino group in the first step |
| Reagents | NIS, TFA (or other iodinating agents) | ICl, NaNO₂, HCl, CuCl |
| Potential Byproducts | Di-iodinated products, other isomers (minor) | Hydroxy-iodo-benzoic acid (from reaction with water), azo compounds |
| Overall Yield | Potentially higher due to fewer steps | Likely lower due to the multi-step nature |
| Process Complexity | Simpler, one-pot reaction | More complex, requires careful temperature control |
| Safety Considerations | NIS is a mild irritant. | Diazonium salts can be explosive if isolated and dry. Reactions require low temperatures. |
Conclusion
Both synthetic routes presented offer viable pathways to 4-chloro-5-iodo-2-methoxybenzoic acid.
Route 1 is the more convergent and atom-economical approach. Its success relies on the predictable regioselectivity of the electrophilic iodination, which is well-supported by the directing effects of the substituents. This route is likely to be preferred for its simplicity and potentially higher overall yield.
Route 2 , while longer, offers a classic and robust method for the synthesis of aryl halides. The Sandmeyer reaction is a well-established transformation, though it can be sensitive to reaction conditions and may lead to side products.[7] This route may be advantageous if the starting material, 4-amino-2-methoxybenzoic acid, is more readily available or cost-effective than 4-chloro-2-methoxybenzoic acid.
The choice between these two routes will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling the specific reagents and reaction conditions.
References
-
A general electrochemical strategy for the Sandmeyer reaction - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations | ACS Catalysis. (n.d.). Retrieved January 19, 2026, from [Link]
- IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds. (2020). Chemistry.
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An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Ortho-iodination of aromatic carboxylic acids in aqueous media - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
p-Chlorobenzoic acid can be prepared by reacting p-aminobenzoic acid with. (n.d.). Allen. Retrieved January 19, 2026, from [Link]
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Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations | ACS Catalysis - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - SciRP.org. (n.d.). Retrieved January 19, 2026, from [Link]
-
Sandmeyer reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate | Organic Letters - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]
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Organic Chemistry – Specific Name Reactions. (n.d.). Retrieved January 19, 2026, from [Link]
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Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
24.8: Reactions of Arylamines - Chemistry LibreTexts. (n.d.). Retrieved January 19, 2026, from [Link]
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"Iodination of Anisole" by Ralph Holch and J.B. Culbertson - UNI ScholarWorks. (n.d.). Retrieved January 19, 2026, from [Link]
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Iodination of Anisole - UNI ScholarWorks. (n.d.). Retrieved January 19, 2026, from [Link]
-
N-Iodosuccinimide (NIS) - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. (n.d.). Retrieved January 19, 2026, from [Link]
-
Facile synthesis of isatins by direct oxidation of indoles and 3-iodoindoles using NIS/IBX. (n.d.). Retrieved January 19, 2026, from [Link]
-
Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Suggestions for double Sandmeyer-type iodination with intramolecular byproducts - Reddit. (2022). Retrieved January 19, 2026, from [Link]
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Selective C–H Iodination of (Hetero)arenes - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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The Mono-Iodination of 3-Chloro-6-(2-Methoxybenzyl)-Pyridazine | Semantic Scholar. (1987). Retrieved January 19, 2026, from [Link]
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A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Chloro-5-iodo-2-methoxybenzoic Acid
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 4-Chloro-5-iodo-2-methoxybenzoic acid. As a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, the accurate and precise quantification of this compound is paramount for quality control, stability testing, and pharmacokinetic studies.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies.
The principles of analytical method validation discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA) recommendations, ensuring that the described protocols are robust, reliable, and suitable for their intended purpose.[2][3][4][5][6][7] The objective of validating an analytical procedure is to demonstrate its fitness for purpose.[6][7]
The Criticality of Method Validation
Before delving into specific techniques, it is essential to underscore the importance of analytical method validation. Validation provides documented evidence that an analytical procedure is suitable for its intended use.[8] Key validation parameters, as stipulated by ICH guidelines, include accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[9][10][11] A thoroughly validated method ensures the integrity and reliability of the generated data, which is a prerequisite for regulatory submissions and ensuring product quality and safety.[11][12]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of organic molecules due to its robustness, high selectivity, and cost-effectiveness. For 4-Chloro-5-iodo-2-methoxybenzoic acid, a reverse-phase HPLC method is the most appropriate choice, given the compound's polarity.
Causality Behind Experimental Choices
-
Reverse-Phase C18 Column: The non-polar nature of the C18 stationary phase is ideal for retaining the moderately polar 4-Chloro-5-iodo-2-methoxybenzoic acid, allowing for effective separation from potential impurities.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group of the analyte.[13][14] This results in a more retained and symmetrical peak shape, leading to improved resolution and quantification.
-
UV Detection: The aromatic ring and conjugated system in the analyte's structure are expected to exhibit strong UV absorbance, making UV detection a sensitive and suitable choice. The optimal wavelength should be determined by acquiring a UV spectrum of the analyte.
Experimental Protocol
-
Instrumentation: HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid)
-
4-Chloro-5-iodo-2-methoxybenzoic acid reference standard
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. The exact ratio should be optimized for ideal retention time and peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan (likely around 254 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of the mobile phase to obtain a 1 mg/mL solution.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-200 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.
-
Workflow Diagram
Caption: HPLC-UV analytical workflow for the quantification of 4-Chloro-5-iodo-2-methoxybenzoic acid.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the method of choice.[15] This technique couples the separation power of HPLC with the highly specific and sensitive detection capabilities of a tandem mass spectrometer.
Causality Behind Experimental Choices
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules like 4-Chloro-5-iodo-2-methoxybenzoic acid, readily forming molecular ions ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) with minimal fragmentation in the source.[16]
-
Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. This minimizes interference from matrix components, which is crucial for complex samples.
-
Isotopically Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., 4-Chloro-5-iodo-2-methoxybenzoic acid-d3) is highly recommended to compensate for matrix effects and variations in instrument response, thereby improving accuracy and precision.
Experimental Protocol
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reagents and Standards:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
4-Chloro-5-iodo-2-methoxybenzoic acid reference standard
-
Isotopically labeled internal standard (if available)
-
-
Chromatographic Conditions:
-
Column: A shorter C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is often used to reduce run times.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI negative mode is often preferred for carboxylic acids.
-
MRM Transitions:
-
Analyte: Determine the precursor ion (e.g., [M-H]⁻) and optimize collision energy to identify a stable and abundant product ion.
-
Internal Standard: Determine the corresponding transition for the labeled standard.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
-
-
Standard and Sample Preparation:
-
Sample Pre-treatment: For biological samples, protein precipitation or solid-phase extraction (SPE) may be necessary to remove interferences.
-
Calibration Standards: Prepare in the same matrix as the samples to be analyzed.
-
Workflow Diagram
Caption: LC-MS/MS analytical workflow for high-sensitivity quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[17] However, for polar compounds with functional groups like carboxylic acids, derivatization is typically required to increase volatility and improve peak shape.
Causality Behind Experimental Choices
-
Derivatization: The carboxylic acid group of 4-Chloro-5-iodo-2-methoxybenzoic acid makes it non-volatile. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar -COOH group into a non-polar and more volatile trimethylsilyl (TMS) ester, making it amenable to GC analysis.[18][19]
-
Capillary Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is suitable for separating the derivatized analyte from other components in the sample.
-
Mass Spectrometric Detection: Provides high selectivity and allows for confident identification based on the mass spectrum of the derivatized analyte.
Experimental Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Reagents and Standards:
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
-
Derivatizing agent: BSTFA with 1% Trimethylchlorosilane (TMCS)
-
4-Chloro-5-iodo-2-methoxybenzoic acid reference standard
-
-
Derivatization Procedure:
-
To a dried sample or standard, add the solvent and the derivatizing agent (BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: A temperature gradient is used to ensure good separation (e.g., start at 100°C, ramp to 280°C).
-
Injection Mode: Splitless injection for trace analysis.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
Workflow Diagram
Caption: GC-MS analytical workflow, including the mandatory derivatization step.
Performance Comparison of Analytical Methods
The selection of the most appropriate analytical method depends on a balance of performance characteristics, sample matrix, and the specific requirements of the analysis.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Linearity (R²) | Typically >0.999 | Typically >0.995 | Typically >0.99 |
| Limit of Quantitation (LOQ) | Low to mid µg/mL range | Sub-ng/mL to low ng/mL range | Low to mid ng/mL range |
| Precision (%RSD) | <2% (Intra- and Inter-day) | <15% (Bioanalytical) | <10% (Intra-day) |
| Accuracy/Recovery (%) | Typically 98-102% | Typically 85-115% (Bioanalytical) | Typically 90-110% |
| Selectivity/Specificity | High | Very High | High |
| Throughput | High | Moderate to High | Moderate |
| Primary Advantages | Robust, cost-effective, widely available | Highest sensitivity and selectivity | High resolving power, structural confirmation |
| Primary Disadvantages | Moderate sensitivity, potential for interference | Higher cost and complexity, matrix effects | Requires derivatization, not suitable for thermally labile compounds |
Conclusion
For the routine quality control and assay of 4-Chloro-5-iodo-2-methoxybenzoic acid as a bulk substance or in pharmaceutical formulations, a validated HPLC-UV method is often the most practical and efficient choice, offering a good balance of performance and cost.
When high sensitivity is paramount, such as in the analysis of biological samples for pharmacokinetic studies or for the detection of trace-level impurities, LC-MS/MS is the superior technique due to its exceptional sensitivity and selectivity.
GC-MS can also be a viable option, particularly for purity testing and identification of volatile or semi-volatile impurities. However, the necessity of a derivatization step adds complexity to the sample preparation process.
Ultimately, the choice of method must be guided by its intended purpose and validated accordingly to ensure that it is fit for that purpose, adhering to the stringent requirements of regulatory bodies like the ICH and FDA.[6][7]
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
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ResearchGate. Chromatographic profiles of LC-MS/MS analysis of 4A (top) and 4B (bottom) isomers. [Link]
-
Journal of Current Medical Research and Opinion. Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC-MS/MS. [Link]
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University of Washington. (2015). LC-MS analysis of metabolites Basis of Chromatography. [Link]
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PubChem. 4-Amino-5-chloro-2-methoxybenzoic acid. [Link]
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MDPI. (2021). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Link]
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SEEJPH. (2023). Analytical Method Validation: A Comprehensive Review of Current Practices. [Link]
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Annals of Translational Medicine. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. [Link]
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SciELO Brazil. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]
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BioPharm International. (2003). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. [Link]
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PubMed Central. (2025). LC-HRMS Coupling to Feature-Based Molecular Networking to Efficiently Annotate Monoterpene Indole Alkaloids of Alstonia scholaris. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
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American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. [Link]
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Journal of Organic and Pharmaceutical Chemistry. Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. [Link]
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U.S. Environmental Protection Agency. (1989). Method 505 Analysis of Organohalide Pesticides and Commercial Polychlorinated Biphenyl (PCB) Products in Water by Microextraction and Gas Chromatography. [Link]
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A Researcher's Guide to Profiling Cross-Reactivity of Novel Kinase Inhibitors: A Comparative Analysis of Methodologies
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is paved with rigorous evaluation. Among the most critical of these assessments is the determination of its selectivity profile. This guide provides an in-depth technical comparison of key methodologies for assessing the cross-reactivity of kinase inhibitors, using the 4-Chloro-5-iodo-2-methoxybenzoic acid scaffold as a representative example of a promising, yet under-characterized, chemical series. While direct biological data for this specific iodo-analog is limited in public literature, its structural similarity to known kinase inhibitor precursors, such as 4-Amino-5-iodo-2-methoxybenzoic acid, positions it as a relevant scaffold for such investigations.[1][2] This guide will not only detail the "how" but also the "why" behind experimental choices, empowering researchers to design and execute robust cross-reactivity studies.
The promiscuity of kinase inhibitors, a consequence of the highly conserved ATP-binding pocket across the kinome, presents both a challenge and an opportunity in drug discovery.[3] Off-target effects can lead to unforeseen toxicity, but they can also be harnessed for therapeutic benefit through polypharmacology.[4] A comprehensive understanding of a compound's interaction landscape is therefore non-negotiable for advancing a drug candidate.
Comparative Overview of Key Cross-Reactivity Profiling Technologies
Choosing the right technology to assess cross-reactivity depends on the stage of research, the desired throughput, and the level of detail required. Here, we compare four widely adopted and powerful techniques.
| Methodology | Principle | Throughput | Information Gained | Key Advantages | Limitations |
| Kinome Profiling Panels | Measures direct enzymatic inhibition or binding against a large panel of purified kinases.[5][6] | High | IC50/Ki values, selectivity score, kinome-wide interaction map.[7] | Comprehensive overview of selectivity, industry-standard for lead optimization.[8] | In vitro artifact potential, may not reflect cellular activity, can be costly. |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced thermal stabilization of target proteins in a cellular environment.[9][10][11][12] | Medium to High | Target engagement confirmation, identification of cellular off-targets.[13] | Physiologically relevant context (intact cells), label-free.[11][13] | Requires specific antibodies or mass spectrometry for detection, less quantitative for affinity.[9] |
| Competitive Binding Assays | Measures the displacement of a known, labeled ligand from a target protein by the test compound.[14][15] | High | Relative binding affinity (Ki), confirms binding to a specific site. | Highly quantitative for affinity, adaptable to high-throughput screening. | Requires a suitable labeled competitor, indirect measurement of binding.[14] |
| Scintillation Proximity Assay (SPA) | Homogeneous radioassay where binding of a radiolabeled ligand to a scintillant-coated bead/plate generates a light signal.[16][17][18][19] | High | Binding affinity (Kd/Ki), kinetic parameters.[20] | No separation steps required, sensitive, amenable to automation.[17][18] | Requires radiolabeled ligands, potential for assay interference. |
In-Depth Methodologies and Experimental Protocols
Large-Scale Kinome Profiling
Expertise & Experience: Kinome profiling is the cornerstone of modern kinase drug discovery, providing a panoramic view of a compound's selectivity.[5][21][22][23] The choice of panel size (e.g., 50, 100, or over 400 kinases) is a strategic decision. Early-stage "hit" compounds might be screened against a smaller, more diverse panel to identify initial selectivity trends. As a lead series is optimized, broader panels are employed to proactively identify and mitigate potential off-target liabilities.[8]
Experimental Workflow: Kinome Profiling
Caption: Workflow for large-scale kinase inhibitor profiling.
Detailed Protocol (Radiometric Assay Example):
-
Compound Plating: Prepare serial dilutions of the test compound (e.g., a derivative of 4-Chloro-5-iodo-2-methoxybenzoic acid) in DMSO. Transfer a small volume (e.g., 1 µL) to the assay wells of a 384-well plate.
-
Kinase Reaction Initiation: Add a master mix containing the specific kinase, a biotinylated peptide substrate, and ATP (including γ-³³P-ATP) to each well to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Signal Detection: Transfer the reaction mixture to a streptavidin-coated filter plate. The biotinylated peptides will bind to the filter. After washing to remove unincorporated γ-³³P-ATP, the radioactivity on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Fit the data to a dose-response curve to determine the IC50 value for each kinase. The inhibitory constant (Ki) can be calculated from the IC50, but this requires knowledge of the substrate concentration and its Km.[24][25][26]
Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: CETSA is a powerful method to confirm that a compound engages its intended target within the complex milieu of a living cell.[9][10][11][13] It is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[12] This is invaluable for validating hits from in vitro screens and for identifying unanticipated off-targets in a more physiologically relevant setting. The choice between a traditional Western blot-based readout and a more high-throughput method like AlphaScreen depends on the availability of specific antibodies and the desired scale of the experiment.[10]
Experimental Workflow: CETSA
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Protocol (Western Blot Readout):
-
Cell Treatment: Treat cultured cells (e.g., a cancer cell line overexpressing a target kinase) with the 4-Chloro-5-iodo-2-methoxybenzoic acid derivative at the desired concentration for a specified time. Include a vehicle-treated control (e.g., DMSO).
-
Heating: After treatment, harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
Protein Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against the temperature. The resulting melting curve for the compound-treated sample will be shifted to the right compared to the vehicle control if the compound binds and stabilizes the protein.
Competitive Binding Assays
Expertise & Experience: These assays are fundamental for quantifying the binding affinity of a compound to its target.[14][15] They are particularly useful when a validated, labeled ligand (e.g., a fluorescent probe or a known radiolabeled inhibitor) for the target is available. The key is to establish assay conditions where the labeled ligand is used at a concentration near its dissociation constant (Kd) to ensure sensitivity to competition.[14]
Experimental Workflow: Competitive Binding Assay
Caption: Competitive binding assay experimental workflow.
Detailed Protocol (Fluorescence Polarization Example):
-
Reagent Preparation: Prepare assay buffer, a solution of the purified target kinase, a solution of a fluorescently labeled ligand known to bind the kinase, and serial dilutions of the test compound.
-
Assay Setup: In a microplate, combine the kinase and the fluorescent ligand.
-
Competition: Add the serially diluted test compound to the wells. Also include controls for no inhibition (vehicle only) and maximal inhibition (a high concentration of a known unlabeled inhibitor).
-
Incubation: Incubate the plate at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization (FP) of each well using a suitable plate reader. When the fluorescent ligand is bound to the large kinase protein, it tumbles slowly, resulting in a high FP signal. When displaced by the test compound, the small, free fluorescent ligand tumbles rapidly, leading to a low FP signal.
-
Data Analysis: Plot the FP signal against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand.[14] The Ki can then be calculated using the Cheng-Prusoff equation, which requires the Kd of the fluorescent ligand and its concentration.
Conclusion: An Integrated Approach to Selectivity Profiling
A comprehensive assessment of the cross-reactivity of a novel chemical series, such as derivatives of 4-Chloro-5-iodo-2-methoxybenzoic acid, is not a single experiment but a strategic, multi-faceted investigation. No single method provides all the answers. The most robust approach involves an integrated strategy:
-
Initial Broad Screening: Utilize large-scale kinome profiling to get a wide-angle view of the compound's interaction space and identify potential on- and off-targets.[6][8]
-
Cellular Target Validation: Employ CETSA to confirm that the compound engages the intended target (and any potent off-targets) in a physiological context.[9][10][11]
-
Quantitative Affinity Determination: Use competitive binding assays to obtain precise Ki values for the most relevant interactions identified in the initial screens.[14][15]
By judiciously combining these powerful techniques, researchers can build a detailed and reliable selectivity profile for their compounds. This not only de-risks the progression of drug candidates by identifying potential safety liabilities early on but also opens avenues for discovering novel therapeutic applications through planned polypharmacology. This rigorous, data-driven approach is fundamental to translating promising chemical matter into safe and effective medicines.
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A Senior Application Scientist's Guide to In-Vitro Efficacy Validation of Novel 4-Chloro-5-iodo-2-methoxybenzoic Acid Derivatives
Introduction: Scaffolding for Discovery
Benzoic acid and its derivatives represent a foundational scaffold in medicinal chemistry, giving rise to a multitude of therapeutic agents.[1][2] Their structural versatility allows for fine-tuning of physicochemical properties to achieve desired biological activities, with many derivatives demonstrating significant anticancer potential.[1][3] This guide focuses on a specific, novel subclass: 4-Chloro-5-iodo-2-methoxybenzoic acid derivatives. While the parent structure is established, its derivatives hold untapped potential, presumably as anti-neoplastic agents, a common application for such scaffolds.[4][5]
This document provides a comprehensive framework of in-vitro testing protocols designed to rigorously validate the efficacy of a lead candidate from this series, hereafter referred to as Derivative X . Our objective is not merely to present methods, but to construct a logical, tiered validation cascade that moves from broad phenotypic effects to specific mechanistic insights. We will compare established assay methodologies, explain the causal logic behind their selection, and provide the detailed protocols necessary for replication. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust preclinical data package.
The Validation Cascade: A Hierarchical Approach
A successful in-vitro validation strategy does not rely on a single assay but on a series of orthogonal tests that build upon one another. Each step answers a fundamental question, guiding the decision-making process for further development. Our proposed cascade is designed to maximize data quality while conserving resources.
Caption: A hierarchical workflow for in-vitro validation of Derivative X.
Tier 1: Foundational Efficacy - Cytotoxicity and Cell Viability
The first and most critical question is whether Derivative X has any biological effect on cancer cells. Cell viability assays measure the overall metabolic activity of a cell population, serving as a robust indicator of cell health and proliferation.[6]
Comparative Analysis: MTT vs. XTT Assays
The two most common colorimetric methods for this purpose are the MTT and XTT assays. Both rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to produce a colored formazan product.[7][8] The amount of color produced is directly proportional to the number of viable cells.[9]
| Feature | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) | Rationale for Choice |
| Formazan Product | Insoluble purple crystals.[9] | Water-soluble orange product.[7] | XTT's soluble product eliminates a major experimental step, reducing potential errors. |
| Protocol Step | Requires an additional solubilization step (e.g., with DMSO or SDS).[7] | No solubilization required; reagent is added directly to media.[9] | The streamlined XTT protocol is faster and more amenable to high-throughput screening. |
| Sensitivity | Generally considered robust and reliable. | Often provides higher sensitivity and a greater dynamic range.[6][8] | For novel compounds, higher sensitivity can be crucial for detecting subtle effects. |
| Interference | Can be affected by compounds that alter cellular redox potential. | Also susceptible to redox interference, but the use of an intermediate electron acceptor can sometimes mitigate this.[10] | Both require careful controls, but XTT's formulation is designed for greater stability. |
Experimental Protocol: XTT Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Derivative X in a selected cancer cell line (e.g., HeLa, A549, MCF-7).
-
Cell Seeding:
-
Culture cells to ~80% confluency. Trypsinize, neutralize, and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate. Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of Derivative X in sterile DMSO.
-
Perform a serial dilution of the stock solution in serum-free medium to create a range of treatment concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions. Include vehicle control (medium with 0.5% DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
XTT Reagent Preparation and Addition:
-
Thaw the XTT reagent and electron-coupling reagent.
-
Prepare the activated XTT solution immediately before use by mixing the two reagents according to the manufacturer's instructions (e.g., a 50:1 ratio of XTT reagent to coupling reagent).
-
Add 50 µL of the activated XTT solution to each well.[7]
-
Gently swirl the plate to mix.
-
-
Incubation and Data Acquisition:
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light.[7]
-
Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[7]
-
Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC50 value.
-
Tier 2: Unveiling the Mechanism of Action
Once cytotoxicity is confirmed, the next logical step is to investigate how Derivative X induces cell death. A primary mechanism for many successful anticancer drugs is the induction of apoptosis, or programmed cell death.[11] Furthermore, a compound's ability to inhibit cell migration and invasion is a critical indicator of its potential to prevent metastasis.[12]
A. Apoptosis Induction: Western Blot Analysis
Apoptosis is executed by a family of proteases called caspases.[13] Western blotting is a powerful technique to detect the activation of this cascade by monitoring the cleavage of specific proteins.[14][15]
Key Apoptotic Markers:
-
Caspase-3: An effector caspase. Its cleavage from an inactive pro-form (~32 kDa) to an active form (p17/p12 subunits) is a hallmark of apoptosis.[15]
-
PARP (Poly (ADP-ribose) polymerase): A DNA repair enzyme that is a primary substrate for active Caspase-3. Its cleavage from the full-length form (~116 kDa) to a smaller fragment (~89 kDa) is considered an irreversible step in the apoptotic process.
Caption: Simplified caspase activation cascade measured by Western Blot.
Experimental Protocol: Western Blot for Cleaved Caspase-3 and PARP
-
Treatment and Lysate Preparation:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Derivative X at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control and a positive control for apoptosis (e.g., Staurosporine 1 µM for 4 hours).
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (total protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[14]
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[14]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Incubate the membrane with primary antibodies against Cleaved Caspase-3 and Cleaved PARP overnight at 4°C. Also probe a separate membrane or strip the current one for a loading control (e.g., GAPDH or β-Actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The presence of cleaved fragments in treated samples indicates apoptosis induction.
-
B. Anti-Metastatic Potential: Transwell Migration & Invasion Assays
The ability of cancer cells to migrate and invade surrounding tissues is the basis of metastasis. The Transwell (or Boyden chamber) assay is the gold standard for quantifying these processes in vitro.[16][17] The key difference between the two assays is the barrier: a simple porous membrane for migration, and a membrane coated with an extracellular matrix (ECM) component like Matrigel for invasion.[12][17]
Experimental Protocol: Transwell Invasion Assay
-
Chamber Preparation:
-
Thaw Matrigel on ice overnight. Dilute it with cold, serum-free medium.
-
Coat the top surface of an 8.0 µm pore size Transwell insert membrane with 50 µL of the diluted Matrigel solution.[12]
-
Incubate for 2-4 hours at 37°C to allow the gel to solidify.
-
-
Cell Preparation and Seeding:
-
Culture cells and serum-starve them for 12-24 hours to minimize baseline motility.
-
Trypsinize and resuspend the cells in serum-free medium containing various concentrations of Derivative X (below the IC50 to avoid confounding cytotoxicity).
-
Add 100 µL of the cell suspension (e.g., 5 x 10⁴ cells) to the upper chamber of the coated Transwell insert.
-
-
Assay Assembly and Incubation:
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower well of the 24-well plate.
-
Carefully place the Transwell insert into the well, creating a chemoattractant gradient.
-
Incubate for 18-24 hours at 37°C.
-
-
Quantification of Invasion:
-
After incubation, carefully remove the Transwell insert.
-
Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Wash the insert with water and allow it to air dry.
-
Visualize and count the stained cells in several random fields of view using an inverted microscope. A decrease in the number of stained cells in the Derivative X-treated groups compared to the control indicates inhibition of invasion.
-
Tier 3: Target-Specific Activity - Enzyme Inhibition Assays
Many targeted therapies function by inhibiting specific enzymes crucial for cancer cell survival, such as kinases or proteases.[18] If a putative molecular target for the benzoic acid scaffold is known or hypothesized, a direct enzyme inhibition assay is essential for confirming target engagement.[19][20]
General Protocol: In-Vitro Enzyme Inhibition Assay (Conceptual)
-
Reagent Preparation:
-
Obtain the purified, active target enzyme and its specific substrate.
-
Prepare an assay buffer optimized for the enzyme's activity (pH, ionic strength, cofactors).
-
-
Inhibition Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of Derivative X.
-
Add a fixed concentration of the target enzyme and incubate for a short period (pre-incubation) to allow the inhibitor to bind.
-
Initiate the reaction by adding the enzyme's substrate.
-
-
Signal Detection:
-
The reaction progress is monitored over time by measuring the formation of a product or the depletion of a substrate.[21] Detection methods vary based on the enzyme and can be colorimetric, fluorescent, or luminescent.
-
Measure the reaction rate (slope of the signal vs. time).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of Derivative X relative to a no-inhibitor control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for target engagement.
-
Comparative Performance Summary
To provide context, the efficacy of Derivative X should be benchmarked against a known clinical standard and appropriate controls. The following table presents a hypothetical data summary from the assays described above.
| Assay | Metric | Derivative X | Doxorubicin (Standard) | Vehicle Control | Interpretation |
| XTT Viability | IC50 (µM) after 48h | 5.2 | 0.8 | >100 | Derivative X is cytotoxic, though less potent than Doxorubicin. |
| Western Blot | Cleaved PARP | +++ | +++ | - | Both compounds induce apoptosis at their respective IC50 concentrations. |
| Transwell Invasion | % Inhibition at 1 µM | 65% | 40% | 0% | Derivative X shows potent anti-invasive activity at a non-toxic concentration. |
| Enzyme Assay (Target Y) | IC50 (nM) | 85 | >10,000 | N/A | Derivative X demonstrates specific, potent inhibition of its putative target enzyme. |
Conclusion
This guide outlines a logical and robust series of in-vitro protocols to validate the efficacy of 4-Chloro-5-iodo-2-methoxybenzoic acid derivatives. By progressing from broad cytotoxicity screening to specific mechanistic and target-based assays, researchers can build a compelling data package. The comparative framework, emphasizing the rationale behind assay selection and benchmarking against standards, ensures that the generated data is not only accurate but also contextually relevant for advancing a promising compound like Derivative X through the drug discovery pipeline.
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A Comparative Guide to the Synthesis of 4-Chloro-5-iodo-2-methoxybenzoic Acid: Reproducibility and Strategic Protocol Selection
Introduction
In the landscape of pharmaceutical development and medicinal chemistry, the availability of well-defined, functionalized molecular scaffolds is paramount. 4-Chloro-5-iodo-2-methoxybenzoic acid is one such scaffold, a polysubstituted aromatic carboxylic acid poised for versatile applications. Its structure is particularly valuable; the carboxylic acid provides a handle for amide coupling, the methoxy and chloro groups modulate electronic properties and lipophilicity, and the iodo group serves as a prime site for further complexity-building via transition metal-catalyzed cross-coupling reactions.
While direct literature on this specific molecule is not abundant, its structural analogues are key intermediates in major pharmaceuticals, such as SGLT-2 inhibitors used in diabetes treatment.[1] This guide, therefore, aims to provide a comprehensive, practical comparison of the two most chemically sound and reproducible strategies for its synthesis. We will move beyond simple step-by-step instructions to dissect the underlying chemical principles, potential pitfalls, and critical parameters for success, empowering researchers to select and execute the optimal protocol for their specific laboratory context and research goals.
Chapter 1: Retrosynthetic Analysis and Strategic Overview
A robust synthetic plan begins with a logical retrosynthetic analysis. For 4-chloro-5-iodo-2-methoxybenzoic acid, two primary strategies emerge, each with distinct advantages and challenges.
-
Route A: The Sandmeyer Approach. This classical and highly reliable route involves the diazotization of an aromatic amine followed by nucleophilic substitution. The key C-I bond is formed by displacing an exceptionally good leaving group (N₂). This disconnection leads back to the precursor 5-amino-4-chloro-2-methoxybenzoic acid .
-
Route B: The Electrophilic Iodination Approach. This strategy is more direct, aiming to install the iodine atom onto the pre-formed 4-chloro-2-methoxybenzoic acid backbone via an electrophilic aromatic substitution (SEAr) reaction.
These two divergent pathways form the basis of our comparative analysis.
Caption: Experimental workflow for the Sandmeyer protocol.
Caption: Experimental workflow for the Direct Iodination protocol.
Conclusion and Recommendations
Both the Sandmeyer and direct electrophilic iodination routes represent viable and reproducible pathways for the synthesis of 4-chloro-5-iodo-2-methoxybenzoic acid. The optimal choice is contingent on the specific needs of the research program.
-
For Highest Purity and Unambiguous Regiochemistry: Route A (Sandmeyer Reaction) is the recommended protocol. Although it involves more synthetic steps if the amino precursor is not on hand, its exceptional regioselectivity eliminates the challenging purification of isomers. The high yield and reliability of the final iodination step make it ideal for producing high-quality material where purity is the primary concern.
-
For Step Economy and Rapid Access: Route B (Direct Iodination) is the superior choice when speed and a shorter synthetic sequence are prioritized. Researchers must be prepared, however, to invest more effort in optimizing the reaction conditions to minimize byproduct formation and in developing a robust multi-step recrystallization procedure to achieve high purity.
Ultimately, this guide provides the strategic framework and detailed procedural knowledge for researchers to confidently reproduce these syntheses, enabling further exploration of 4-chloro-5-iodo-2-methoxybenzoic acid and its derivatives in the advancement of science.
References
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BenchChem. (2025). Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid: Application Notes and Protocols. BenchChem Technical Documents.
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
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Google Patents. (2019). CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.
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Google Patents. (n.d.). A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5.
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ChemicalBook. (n.d.). 2-Chloro-5-iodobenzoic acid synthesis.
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Khan, I., & Saeed, A. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
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BenchChem. (2025). Synthesis of 4-Amino-5-iodo-2-methoxybenzoic Acid: A Literature Review and Technical Guide. BenchChem Technical Documents.
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BenchChem. (2025). The Pivotal Role of 4-Amino-5-iodo-2-methoxybenzoic Acid in Medicinal Chemistry. BenchChem Technical Documents.
-
Google Patents. (2022). WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid.
-
Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
Wikipedia. (n.d.). Sandmeyer reaction.
-
Chem-Impex. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
-
PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid.
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Luliński, P., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules.
-
Sigma-Aldrich. (n.d.). 4-Chloro-2-methoxybenzoic acid.
-
Sigma-Aldrich. (n.d.). 4-Chloro-2-iodobenzoic acid.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Chloro-5-iodo-2-methoxybenzoic Acid
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 4-Chloro-5-iodo-2-methoxybenzoic acid—a halogenated aromatic carboxylic acid—demand a rigorous, protocol-driven approach. This guide provides essential, step-by-step procedures for its proper disposal, grounded in established safety protocols and regulatory standards. Our objective is to ensure that this compound is managed safely from the bench to its final disposition, safeguarding both laboratory personnel and the environment.
Hazard Identification and Immediate Safety Protocols
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. While specific toxicological data for 4-Chloro-5-iodo-2-methoxybenzoic acid is not extensively documented, its structural similarity to other halogenated and methoxy-substituted benzoic acids allows for a well-grounded hazard assessment. The compound should be treated as hazardous, warranting careful handling.[1][2][3]
Anticipated Hazards:
Essential Personal Protective Equipment (PPE) and Handling
Adherence to proper PPE and handling protocols is the first line of defense against exposure. All operations involving this compound must be conducted with the following safeguards in place.
| Safety Protocol | Specification | Rationale |
| Handling Area | Chemical Fume Hood or Ventilated Enclosure | To prevent inhalation of airborne dust particles.[7][8] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or a face shield.[6][7] | Protects against accidental splashes or dust contact with eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[7] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
The Core Principle: Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. 4-Chloro-5-iodo-2-methoxybenzoic acid is classified as a halogenated organic compound due to the presence of carbon-chlorine and carbon-iodine bonds in its molecular structure.[9] This classification is the single most important factor determining its disposal pathway.
Under guidelines from regulatory bodies like the Environmental Protection Agency (EPA), halogenated organic wastes are subject to specific disposal restrictions and cannot be landfilled without treatment.[10][11][12] They must be segregated from all other waste streams at the point of generation to prevent dangerous reactions and to ensure compliant disposal.
Waste Segregation Workflow
The following decision tree illustrates the critical process of waste segregation in the laboratory.
Caption: Waste segregation decision tree for laboratory chemicals.
Step-by-Step Disposal Procedures
Follow these procedures based on the form of the waste generated.
Procedure 1: Disposal of Solid 4-Chloro-5-iodo-2-methoxybenzoic Acid
This applies to unused reagent, residual powder, or solid reaction byproducts.
-
Container Selection: Choose a sealable, chemically compatible waste container (e.g., a high-density polyethylene (HDPE) jar). The container must be clean and dry.
-
Transfer: Carefully transfer the solid waste into the designated container, minimizing the creation of dust.[8] This should be done inside a chemical fume hood.
-
Labeling: Securely close the container and label it clearly. The label must include:
-
The full chemical name: "Waste 4-Chloro-5-iodo-2-methoxybenzoic acid"
-
The primary hazard: "Irritant," "Harmful if Swallowed"
-
The words "Hazardous Waste"
-
-
Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials like strong oxidizing agents.[1]
Procedure 2: Disposal of Contaminated Materials
This includes items such as gloves, weighing papers, and disposable labware that have come into direct contact with the chemical.
-
Collection: Place all contaminated disposable items into a designated hazardous waste bag or container separate from regular trash.
-
Treatment: This contaminated material must be treated as hazardous waste and should not be disposed of in the municipal waste stream.[8]
-
Final Disposal: The collected contaminated materials will be picked up by your institution's Environmental Health and Safety (EHS) office for incineration along with other solid chemical waste.
Procedure 3: Disposal of Solutions Containing 4-Chloro-5-iodo-2-methoxybenzoic Acid
This applies to reaction mixtures, mother liquors, or solutions from extraction workups.
-
Segregation is Key: As a halogenated organic, these solutions must not be poured down the drain, even if neutralized.[7]
-
Container Selection: Use a designated, properly vented, and clearly labeled waste carboy for "Halogenated Organic Liquid Waste."[9] Liquid waste containers should not be filled beyond 75% capacity to allow for vapor expansion.[13]
-
pH Considerations:
-
4-Chloro-5-iodo-2-methoxybenzoic acid is an acid. Do not mix acidic waste streams with basic waste streams in the same container to avoid violent chemical reactions.[9]
-
While neutralization is a common procedure for simple acidic waste[8][14], it is not a terminal disposal step for this compound. If a protocol requires neutralization for safety, the resulting neutralized solution must still be collected as halogenated liquid waste.
-
-
Transfer and Labeling: Carefully pour the waste solution into the designated carboy. Ensure the carboy's waste log is updated with the chemical name and approximate quantity added.
-
Storage: Store the carboy in a secondary containment bin within a designated waste accumulation area.
Approved Final Disposition: High-Temperature Incineration
The universally accepted and regulatory-compliant method for disposing of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste treatment facility.[8][9][10]
The Rationale for Incineration: Halogenated organic compounds are stable and can persist in the environment. High-temperature incineration (typically >1,200 °C) in a specialized incinerator, such as a rotary kiln, provides the energy required to break the strong carbon-halogen bonds.[10] These systems are equipped with advanced afterburners and scrubber systems that neutralize the resulting acidic gases (e.g., hydrogen chloride and hydrogen iodide), preventing their release into the atmosphere.[8][10]
The entire process, from laboratory collection to final destruction, must be managed by a licensed professional waste disposal service to ensure compliance with all federal, state, and local regulations.[1][3][8]
Disposal Workflow Overview
Caption: End-to-end workflow for compliant chemical disposal.
Emergency Procedures: Managing Spills
In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and contact your institution's EHS emergency line.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before cleanup, don the appropriate PPE as outlined in Section 1.
-
Containment: For a small, solid spill, gently cover the material with an absorbent pad or sweep it up with a plastic dustpan and brush, taking care to avoid creating airborne dust.[8]
-
Collect Waste: Place the collected solid and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill surface with an appropriate solvent or soap and water, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
By adhering to these rigorous, well-defined procedures, you contribute to a culture of safety and responsibility, ensuring that our scientific pursuits do not come at the cost of personal or environmental health.
References
- Hazardous Waste Segregation Guidelines. (n.d.).
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
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- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Electronic Code of Federal Regulations (eCFR).
- Hazardous Waste - EHSO Manual 2025-2026. (n.d.). Environmental Health and Safety Office.
- Safety Data Sheet - 4-Methoxybenzoic acid. (2015, February 10). Harper College.
- Illustrated guide for the Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
- EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk (ESSR).
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
- Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration (OSHA).
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Personal protective equipment for handling 4-Chloro-5-iodo-2-methoxybenzoic acid
This guide provides essential, immediate safety protocols and logistical information for the handling and disposal of 4-Chloro-5-iodo-2-methoxybenzoic acid (CAS 1440526-64-6). Designed for researchers, scientists, and drug development professionals, this document synthesizes established safety principles for structurally related compounds to ensure best practices in the absence of a specific Safety Data Sheet (SDS) for this novel compound. Our commitment is to provide value beyond the product, fostering a culture of safety and trust within the scientific community.
Synthesized Hazard Assessment
Given the absence of a dedicated Safety Data Sheet for 4-Chloro-5-iodo-2-methoxybenzoic acid, a conservative hazard assessment has been synthesized from the known profiles of structurally analogous compounds, including halogenated and methoxy-substituted benzoic acids.[1][2][3] The primary anticipated hazards are:
-
Skin Irritation: Like many benzoic acid derivatives, this compound is expected to cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation/Damage: Direct contact with the eyes is likely to cause serious irritation and potentially severe damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of the dust or powder form may lead to irritation of the respiratory system.[1][4]
-
Harmful if Swallowed: Oral ingestion may be harmful, a common characteristic of similar chemical structures.[1]
It is imperative to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE regimen is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation. The selection of PPE should be guided by a risk assessment of the specific procedure being performed.
| Operation | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing/Transfer of Solids | Double-gloving with nitrile or neoprene gloves. | Chemical safety goggles and a face shield. | A NIOSH-approved N95 respirator or higher. | A fully-fastened lab coat, preferably chemical-resistant. |
| Solution Preparation | Double-gloving with nitrile or neoprene gloves. | Chemical safety goggles and a face shield. | Work within a certified chemical fume hood. | A fully-fastened, chemical-resistant lab coat. |
| Reaction Monitoring/Work-up | Double-gloving with nitrile or neoprene gloves. | Chemical safety goggles. | Work within a certified chemical fume hood. | A fully-fastened, chemical-resistant lab coat. |
| Spill Cleanup | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical safety goggles and a face shield. | A NIOSH-approved respirator with organic vapor and particulate cartridges. | A chemical-resistant apron or coveralls over a lab coat. |
Causality of PPE Choices:
-
Double-Gloving: This practice provides a critical safety buffer. Should the outer glove be compromised, the inner glove continues to offer protection while the outer is safely removed and replaced.
-
Face Shield over Goggles: While safety goggles protect the eyes from direct splashes, a face shield offers a broader barrier against splashes and airborne particles, safeguarding the entire face.
-
Fume Hood as Primary Containment: For any procedure involving the handling of solutions or the potential for aerosolization, a certified chemical fume hood is the primary engineering control to minimize inhalation exposure.
-
Chemical-Resistant Lab Coat: A standard cotton lab coat may absorb chemical splashes. A chemical-resistant material provides a more effective barrier against skin contact.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure risk.
Pre-Handling Checks:
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Locate Emergency Equipment: Confirm the immediate accessibility of a safety shower and eyewash station.
-
Assemble all Materials: Have all necessary equipment, solvents, and quenching agents within the fume hood before introducing the 4-Chloro-5-iodo-2-methoxybenzoic acid to minimize movement and the risk of spills.
Weighing and Solution Preparation:
-
Don Appropriate PPE: As outlined in the table above, don a lab coat, double gloves, safety goggles, a face shield, and a respirator if weighing outside of a containment hood.
-
Weighing: If possible, weigh the solid material directly within the fume hood. If an external balance is used, ensure it is in a designated area with minimal traffic and clean the area thoroughly after use.
-
Addition of Solid: Slowly add the solid 4-Chloro-5-iodo-2-methoxybenzoic acid to the solvent to prevent splashing and dust generation.
-
Container Management: Keep all containers holding the compound covered when not in immediate use.
Post-Handling Decontamination:
-
Wipe Down Surfaces: Thoroughly decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Clean Glassware: Decontaminate all used glassware before it leaves the fume hood for washing.
-
Doff PPE Correctly: Remove PPE in the correct order (see below) to prevent cross-contamination.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5]
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent the transfer of contaminants.
Caption: Logical workflow for donning and doffing Personal Protective Equipment.
Disposal Plan: Managing Halogenated Waste
As a halogenated aromatic compound, 4-Chloro-5-iodo-2-methoxybenzoic acid and its associated waste must be disposed of as hazardous waste.
-
Solid Waste: All solid waste, including contaminated weighing paper, disposable lab equipment, and spill cleanup materials, should be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solids."
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquids."[6][7] Do not mix with non-halogenated waste streams to avoid costly and complex disposal procedures.[7]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste bag and disposed of according to your institution's hazardous waste guidelines.
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations. Never dispose of this chemical down the drain.[5]
References
-
ReAgent. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]
-
Brenntag. (2026, January 12). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]
-
Clausthal University of Technology. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]
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ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
-
VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Halogenated Waste. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
